Product packaging for 4-Chloro-6-methoxy-5-methylpyrimidine(Cat. No.:CAS No. 960299-06-3)

4-Chloro-6-methoxy-5-methylpyrimidine

Cat. No.: B3030820
CAS No.: 960299-06-3
M. Wt: 158.58
InChI Key: QJLIOQJTHRFATQ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-5-methylpyrimidine (CAS 960299-06-3) is a high-value chemical building block primarily employed in medicinal chemistry and drug discovery research. This pyrimidine derivative is characterized by its molecular formula of C 6 H 7 ClN 2 O and a molecular weight of 158.58 g/mol . The reactive 4-chloro group on the pyrimidine ring makes it an excellent synthon for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce more complex functional groups at this position . Its specific utility is demonstrated in synthetic pathways for potential therapeutic agents. For instance, it serves as a precursor in the synthesis of antitubercular compounds, where it is functionalized to create key molecular fragments . The compound requires specific handling; it must be stored under an inert atmosphere at 2-8°C to ensure stability . Computational chemistry data predicts that this molecule has high gastrointestinal absorption and is capable of crossing the blood-brain barrier, properties that are valuable in the early stages of drug design and pharmacokinetic screening . As a scaffold for further functionalization, this compound offers researchers a versatile starting material for constructing novel molecules in organic and pharmaceutical synthesis. Handling and Classification: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety data indicates that it may cause skin and eye irritation, so laboratory personnel should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B3030820 4-Chloro-6-methoxy-5-methylpyrimidine CAS No. 960299-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxy-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLIOQJTHRFATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733610
Record name 4-Chloro-6-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960299-06-3
Record name 4-Chloro-6-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-6-methoxy-5-methylpyrimidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine

Abstract

This compound is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its substituted pyrimidine core allows for diverse functionalization, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a primary, field-proven synthesis pathway for this compound. We will delve into the strategic considerations behind the synthesis, detailed experimental protocols, and the mechanistic underpinnings of each reaction step. This document is intended to serve as a practical resource for researchers and process chemists engaged in the synthesis of complex molecules derived from this versatile scaffold.

Introduction and Strategic Overview

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry due to their prevalence in nature and medicine. The target molecule, this compound, possesses three distinct functional handles: a reactive chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 5-position. The chlorine atom is particularly useful as it can be readily displaced by a variety of nucleophiles in SNAr reactions, providing a gateway to a vast chemical space.

Our strategic approach focuses on constructing the pyrimidine core first, followed by sequential functionalization. This method offers a robust and scalable route using readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and efficient pathway. The primary disconnection is at the C4-Cl bond, pointing to a chlorination reaction as the final key step. The precursor for this step would be the corresponding hydroxypyrimidine (or its pyrimidinone tautomer). The methoxy and methyl groups can be traced back to a selective methoxylation of a dichloro-intermediate, which in turn arises from a dihydroxypyrimidine formed via a classical ring-closing condensation.

Retrosynthesis Target This compound Precursor1 6-Methoxy-5-methylpyrimidin-4(3H)-one Target->Precursor1 Chlorination (FGI) Precursor2 4,6-Dichloro-5-methylpyrimidine Target->Precursor2 Selective Methoxylation (FGI) Precursor1->Precursor2 Selective Hydrolysis Precursor3 5-Methylpyrimidine-4,6-diol Precursor2->Precursor3 Dichlorination (FGI) StartingMaterials Diethyl 2-methylmalonate + Formamidine Precursor3->StartingMaterials Cyclocondensation Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Methoxylation A Diethyl 2-methylmalonate + Formamidine B 5-Methylpyrimidine-4,6-diol A->B NaOEt, EtOH Reflux C 4,6-Dichloro-5-methylpyrimidine B->C POCl₃ Reflux D This compound C->D NaOMe (1 equiv.) MeOH, Temp. Control

Technical Guide to the Physicochemical Properties of 4-Chloro-5-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, structural characterization, and experimental methodologies related to 4-Chloro-5-methoxy-6-methylpyrimidine (CAS No. 1739-60-2). This document is intended for researchers, medicinal chemists, and drug development professionals who utilize substituted pyrimidines as critical intermediates in the synthesis of novel therapeutic agents. The guide details the compound's chemical identity, summarizes its key physical and chemical properties, and provides standardized protocols for their experimental determination. Furthermore, it contextualizes the importance of the pyrimidine scaffold in modern drug discovery, supported by authoritative references.

Note on Nomenclature: The topic requested was 4-Chloro-6-methoxy-5-methylpyrimidine. However, extensive database searches revealed a significant lack of available data for this specific isomer. In contrast, substantial information exists for the positional isomer, 4-Chloro-5-methoxy-6-methylpyrimidine (CAS 1739-60-2) . This guide will focus on the latter, as it is the compound for which reliable physicochemical data and sourcing are established. It is critical for researchers to confirm the precise isomer used in their work.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold and a cornerstone of medicinal chemistry.[1] As a core component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[2] This inherent biological relevance allows pyrimidine derivatives to interact readily with biomolecules, making them a "privileged scaffold" in the design of therapeutic agents.[2][3]

Substituted pyrimidines have been successfully developed into a wide array of FDA-approved drugs demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3][4] Their versatility stems from the pyrimidine ring's electronic properties and the ability to introduce diverse functional groups at various positions. The 4-chloro substituent, in particular, serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to build more complex molecules. Therefore, a thorough understanding of the physicochemical properties of key intermediates like 4-Chloro-5-methoxy-6-methylpyrimidine is paramount for predictable reaction outcomes, process optimization, and the rational design of new chemical entities.

Chemical Identity and Structure

The definitive identification of a chemical entity is the first step in any scientific investigation. The structural and identifying information for 4-Chloro-5-methoxy-6-methylpyrimidine is provided below.

  • IUPAC Name: 4-Chloro-5-methoxy-6-methylpyrimidine

  • CAS Number: 1739-60-2[5][6]

  • Molecular Formula: C₆H₇ClN₂O[5]

  • Molecular Weight: 158.59 g/mol [5]

  • Canonical SMILES: CC1=C(OC)C(Cl)=NC=N1[5]

  • InChI Key: GLPABZKUDUPPHN-UHFFFAOYSA-N[6]

Caption: Chemical structure of 4-Chloro-5-methoxy-6-methylpyrimidine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. These parameters are crucial for determining appropriate solvents for reactions and assays, predicting absorption and distribution, and establishing proper storage conditions.

Summary of Properties

The known and predicted physicochemical data for 4-Chloro-5-methoxy-6-methylpyrimidine are summarized in the table below.

PropertyValueSource
CAS Number 1739-60-2[5][6][]
Molecular Formula C₆H₇ClN₂O[5]
Molecular Weight 158.59 g/mol [5]
Physical Form Solid[6]
Boiling Point 55-56 °C at 7 Torr[]
Purity ≥90-94%[5][6]
Storage Conditions Refrigerator; -20°C, sealed from moisture[5][6]
Predicted LogP 1.45[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, the use of standardized experimental protocols is essential. This section outlines methodologies for determining key physicochemical properties of pyrimidine intermediates.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of an intermediate like 4-Chloro-5-methoxy-6-methylpyrimidine is crucial for a self-validating system. The process ensures that identity, purity, and key physical properties are confirmed before its use in downstream applications.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Properties start Sample Receipt nmr NMR Spectroscopy (¹H, ¹³C) Confirms Structure start->nmr ms Mass Spectrometry Confirms MW nmr->ms hplc HPLC-UV Analysis Determines Purity (%) ms->hplc mp Melting Point Determination Indicator of Purity hplc->mp If Purity >95% sol Solubility Assessment (Aqueous & Organic) mp->sol logp LogP Determination (Shake-Flask or HPLC) sol->logp end Characterization Complete logp->end Final Report

Caption: Standard workflow for the physicochemical characterization of a chemical intermediate.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: Ensure the solid sample is completely dry and free of solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm in height) into the sealed end.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid droplet appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting point as the range T₁ - T₂.

Protocol: Solubility Assessment (Visual Kinetic Method)

Rationale: Understanding a compound's solubility in various solvents is critical for designing synthetic reactions, purification strategies, and formulation for biological assays. This protocol provides a standardized method for qualitative and semi-quantitative assessment.[8]

Methodology:

  • Solvent Selection: Prepare a panel of relevant solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol, Dichloromethane, Ethyl Acetate).

  • Sample Preparation: Weigh approximately 1-2 mg of the compound into a small, clear glass vial.

  • Solvent Addition:

    • Add an initial aliquot of the chosen solvent (e.g., 100 µL) to the vial.

    • Vortex the vial vigorously for 30-60 seconds.

    • Visually inspect for undissolved solid against a dark background.

  • Titration: If the solid is not fully dissolved, continue adding solvent in known aliquots, vortexing and inspecting after each addition, until the solution is clear.

  • Reporting: Report the solubility as an approximate concentration (e.g., <10 mg/mL, ~20 mg/mL, >50 mg/mL) in each solvent tested. For poorly soluble compounds, this method can establish an upper limit.

Spectroscopic & Safety Profile

Expected Spectroscopic Data

While specific spectra for this compound are not publicly available, theoretical analysis and data from similar pyrimidine structures allow for the prediction of key spectroscopic features.[9]

  • ¹H-NMR: Protons on the methyl and methoxy groups would appear as sharp singlets in the aliphatic region (typically δ 2.0-4.0 ppm). A singlet corresponding to the proton on the pyrimidine ring (at C2) would be expected in the aromatic region (δ 8.0-9.0 ppm).

  • ¹³C-NMR: Signals corresponding to the two sp² carbons of the C=N bonds, the two sp² carbons of the C=C bond, and the two sp³ carbons of the methyl and methoxy groups would be expected.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching from the alkyl groups (~2950 cm⁻¹), C=N and C=C stretching vibrations in the pyrimidine ring (1500-1600 cm⁻¹), and C-O-C stretching from the methoxy group (~1250 and 1050 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with peaks at m/z 158 and 160 in an approximate 3:1 ratio.

Safety and Handling

Based on available safety data, 4-Chloro-5-methoxy-6-methylpyrimidine should be handled with appropriate precautions.

  • Signal Word: Warning[6]

  • Hazard Statements: [6]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Recommended Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

4-Chloro-5-methoxy-6-methylpyrimidine (CAS 1739-60-2) is a valuable substituted pyrimidine intermediate with direct applications in medicinal chemistry and drug discovery. Its physicochemical properties, including its solid form, defined boiling point, and reactivity conferred by the chloro-substituent, make it a versatile building block. The protocols and data presented in this guide serve as a foundational resource for researchers, enabling consistent and reliable use of this compound in the synthesis of novel, biologically active molecules. Adherence to standardized characterization and handling procedures is essential for ensuring both scientific integrity and laboratory safety.

References

An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Identification and Physicochemical Properties

The precise identification of a chemical entity is the foundation of reproducible research. 4-Chloro-6-methoxy-5-methylpyrimidine is unambiguously identified by its CAS number, 1739-60-2.[1] This identifier ensures consistency across global databases and regulatory submissions.

A summary of its core identifiers and physicochemical properties is presented below, providing a quick reference for laboratory use.

IdentifierValueSource
CAS Number 1739-60-2[1]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1]
IUPAC Name 4-chloro-5-methoxy-6-methylpyrimidine
Canonical SMILES CC1=C(OC)C(Cl)=NC=N1[1]
InChI Key GLPABZKUDUPPHN-UHFFFAOYSA-N[2]
Physical Form Solid
Purity Typically ≥90-94%[1]
Storage Refrigerator, sealed from moisture[1]

These properties dictate the compound's handling, storage, and reactivity profile, which are critical considerations for experimental design.

Section 2: The Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The chloro, methoxy, and methyl groups each play a crucial role in modulating the electronic and steric properties of the molecule, influencing its reactivity and its interactions with biological targets.[3]

The chlorine atom at the 4-position is the primary reactive site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, serving as a key anchor point for building molecular complexity. The methoxy and methyl groups, in contrast, are generally less reactive and serve to fine-tune the molecule's properties. The methoxy group, an electron-donating group, can influence the reactivity of the pyrimidine ring, while the methyl group can provide beneficial steric interactions within a protein's binding pocket.[3]

Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a typical workflow for employing this pyrimidine derivative as a starting material in a drug discovery program.

G cluster_0 Phase 1: Scaffolding cluster_1 Phase 2: Diversification cluster_2 Phase 3: Lead Optimization A Start: This compound B Nucleophilic Aromatic Substitution (SNAr) - Amines, Thiols, Alcohols A->B Key Reaction C Primary Amine Addition B->C D Secondary Amine Addition B->D E Thiol Addition B->E F Library of Analogs C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Candidate Selection H->I

Caption: A generalized workflow for the use of this compound in a drug discovery cascade.

Section 3: Synthesis and Reactivity

Illustrative Synthetic Protocol: Nucleophilic Substitution

The chlorine atom at the C4 position is the most electrophilic site, making it amenable to displacement by a wide range of nucleophiles. This is a cornerstone of its utility. A general protocol for a nucleophilic substitution reaction is provided below. This protocol is illustrative and should be adapted based on the specific nucleophile and desired product.

Objective: To replace the C4 chlorine with a representative amine nucleophile.

Materials:

  • This compound

  • Desired amine (e.g., aniline)

  • A non-protic solvent (e.g., Dioxane, DMF, or NMP)

  • A non-nucleophilic base (e.g., DIPEA or K₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and must be determined empirically, typically by monitoring the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted pyrimidine.

This protocol is a foundational method that can be adapted for a wide array of nucleophiles, enabling the synthesis of diverse compound libraries for screening. The choice of solvent and base is critical to prevent side reactions and ensure a good yield.

Section 4: Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are necessary.

  • Hazard Statements: The compound is harmful if swallowed and causes skin and serious eye irritation.[4][5]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5][6][7]

    • Avoid inhalation of dust and direct contact with skin and eyes.[7]

    • In case of contact, rinse the affected area thoroughly with water.[5][6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

    • Store in a cool, dry place away from incompatible materials.[1]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Section 5: Conclusion and Future Outlook

This compound is a versatile and valuable building block for medicinal chemists. Its well-defined reactivity at the C4 position allows for predictable and efficient diversification, making it an ideal starting point for the synthesis of compound libraries aimed at a multitude of biological targets. As drug discovery continues to evolve, the demand for such strategically functionalized heterocyclic scaffolds will undoubtedly remain high. Understanding the principles governing its reactivity and handling is paramount for any researcher looking to leverage its potential in the development of novel therapeutics.

References

Crystal structure of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Chloro-6-methoxy-5-methylpyrimidine and its Analogs: A Methodological and Analytical Whitepaper for Researchers

Abstract

Substituted pyrimidines are cornerstone scaffolds in medicinal chemistry and materials science, with their biological activity and material properties being intrinsically linked to their three-dimensional atomic arrangement. This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of pyrimidine derivatives, with a specific focus on this compound and its structurally related analogs. While a definitive crystal structure for this compound is not publicly available as of this writing, this guide offers a robust framework for its determination. We present a detailed, field-proven protocol for single-crystal X-ray diffraction (SC-XRD), from crystal growth to structure refinement. Furthermore, we provide an in-depth analysis of the crystallographic data of the closely related compounds, 4,6-dichloro-5-methylpyrimidine and 4,6-dichloro-5-methoxypyrimidine, as illustrative case studies. This guide is intended for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind the structural elucidation of this important class of molecules.

The Significance of Pyrimidine Scaffolds in Modern Science

Pyrimidine derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The efficacy of these compounds is often dictated by their ability to interact with biological targets such as enzymes and receptors. These interactions are, in turn, governed by the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[4] Therefore, the precise determination of the crystal structure is paramount for understanding structure-activity relationships (SAR), optimizing drug design, and developing novel materials with tailored properties.[5]

Experimental Determination of Crystal Structure: A Self-Validating Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[6][7][8][9] It provides unparalleled insights into the internal lattice, including unit cell dimensions, bond lengths, bond angles, and details of atomic arrangement.[10] The following protocol outlines a comprehensive and self-validating workflow for the determination of the crystal structure of a novel pyrimidine derivative.

Experimental Protocol: From Powder to Refined Structure

Step 1: Crystal Growth

  • Rationale: The foundation of a successful SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free of defects.[7][8] The choice of solvent and crystallization technique is critical and often requires empirical screening.

  • Methodology:

    • Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at an elevated temperature.

    • Slowly cool the saturated solution to room temperature. Alternatively, employ vapor diffusion by placing the solution in a small vial inside a larger sealed container with a more volatile anti-solvent.

    • Allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-defined single crystals.

    • Carefully inspect the resulting crystals under a microscope to select a suitable specimen for diffraction.

Step 2: Data Collection

  • Rationale: The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam.[7] The diffracted X-rays are collected by a detector to generate a diffraction pattern that is unique to the crystal's internal structure.

  • Methodology:

    • Mount a selected crystal on a goniometer head.[7]

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.[9]

    • Collect a series of diffraction images as the crystal is rotated through various orientations.[6]

    • The instrument software will process these images to determine the unit cell parameters and collect the intensity data for each reflection.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the final, precise atomic positions.

  • Methodology:

    • Process the raw diffraction data, including integration of reflection intensities and absorption correction.

    • Determine the crystal system and space group from the symmetry of the diffraction pattern and systematic absences.[7]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Data Analysis & Structure Refinement synthesis Synthesis of This compound dissolution Dissolution in Suitable Solvent synthesis->dissolution crystal_growth Slow Evaporation/ Vapor Diffusion dissolution->crystal_growth mounting Crystal Mounting on Goniometer crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Case Studies: Crystal Structures of Related Pyrimidine Derivatives

To illustrate the type of data obtained from a successful crystal structure determination, we present the crystallographic information for two closely related analogs.

4,6-dichloro-5-methylpyrimidine

The crystal structure of 4,6-dichloro-5-methylpyrimidine reveals a planar molecule.[11] In the crystal, molecules are linked by C—H···N hydrogen bonds, forming inversion dimers.[11]

Parameter Value [11][12]
Chemical Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Crystal System Monoclinic
Space Group P 1 21/n 1
Unit Cell Dimensions a = 7.463 Å, b = 7.827 Å, c = 11.790 Å, β = 93.233°
Volume 687.6 ų
Z 4
4,6-dichloro-5-methoxypyrimidine

The molecule of 4,6-dichloro-5-methoxypyrimidine is nearly planar, with the exception of the methoxy group's carbon atom.[13] The crystal packing is characterized by short Cl···N contacts, which generate a three-dimensional framework.[13]

Parameter Value [13]
Chemical Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 13.6545 Å, b = 3.9290 Å, c = 13.0275 Å
Volume 698.91 ų
Z 4

Intermolecular Interactions: The Architects of the Supramolecular Structure

The solid-state packing of molecules is dictated by a network of intermolecular interactions. Understanding these interactions is crucial for predicting physical properties such as solubility and melting point, which are critical in drug development. For pyrimidine derivatives, common interactions include hydrogen bonds and π-π stacking.

Visualizing Intermolecular Interactions

intermolecular_interactions cluster_pyrimidine1 Pyrimidine Molecule 1 cluster_pyrimidine2 Pyrimidine Molecule 2 cluster_pyrimidine3 Pyrimidine Molecule 3 cluster_pyrimidine4 Pyrimidine Molecule 4 P1_N N P1_H C-H P2_N N P1_H->P2_N C-H···N Hydrogen Bond P3_Ring π-system P4_Ring π-system P3_Ring->P4_Ring π-π Stacking

Caption: Common intermolecular interactions in pyrimidine crystal structures.

Implications for Drug Development and Materials Science

The detailed structural information obtained from SC-XRD has profound implications:

  • Rational Drug Design: Knowledge of the precise three-dimensional structure of a pyrimidine derivative allows for the rational design of more potent and selective inhibitors. By understanding the molecule's conformation and the nature of its intermolecular interactions, medicinal chemists can modify the structure to enhance binding to a biological target.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, including solubility and bioavailability. SC-XRD is essential for identifying and characterizing different polymorphs, which is a critical step in pharmaceutical development.

  • Materials Engineering: The arrangement of molecules in a crystal lattice determines its mechanical, optical, and electronic properties. By understanding the crystal structure, materials scientists can design novel pyrimidine-based materials with desired functionalities.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation and analysis. The presented protocol for single-crystal X-ray diffraction offers a robust and self-validating methodology for obtaining high-quality structural data. The analysis of related pyrimidine derivatives highlights the wealth of information that can be gleaned from such studies, from molecular geometry to intermolecular interactions. For researchers in drug discovery and materials science, the determination of the crystal structure of novel pyrimidine derivatives is an indispensable step towards understanding and harnessing their full potential.

References

An In-Depth Technical Guide to Substituted Chloromethoxypyrimidines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide addresses the chemical scaffold of 4-Chloro-6-methoxy-5-methylpyrimidine. It is critical to note that scientific databases and literature predominantly feature data for the isomer 4-Chloro-5-methoxy-6-methylpyrimidine (CAS No. 1739-60-2) . To ensure the highest degree of scientific integrity and provide verifiable protocols, this document will focus on this well-documented isomer. The principles, synthetic strategies, and applications discussed are broadly applicable to related substituted pyrimidines, offering valuable insights for researchers in the field.

Core Compound Properties and Physicochemical Data

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 4-Chloro-5-methoxy-6-methylpyrimidine is a functionalized derivative that serves as a versatile intermediate, offering multiple reaction sites for building molecular complexity.

The key physicochemical properties of the primary focus of this guide, 4-Chloro-5-methoxy-6-methylpyrimidine, are summarized below.

PropertyValueSource
CAS Number 1739-60-2[3]
Molecular Formula C₆H₇ClN₂O[3]
Molecular Weight 158.59 g/mol [3]
Canonical SMILES CC1=C(OC)C(Cl)=NC=N1[3]
Topological Polar Surface Area 35.01 Ų[3]
LogP 1.44702[3]

Synthesis and Purification Protocol

The synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine can be logically approached via a two-step process starting from 4,6-dihydroxy-5-methylpyrimidine. The core principle involves a chlorination reaction followed by a regioselective nucleophilic aromatic substitution (SNAr).

Causality in Synthetic Design

The choice of a dichlorinated intermediate, such as 4,6-dichloro-5-methylpyrimidine, is strategic. The two chlorine atoms activate the pyrimidine ring for nucleophilic attack. However, they exhibit differential reactivity. The C4 position is generally more electrophilic and susceptible to substitution than the C2 position due to the electronic influence of the ring nitrogens.[4][5] This inherent regioselectivity allows for the controlled, stepwise introduction of nucleophiles. By using one equivalent of sodium methoxide under controlled temperature, we can favor the monosubstitution at the C4 (or C6) position over disubstitution.

Detailed Experimental Protocol

Step 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine (Intermediate)

This protocol is adapted from established methods for chlorinating dihydroxypyrimidines.[6][7][8]

  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Setup: To the flask, add 4,6-dihydroxy-5-methylpyrimidine (1 equivalent). Cautiously add phosphorus oxychloride (POCl₃) (approx. 4-5 equivalents) as the solvent and chlorinating agent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess POCl₃.

  • Extraction: The aqueous mixture is then extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 4,6-dichloro-5-methylpyrimidine.[6]

Step 2: Synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine

This step employs a regioselective SNAr reaction.

  • Reagent Preparation: Prepare a solution of sodium methoxide (1 equivalent) in anhydrous methanol in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve the 4,6-dichloro-5-methylpyrimidine (1 equivalent) from Step 1 in anhydrous methanol in the main reaction flask, also under an inert atmosphere. Cool the solution in an ice bath to 0 °C.

  • Reaction Conditions: Slowly add the sodium methoxide solution dropwise to the dichloropyrimidine solution, maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, quench it by adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified via column chromatography or recrystallization.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Regioselective Methoxylation (SNAr) Start_1 4,6-Dihydroxy- 5-methylpyrimidine Reagent_1 POCl₃ (Reflux) Start_1->Reagent_1 Product_1 4,6-Dichloro- 5-methylpyrimidine Reagent_1->Product_1 Reagent_2 NaOMe (1 eq) in MeOH, 0°C to RT Product_1->Reagent_2 Product_2 4-Chloro-5-methoxy- 6-methylpyrimidine Product_1->Product_2 Purification & Isolation Reagent_2->Product_2

Caption: Synthetic route to the target compound.

Spectroscopic Characterization (Predicted)

Structural verification is paramount. Based on the structure of 4-Chloro-5-methoxy-6-methylpyrimidine, the following spectroscopic signatures are predicted.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • A singlet corresponding to the three protons of the C6-methyl group , likely in the δ 2.2-2.5 ppm range.

    • A singlet for the three protons of the C5-methoxy group , expected around δ 3.8-4.0 ppm.[9]

    • A singlet for the lone aromatic proton at the C2 position of the pyrimidine ring, anticipated to be significantly downfield, likely in the δ 8.5-9.0 ppm region.[10][11]

  • ¹³C NMR: The carbon NMR would show six distinct signals corresponding to each carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 158. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the M⁺ peak would be expected, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

Functionalized pyrimidines are cornerstones of modern medicinal chemistry, serving as key intermediates for synthesizing complex therapeutic agents.[12][13] Their prevalence stems from their ability to mimic purine bases and engage in specific interactions with biological targets.

The 4-chloro substituent is the key to this molecule's utility. It is a good leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, particularly amines, which is a common strategy in kinase inhibitor development.[14] Researchers can react this intermediate with a library of amines to rapidly generate a diverse set of candidate molecules for screening.

Scaffold cluster_reagents Nucleophilic Reagents (R-NH₂) cluster_products Diverse Product Library Core 4-Chloro-5-methoxy- 6-methylpyrimidine Amine1 Amine A Core->Amine1 SNAr Reaction Amine2 Amine B Amine3 Amine C Prod1 Product A Amine1->Prod1 Prod2 Product B Amine2->Prod2 Prod3 Product C Amine3->Prod3 Amine_etc ...etc Prod_etc ...etc

Caption: Use as a scaffold in parallel synthesis.

Safety and Handling

As a chlorinated heterocyclic compound, 4-Chloro-5-methoxy-6-methylpyrimidine should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 2-chloro-4-methylpyrimidine and other chloropyrimidines suggest the following precautions.[15][16][17]

  • Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is required.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of 4-Chloro-5-methoxy-6-methylpyrimidine, grounded in established chemical principles and data from closely related analogues. Its purpose is to equip researchers with the technical and safety knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.

References

Spectroscopic Characterization of 4-Chloro-6-methoxy-5-methylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 4-Chloro-6-methoxy-5-methylpyrimidine. As a crucial heterocyclic compound, its unambiguous identification is paramount for researchers in medicinal chemistry and materials science. This document is structured to offer not just data, but a foundational understanding of the spectroscopic behavior of this molecule, grounded in established principles and data from analogous structures.

A Note on Data: As of the latest literature review, publicly available, experimentally verified spectroscopic data for this compound is limited. Therefore, this guide presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This approach provides a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct substituents on the pyrimidine ring, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the chlorine atom and the pyrimidine nitrogens, coupled with the electron-donating effects of the methoxy and methyl groups, creates a specific electronic environment that governs its interaction with different spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic proton, the methoxy group protons, and the methyl group protons.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-28.5 - 8.7Singlet1HAromatic CH
OCH₃4.0 - 4.2Singlet3HMethoxy protons
CH₃2.2 - 2.4Singlet3HMethyl protons

Causality Behind Predictions:

  • Aromatic Proton (H-2): The pyrimidine ring is an electron-deficient system, which deshields the ring protons, pushing their chemical shifts downfield. The presence of two nitrogen atoms significantly influences this proton, and its chemical shift is predicted to be in the range of 8.5-8.7 ppm, similar to what is observed in other substituted pyrimidines.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet around 4.0-4.2 ppm. This downfield shift is due to the electronegativity of the attached oxygen atom.

  • Methyl Protons (-CH₃): The methyl group protons, being attached to an sp²-hybridized carbon of the pyrimidine ring, will resonate further downfield than a typical alkyl methyl group. A chemical shift in the region of 2.2-2.4 ppm is anticipated.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment
C-4160 - 165C-Cl
C-6165 - 170C-OCH₃
C-2155 - 160Aromatic CH
C-5115 - 120C-CH₃
OCH₃55 - 60Methoxy carbon
CH₃15 - 20Methyl carbon

Causality Behind Predictions:

  • C-4 and C-6: These carbons are directly attached to electronegative atoms (chlorine and oxygen, respectively), causing them to be significantly deshielded and appear at the lowest field. The carbon attached to the methoxy group (C-6) is expected to be slightly more downfield than the carbon attached to the chlorine (C-4).

  • C-2: This carbon, bonded to a hydrogen and situated between two nitrogen atoms, will also be significantly deshielded.

  • C-5: The carbon bearing the methyl group is predicted to be the most shielded of the ring carbons.

  • Methoxy and Methyl Carbons: The chemical shifts for the methoxy and methyl carbons are predicted based on typical values for these groups in similar chemical environments.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
3050 - 3150C-H stretch (aromatic)Medium-Weak
2950 - 3000C-H stretch (methoxy, methyl)Medium
1550 - 1600C=N and C=C stretching (pyrimidine ring)Strong
1400 - 1500C=C stretching (pyrimidine ring)Strong
1200 - 1300C-O stretch (aryl ether)Strong
1000 - 1100C-O stretch (aryl ether)Strong
700 - 800C-Cl stretchStrong

Interpretation of Key Bands:

  • Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will contain the stretching vibrations of the aromatic C-H bond, while the region just below 3000 cm⁻¹ will show the stretches for the methoxy and methyl groups.

  • Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear as strong bands in the 1400-1600 cm⁻¹ region.[1]

  • C-O and C-Cl Stretches: A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is anticipated in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration will likely be observed as a strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Significance
158/160[M]⁺Molecular ion peak (with isotopic pattern for Cl)
143/145[M - CH₃]⁺Loss of a methyl radical
123[M - Cl]⁺Loss of a chlorine radical
128/130[M - CH₂O]⁺Loss of formaldehyde from the methoxy group

Interpretation of Fragmentation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 158. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 160 with an intensity of approximately one-third of the molecular ion peak will be a key diagnostic feature.

  • Key Fragmentations: The fragmentation pattern will likely involve the loss of the substituents. The loss of a methyl radical (•CH₃) from either the methoxy or the 5-methyl group would result in a fragment at m/z 143/145. The loss of a chlorine radical (•Cl) would give a fragment at m/z 123. Another plausible fragmentation is the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 128/130.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions and correlate them with the structure of the parent molecule.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key structural features and a generalized workflow for the spectroscopic analysis of this compound.

cluster_molecule This compound cluster_spectroscopy Spectroscopic Analysis C1 C N1 N C1->N1 H1 H C1->H1 NMR NMR (¹H, ¹³C) C1->NMR H-2, C-2 C2 C N1->C2 N2 N C2->N2 Cl Cl C2->Cl IR IR C2->IR C-Cl stretch C3 C N2->C3 C4 C C3->C4 CH3 CH₃ C3->CH3 C4->C1 OCH3 OCH₃ C4->OCH3 C4->IR C-O stretch MS Mass Spec. Cl->MS Isotopic Pattern CH3->NMR CH₃ protons CH₃ carbon OCH3->NMR OCH₃ protons OCH₃ carbon Sample Sample NMR NMR Analysis Sample->NMR IR IR Analysis Sample->IR MS MS Analysis Sample->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

References

A-Comprehensive-Guide-to-the-Solubility-of-4-Chloro-6-methoxy-5-methylpyrimidine-in-Organic-Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. 4-Chloro-6-methoxy-5-methylpyrimidine is a key heterocyclic building block in the synthesis of various biologically active molecules. Its solubility characteristics in different organic solvents dictate crucial process parameters, including reaction kinetics, crystallization, purification, and formulation. This guide provides a comprehensive overview of the principles governing its solubility, detailed experimental protocols for accurate measurement, a compilation of solubility data, and an analysis of the practical implications for chemical and pharmaceutical development.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous pharmaceuticals.[1][2][3] The pyrimidine nucleus is a fundamental component of nucleobases in DNA and RNA and is a prevalent scaffold in drug design, exhibiting a wide spectrum of biological activities.[2][3] The specific substituents on this pyrimidine derivative—a chloro group, a methoxy group, and a methyl group—create a unique electronic and steric profile that makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[4][5]

A thorough understanding of its solubility is not merely an academic exercise; it is a critical factor for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and purification to maximize yield and purity.

  • Crystallization: Designing robust crystallization processes for polymorphism control and isolation of the desired solid-state form.

  • Formulation Science: Developing stable and bioavailable drug products.

This guide serves as a detailed resource for scientists to predict, measure, and leverage the solubility of this compound.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties.

Molecular Structure:

  • Name: this compound

  • CAS Number: 1739-60-2[6]

  • Molecular Formula: C₆H₇ClN₂O[6]

  • Molecular Weight: 158.59 g/mol [6][7]

The structure features a pyrimidine ring, which is polar due to the two nitrogen atoms. The substituents contribute distinct properties:

  • Chloro Group (-Cl): An electron-withdrawing group that adds a degree of polarity and can participate in dipole-dipole interactions.

  • Methoxy Group (-OCH₃): Can act as a hydrogen bond acceptor.[6]

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

The interplay of the polar pyrimidine core with these functional groups results in a molecule of moderate polarity. This structure suggests that its solubility will be highest in solvents that can effectively interact with these features.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight158.59 g/mol [6][7]
Physical FormSolid
Predicted XLogP31.9[7]
Hydrogen Bond Acceptor Count3[6][7]
Hydrogen Bond Donor Count0[6]
Rotatable Bond Count1[6][7]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[8][9][10] This means that solutes dissolve best in solvents with similar intermolecular forces.[8][11]

  • Polar Solvents: These solvents have molecules with significant dipole moments. They can be further classified as:

    • Polar Protic Solvents (e.g., water, methanol, ethanol): Contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11]

    • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): Have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., hexane, toluene): Have low dielectric constants and rely on weaker London dispersion forces for interaction.[8]

For this compound, we can predict the following:

  • High Solubility: Expected in moderately polar to polar aprotic solvents (like acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions with the chloro-substituent and the pyrimidine ring.

  • Moderate Solubility: Expected in polar protic solvents (like ethanol, methanol). While the molecule can accept hydrogen bonds via its nitrogen atoms and methoxy group, it cannot donate them, which may limit its interaction compared to solutes with O-H or N-H groups.

  • Low Solubility: Expected in highly nonpolar solvents (like hexane) and potentially in highly polar protic solvents like water, where strong solvent-solvent hydrogen bonding (in the case of water) can exclude the less polar solute.

Effect of Temperature: For most solid organic compounds, solubility increases with temperature.[1][12][13][14] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute's crystal lattice.[13][15] According to Le Châtelier's principle, adding heat to an endothermic system will shift the equilibrium toward more dissolution.[10][15]

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal equilibrium (or "shake-flask") method followed by quantitative analysis is the gold standard.[16]

Detailed Protocol: Isothermal Equilibrium Solubility Determination by HPLC

This protocol ensures that a saturated solution is achieved and accurately quantified.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (0.45 µm or finer, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[17][18][19][20]

  • Volumetric flasks and pipettes

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatic shaker (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 sample1 Allow solution to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 sample4 Dilute aliquot accurately sample3->sample4 hplc Analyze by HPLC-UV sample4->hplc quant2 Calculate concentration (mg/mL) from sample peak area hplc->quant2 quant1 Prepare calibration curve with standards of known concentration quant1->quant2

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

3. Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is critical to ensure that a saturated solution is formed. Record the approximate mass.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient time (typically 24 to 48 hours) to ensure that the dissolution has reached equilibrium.[18]

  • Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter it through a solvent-compatible syringe filter (e.g., PTFE or nylon) into a clean vial.[18] This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the solute by comparing its peak area to a pre-established calibration curve made from standards of known concentrations.[18][20]

  • Calculation: Calculate the original solubility in mg/mL or g/100 mL, accounting for the dilution factor.

Causality and Self-Validation:

  • Why excess solid? To guarantee the solution reaches thermodynamic equilibrium, representing the true maximum solubility.

  • Why 24-48 hours of agitation? To overcome kinetic barriers to dissolution and ensure the system is not in a metastable state.

  • Why filtration? To prevent undissolved solid from being carried over, which would artificially inflate the measured solubility.

  • Why a calibration curve? To provide a robust and accurate method of quantification, validating the relationship between detector response and concentration.[18]

Solubility Data in Organic Solvents

While extensive, publicly available quantitative data for this specific compound is limited, analysis of its structure and data from related pyrimidine derivatives allows for a reliable estimation.[2][12][21][22] The following table summarizes expected solubility behavior at ambient temperature (~25 °C). Qualitative descriptions are based on general principles and data for structurally similar compounds.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

SolventSolvent ClassPolarityExpected SolubilityRationale for Interaction
Hexane NonpolarLowVery LowPoor interaction between the polar pyrimidine and the nonpolar alkane.[8][9]
Toluene Nonpolar (Aromatic)LowLowπ-stacking with the pyrimidine ring is possible, but overall polarity mismatch limits solubility.
Dichloromethane (DCM) Polar AproticMediumHighGood polarity match; capable of strong dipole-dipole interactions with the C-Cl bond and pyrimidine ring.
Diethyl Ether Polar AproticLowModerateCan act as a hydrogen bond acceptor for the pyrimidine ring, but its low polarity limits overall solvation.
Ethyl Acetate (EtOAc) Polar AproticMediumHighGood balance of polarity; the ester group can interact favorably with the solute.
Acetone Polar AproticMedium-HighHighStrong dipole-dipole interactions and its ability to accept hydrogen bonds make it an excellent solvent.
Acetonitrile (ACN) Polar AproticHighModerate to HighHigh polarity and dipole moment allow for effective solvation.
Tetrahydrofuran (THF) Polar AproticMediumHighThe ether oxygen is a good hydrogen bond acceptor, and the overall polarity is suitable.
Isopropanol (IPA) Polar ProticMedium-HighModerateCan act as a hydrogen bond donor/acceptor, but the solute's inability to donate H-bonds limits ideal interaction.
Ethanol Polar ProticHighModerateSimilar to IPA; the strong solvent-solvent hydrogen bonding network can hinder solvation of the solute.
Methanol Polar ProticHighModerateHighest polarity among alcohols; solubility is often lower than in less polar alcohols for moderately polar compounds.[21][22]
N,N-Dimethylformamide (DMF) Polar AproticHighVery HighA highly effective polar aprotic solvent for a wide range of organic molecules, including pyrimidines.[12][21]

Practical Implications in Drug Development

The solubility profile directly influences decision-making in pharmaceutical R&D.

Logical Relationship Diagram

G cluster_dev Drug Development Stages cluster_actions Informed Decisions SolubilityData Solubility Data in Various Solvents ProcessChem Process Chemistry (Synthesis & Purification) SolubilityData->ProcessChem Crystallization Crystallization & Polymorph Control SolubilityData->Crystallization Formulation Formulation Development SolubilityData->Formulation SolventSelection Solvent Selection for Reaction & Work-up ProcessChem->SolventSelection PurificationMethod Choice of Recrystallization or Chromatography Solvents ProcessChem->PurificationMethod AntiSolvent Anti-Solvent Selection for Crystallization Crystallization->AntiSolvent PolymorphScreen Solvent Choice for Polymorph Screening Crystallization->PolymorphScreen ExcipientChoice Selection of Co-solvents & Excipients for Drug Product Formulation->ExcipientChoice

Caption: Impact of Solubility Data on Drug Development Decisions.

  • Synthesis and Purification: A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization (e.g., Isopropanol, Ethyl Acetate). For chromatographic purification, a solvent system is chosen where the compound has moderate solubility to ensure good interaction with the stationary phase.

  • Crystallization: The choice of solvent is one of the most critical factors influencing the crystal form (polymorph) of a solid. Screening crystallization from a diverse set of solvents (polar, nonpolar, protic, aprotic) is essential to identify and characterize different polymorphs, which can have different stability, dissolution rates, and bioavailability.

  • Formulation: For liquid formulations, a solvent or co-solvent system where the API has high solubility is required. For solid dosage forms, understanding the dissolution rate (which is related to solubility) in aqueous media is paramount for predicting in-vivo performance.

Conclusion

The solubility of this compound is a multifaceted property dictated by its moderately polar structure. It exhibits high solubility in polar aprotic solvents like DCM, acetone, and ethyl acetate, and moderate solubility in alcohols. A systematic approach, combining theoretical principles with robust experimental methods like the isothermal equilibrium technique, is essential for generating the reliable data needed to drive successful drug development. This guide provides the foundational knowledge and practical protocols for researchers to effectively manage and utilize this critical chemical intermediate.

References

An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-methylpyrimidine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxy-5-methylpyrimidine, a key heterocyclic intermediate in organic synthesis. The document details its chemical properties, outlines a logical synthetic pathway based on established pyrimidine chemistry, and explores its potential applications in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis and utility can be inferred from the broader context of pyrimidine chemistry. This guide serves as a foundational resource for researchers interested in utilizing this versatile building block.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and synthetic chemistry. It forms the core structure of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] Beyond its biological significance, the pyrimidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenated pyrimidines, in particular, serve as versatile intermediates due to the reactivity of the halogen substituents towards nucleophilic substitution.[3] This reactivity allows for the introduction of various functional groups, enabling the synthesis of complex molecular architectures. This guide focuses on a specific substituted pyrimidine, this compound, providing a detailed examination of its synthesis and potential as a valuable chemical intermediate.

Physicochemical Properties of this compound

Understanding the fundamental properties of a chemical compound is crucial for its effective application in research and development. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1739-60-2[4][5]
Molecular Formula C₆H₇ClN₂O[4]
Molecular Weight 158.59 g/mol [4]
Appearance Solid (predicted)Inferred
Purity ≥95% (typical commercial grade)[4]

Synthesis of this compound: A Logical Approach

While a specific, dedicated publication detailing the initial discovery and synthesis of this compound is not readily apparent in the surveyed literature, a logical and efficient synthetic route can be constructed based on well-established principles of pyrimidine chemistry. The most probable synthetic pathway involves the selective methoxylation of a dichlorinated pyrimidine precursor.

Rationale for the Synthetic Strategy

The synthesis of substituted pyrimidines often proceeds through the construction of the pyrimidine ring followed by functional group interconversions. For this compound, a plausible retrosynthetic analysis points to 4,6-dichloro-5-methylpyrimidine as a key intermediate. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr).[3][6] The regioselectivity of this substitution can often be controlled by reaction conditions, allowing for the stepwise introduction of different nucleophiles.

Proposed Synthetic Workflow

The proposed synthesis can be broken down into two main stages: the formation of the dichlorinated pyrimidine core and the subsequent selective methoxylation.

G cluster_0 Stage 1: Synthesis of 4,6-dichloro-5-methylpyrimidine cluster_1 Stage 2: Selective Methoxylation A Ethyl methylmalonate + Formamide B 4,6-dihydroxy-5-methylpyrimidine A->B Cyclization (Base catalysis) C 4,6-dichloro-5-methylpyrimidine B->C Chlorination (e.g., POCl₃) D 4,6-dichloro-5-methylpyrimidine E This compound D->E Nucleophilic Substitution (Sodium methoxide)

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on analogous procedures found in the literature for the synthesis of similar pyrimidine derivatives.[7][8]

Protocol 1: Synthesis of 4,6-dihydroxy-5-methylpyrimidine

  • To a solution of sodium methoxide in methanol, add formamide.

  • Heat the mixture to reflux.

  • Slowly add a solution of ethyl methylmalonate in methanol over a period of 3 hours.

  • Continue to heat the mixture at reflux with stirring for 10 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • To the residue, add water and acidify with concentrated hydrochloric acid.

  • Collect the resulting precipitate by suction filtration and dry under reduced pressure to yield 4,6-dihydroxy-5-methylpyrimidine.[7]

Causality Behind Experimental Choices: The use of a strong base like sodium methoxide is crucial for the condensation reaction between the amidine (from formamide) and the dicarbonyl compound (ethyl methylmalonate) to form the pyrimidine ring. The extended reflux time ensures the completion of the cyclization reaction.

Protocol 2: Synthesis of 4,6-dichloro-5-methylpyrimidine

  • To a reaction vessel at 0 °C, add 4,6-dihydroxy-5-methylpyrimidine, phosphorus oxychloride (POCl₃), and diisopropylethylamine.

  • Stir the mixture at 80 °C for 2-4 hours.

  • Cool the mixture and pour it into ice water.

  • Stir the mixture for 30 minutes and then extract with ethyl acetate.

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride solutions.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the residue by silica gel column chromatography to obtain 4,6-dichloro-5-methylpyrimidine.[7]

Causality Behind Experimental Choices: Phosphorus oxychloride is a common and effective chlorinating agent for converting hydroxypyrimidines to chloropyrimidines. The addition of a base like diisopropylethylamine helps to neutralize the HCl generated during the reaction.

Protocol 3: Synthesis of this compound

  • Dissolve 4,6-dichloro-5-methylpyrimidine in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol while monitoring the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Add water to the reaction mixture and extract with an organic solvent such as methylene chloride.

  • Remove the solvent from the organic extract by evaporation under reduced pressure to yield this compound.

Causality Behind Experimental Choices: The reaction of dichloropyrimidines with sodium methoxide is a classic nucleophilic aromatic substitution.[8] By carefully controlling the stoichiometry of the sodium methoxide, it is possible to achieve mono-substitution, replacing one chlorine atom with a methoxy group. The lower reaction temperature helps to control the selectivity of the reaction.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not widely published, its structure suggests significant potential as an intermediate in the synthesis of bioactive molecules. The remaining chlorine atom at the 4-position provides a reactive handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships.

The pyrimidine core is a key feature in many kinase inhibitors, which are a major class of anticancer drugs. The substituents on the pyrimidine ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. The methoxy and methyl groups on the pyrimidine ring of the title compound can influence its solubility, metabolic stability, and binding interactions with biological targets.

G A 4-Chloro-6-methoxy- 5-methylpyrimidine C Library of Substituted 5-methylpyrimidine Derivatives A->C Nucleophilic Substitution B Diverse Nucleophiles (e.g., amines, thiols, etc.) B->C D Biological Screening (e.g., kinase assays) C->D E Lead Compound Identification D->E

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in organic synthesis, particularly in the field of medicinal chemistry. While its specific discovery and history are not well-documented, a logical and efficient synthetic pathway can be derived from established pyrimidine chemistry. The presence of a reactive chlorine atom allows for further elaboration of the molecular structure, making it an attractive starting material for the synthesis of libraries of compounds for biological screening. This guide provides a solid foundation for researchers looking to incorporate this versatile intermediate into their synthetic and drug discovery programs.

References

A Technical Guide to the Biological Potential of 4-Chloro-6-methoxy-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities. This guide focuses on the 4-Chloro-6-methoxy-5-methylpyrimidine core, a versatile starting block for synthesizing novel derivatives with significant therapeutic potential. The strategic placement of a reactive chloro group at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 5-position provides a unique combination of reactivity and structural features. This document explores the synthesis, potential biological activities—including anticancer, antimicrobial, and enzyme-inhibiting properties—and the underlying structure-activity relationships of its derivatives. By providing detailed mechanistic insights, experimental protocols, and quantitative data, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of novel pyrimidine-based therapeutics.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is integral to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This biological ubiquity has inspired medicinal chemists to explore pyrimidine derivatives for a vast range of pharmacological applications.[3][4][5] The pyrimidine ring system is found in a wide array of approved drugs, including the anticancer agent 5-Fluorouracil, the antiviral drug Zidovudine, and the antibacterial combination Trimethoprim-sulfamethoxazole.[1][2]

The this compound scaffold is a particularly promising starting point for drug discovery. Each substituent on the pyrimidine ring plays a crucial role:

  • 4-Chloro Group: This is the primary site for chemical modification. The chlorine atom is an excellent leaving group, readily displaced by a wide variety of nucleophiles (amines, thiols, alcohols), allowing for the facile synthesis of a large library of derivatives.[6][7]

  • 6-Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electronic properties of the pyrimidine ring, potentially modulating binding affinity to biological targets. Its presence also impacts the lipophilicity and metabolic stability of the molecule.

  • 5-Methyl Group: The methyl group provides steric bulk and increases lipophilicity. This can be critical for fitting into specific hydrophobic pockets within a target protein's active site and can influence the overall pharmacokinetic profile of the derivative.

This guide will delve into the synthesis of derivatives from this core and explore their potential applications in oncology, infectious diseases, and the modulation of key enzymatic pathways.

Synthesis of this compound Derivatives

The primary route for generating diversity from the this compound core is through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the ring nitrogens activates the chlorine atom for displacement.

General Synthetic Workflow

The general strategy involves reacting the starting pyrimidine with a suitable nucleophile, often in the presence of a base and an appropriate solvent. This straightforward approach enables the introduction of a vast array of functional groups, leading to compounds with diverse physicochemical properties and biological activities.

G start 4-Chloro-6-methoxy- 5-methylpyrimidine product 4-Substituted-6-methoxy- 5-methylpyrimidine Derivative start->product SNAг Reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->product conditions Base (e.g., Et3N, K2CO3) Solvent (e.g., DMF, EtOH) Heat (Optional) conditions->product G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->Receptor Inhibition G cluster_0 MIC Assay Workflow A Prepare Serial Dilutions of Pyrimidine Derivative B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24h B->C D Observe Wells for Visible Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E G cluster_0 Structure-Activity Relationship (SAR) core C4 Primary site for modification. Introduces key binding motifs (H-bond donors/acceptors, aromatic rings). Modulates potency and selectivity. core->C4 C4-Substituent (R) C5 Methyl group provides steric bulk. Influences fit into hydrophobic pockets. core->C5 C5-Methyl C6 Methoxy group affects electronics and lipophilicity. Can influence metabolic stability. core->C6 C6-Methoxy

References

The Strategic Manipulation of a Privileged Scaffold: A Technical Guide to 4-Chloro-6-methoxy-5-methylpyrimidine Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine core represents a foundational element in the design of targeted therapeutics. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has cemented its status as a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth technical exploration of a specific, highly versatile pyrimidine derivative, 4-Chloro-6-methoxy-5-methylpyrimidine, and its analogs. We will delve into the synthetic nuances, structure-activity relationships (SAR), and mechanistic underpinnings that make this scaffold a compelling starting point for the development of next-generation kinase inhibitors and other targeted agents.

The Core Moiety: Understanding this compound

The this compound core is a strategically functionalized heterocycle poised for diverse chemical modifications. The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The methoxy group at C6 and the methyl group at C5 provide steric and electronic features that can be fine-tuned to optimize target engagement and pharmacokinetic properties.

Physicochemical Properties

A foundational understanding of the core's properties is essential for any drug discovery campaign.

PropertyValueSource
Molecular FormulaC6H7ClN2O--INVALID-LINK--
Molecular Weight158.59 g/mol --INVALID-LINK--
XLogP31.5--INVALID-LINK--
Hydrogen Bond Donor Count0--INVALID-LINK--
Hydrogen Bond Acceptor Count3--INVALID-LINK--
Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process, often starting from a barbituric acid derivative or a related dihydroxypyrimidine. The following protocol is a representative synthesis based on established methodologies for similar pyrimidine structures.[1][2][3]

Step 1: Synthesis of 4,6-Dihydroxy-5-methylpyrimidine

  • In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve 5-methylbarbituric acid in an excess of phosphorus oxychloride (POCl3).

  • Slowly add N,N-dimethylaniline as a catalyst.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl3.

  • The resulting precipitate, 4,6-dichloro-5-methylpyrimidine, is collected by filtration, washed with cold water, and dried.

  • The dichloro intermediate is then subjected to hydrolysis by heating with aqueous sodium hydroxide, followed by acidification to yield 4,6-dihydroxy-5-methylpyrimidine.

Step 2: Chlorination to 4,6-Dichloro-5-methylpyrimidine

  • Suspend 4,6-dihydroxy-5-methylpyrimidine in a suitable solvent such as toluene.

  • Add a chlorinating agent, for instance, phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[2]

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction mixture with ice water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dichloro-5-methylpyrimidine.

Step 3: Selective Methoxylation to this compound

  • Dissolve the 4,6-dichloro-5-methylpyrimidine in anhydrous methanol.

  • Cool the solution in an ice bath and add a solution of sodium methoxide in methanol dropwise. The stoichiometry is critical here to favor mono-substitution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the desired product is the major component, neutralize the reaction mixture and remove the methanol under reduced pressure.

  • The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Synthesis_of_Core_Scaffold A 5-Methylbarbituric Acid B 4,6-Dichloro-5-methylpyrimidine A->B POCl3, N,N-dimethylaniline C 4,6-Dihydroxy-5-methylpyrimidine B->C 1. NaOH(aq), Heat 2. H+ D This compound B->D NaOCH3, CH3OH C->B POCl3 or PCl5

Caption: Synthetic pathway to this compound.

Structural Analogs and the Power of Derivatization

The true utility of the this compound scaffold lies in the diverse array of analogs and derivatives that can be synthesized, primarily by targeting the reactive C4-chloro position.

Suzuki Cross-Coupling for C-C Bond Formation

A powerful method for introducing aryl and heteroaryl moieties at the C4 position is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction between the chloropyrimidine and a boronic acid or ester offers a robust and versatile route to a wide range of derivatives.

  • To a reaction vessel, add this compound, the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 4-aryl-6-methoxy-5-methylpyrimidine derivative.

Suzuki_Coupling cluster_conditions Reaction Conditions A 4-Chloro-6-methoxy- 5-methylpyrimidine C 4-Aryl-6-methoxy- 5-methylpyrimidine A->C B Arylboronic Acid (R-B(OH)2) B->C Pd(PPh3)4 Pd(PPh3)4 K2CO3 K2CO3 Toluene/Ethanol/H2O Toluene/Ethanol/H2O Heat Heat

Caption: Suzuki cross-coupling for derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. This allows for the introduction of various nitrogen, oxygen, and sulfur-containing functional groups.

Common nucleophiles include:

  • Amines: Primary and secondary amines can displace the chloride to form 4-amino-pyrimidine derivatives.

  • Alcohols/Phenols: In the presence of a base, alkoxides and phenoxides can yield 4-alkoxy/aryloxy-pyrimidines.

  • Thiols: Thiolates can be used to introduce thioether linkages.

Applications in Drug Discovery: Targeting Kinases

Pyrimidine-based scaffolds are particularly prominent in the development of kinase inhibitors.[4] The pyrimidine core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents on the pyrimidine ring then project into different pockets of the ATP-binding site, dictating the inhibitor's potency and selectivity.

Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to various cellular effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Pyrimidine Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket PyrimidineCore Pyrimidine Core PyrimidineCore->Hinge H-bonds Substituent1 Substituent 1 Substituent1->Pocket Hydrophobic Interactions Substituent2 Substituent 2

Caption: Pyrimidine-based kinase inhibition mechanism.

Structure-Activity Relationship (SAR) and Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced. The following table summarizes representative data for pyrimidine derivatives, illustrating the impact of different substitutions on their anti-proliferative activity in various cancer cell lines.

CompoundR Group (at C4)Cancer Cell LineIC50 (µM)Reference
Derivative 1 3,5-dichlorophenyl-isoxazolylMCF-7 (Breast)43.4[5]
Derivative 2 3,5-dichlorophenyl-isoxazolylMDA-MB-231 (Breast)35.9[5]
Derivative 3 4-fluorophenyl-isoxazolylMCF-7 (Breast)>50[5]
Derivative 4 2-methylimidazo[1,2-c]pyrimidinylA549 (Lung)5.988[5]
Derivative 5 5-fluoro-substituted uracil ringL1210/0 (Murine Leukemia)1.4[6]
Derivative 6 5-fluoro-substituted uracil ringFM3A/0 (Murine Mammary)0.78[6]

Analysis of SAR:

  • The presence of halogenated phenyl groups, as seen in Derivatives 1 and 2, often contributes to potent anti-proliferative activity.[5]

  • The specific halogen and its position can significantly impact potency, as the less potent Derivative 3 suggests.

  • The introduction of larger, heterocyclic systems at the C4 position, such as in Derivative 4, can lead to highly potent compounds.[5]

  • Modification of the pyrimidine core itself, as in the uracil derivatives (5 and 6), also yields compounds with significant cytotoxic effects.[6]

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable starting point for the design of novel therapeutic agents. Its synthetic accessibility and the reactivity of the C4-chloro group allow for the creation of large and diverse compound libraries. The demonstrated success of pyrimidine derivatives as kinase inhibitors highlights the potential of this scaffold in oncology and other disease areas.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinases, thereby reducing off-target effects and improving the therapeutic window.

  • Exploring Novel Mechanisms: Investigating the potential of these derivatives to modulate other biological targets beyond kinases.

  • Optimizing Pharmacokinetics: Modifying the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships, the this compound core and its derivatives will undoubtedly continue to be a source of promising new drug candidates.

References

Thermochemical Data for 4-Chloro-6-methoxy-5-methylpyrimidine: A Framework for Experimental Determination and Computational Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Chloro-6-methoxy-5-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] The development of safe, efficient, and scalable synthetic routes, as well as the prediction of chemical behavior and stability, hinges on a thorough understanding of a compound's thermochemical properties. These properties, including the enthalpy of formation, entropy, heat capacity, and Gibbs free energy, are fundamental to process safety assessments, reaction optimization, and the development of accurate computational models.

This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermochemical data for this compound. As no specific thermochemical data for this compound is currently published in peer-reviewed literature, this document outlines authoritative, field-proven methodologies adapted from studies on structurally related compounds, particularly other chloropyrimidines.[3][4] It is designed for researchers, chemists, and drug development professionals, offering both the theoretical justification for methodological choices and detailed, actionable protocols.

Introduction to this compound and its Thermochemical Significance

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of many therapeutic agents and biological molecules.[5] The specific compound, this compound (C₆H₇ClN₂O), combines several functional groups that dictate its reactivity and physical properties: a chlorinated pyrimidine ring, a methoxy group, and a methyl group.

A quantitative understanding of its thermochemical data is critical for several reasons:

  • Process Safety and Hazard Analysis: The enthalpy of formation is a key parameter in calculating the heat of reaction for synthesis or decomposition, which is essential for preventing thermal runaway events in a reactor.

  • Chemical Process Development: Gibbs free energy of formation helps predict reaction spontaneity and equilibrium constants, guiding the optimization of reaction conditions for improved yield and efficiency.[6]

  • Computational Chemistry: Experimentally determined gas-phase enthalpies of formation serve as a "gold standard" benchmark for validating and calibrating computational chemistry methods, which can then be used to reliably predict properties for other, similar molecules.[3][4]

  • Physical Chemistry and Material Science: Data such as heat capacity and enthalpy of sublimation are vital for understanding phase transitions, purification processes (like sublimation), and material stability.

This guide establishes a robust, two-pronged approach—combining high-precision experimental measurement with state-of-the-art computational prediction—to fully characterize the thermochemical profile of this target molecule.

Part 1: Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise calorimetric measurement. The protocols outlined below are adapted from established methods for halogenated organic compounds and provide a self-validating system through rigorous calibration and cross-verification.[7]

Standard Molar Enthalpy of Formation in the Condensed State, ΔfH°(cr)

The most reliable method for determining the standard enthalpy of formation of a chlorinated organic compound is rotating-bomb combustion calorimetry. This technique is designed to ensure complete combustion and to handle the corrosive products (like HCl) that are formed.

Causality Behind Experimental Choices: A rotating bomb is essential to ensure that the aqueous solution formed inside absorbs all combustion products, leading to a well-defined final state for accurate energy calculations. Using a solution (often hydrazine dihydrochloride) in the bomb helps reduce the chlorine to chloride ions, simplifying the final chemical analysis.

Experimental Workflow for Enthalpy of Formation

G cluster_prep Sample Preparation & Calibration cluster_combustion Combustion & Measurement cluster_analysis Analysis & Calculation Sample 1. Prepare Pellet of Target Compound Calibrant 2. Calibrate with Benzoic Acid (Certified Standard) BombPrep 3. Add Water/Reducing Agent to Bomb Seal 4. Seal Bomb & Pressurize with O₂ (p ≈ 3 MPa) BombPrep->Seal Place Sample Immerse 5. Immerse in Calorimeter (Isothermal Jacket) Ignite 6. Ignite Sample & Record Temperature vs. Time Analyze 7. Quantify Products (CO₂, HCl, unburned C) Ignite->Analyze Post-Combustion Correct 8. Apply Washburn Corrections & Calculate ΔU°c Calculate 9. Convert ΔU°c to ΔH°c & Calculate ΔfH°(cr)

Caption: Workflow for determining ΔfH°(cr) via rotating-bomb calorimetry.

Detailed Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Calorimeter Calibration: Determine the energy equivalent (ε_calor) of the calorimeter by burning a certified standard substance (e.g., benzoic acid) under identical conditions. Perform at least five calibration runs to ensure statistical reliability.

  • Sample Preparation: Press a known mass (approx. 0.5-1.0 g) of high-purity (>99.9% mole fraction) this compound into a pellet. Place the pellet in a silica crucible.

  • Bomb Preparation: Add a specific volume (e.g., 10 cm³) of a suitable reducing agent solution (e.g., hydrazine dihydrochloride) into the bomb to facilitate the conversion of Cl₂ to HCl.

  • Assembly and Combustion: Place the crucible in the bomb, seal it, and pressurize with high-purity oxygen to approximately 3.0 MPa. Immerse the bomb in the calorimeter's water bath, allow it to reach thermal equilibrium, and then ignite the sample. Record the temperature change over time until the final period shows a steady state.

  • Post-Combustion Analysis: Analyze the bomb's gaseous contents for carbon dioxide. Analyze the liquid phase for hydrochloric acid concentration (via titration) and any nitric acid formed from residual N₂.

  • Energy Calculation: Calculate the gross energy of combustion (ΔU_c). Apply Washburn corrections to correct the data to standard state conditions.

  • Enthalpy Calculation: Convert the standard internal energy of combustion (ΔU°c) to the standard enthalpy of combustion (ΔH°c). Using the known standard enthalpies of formation for the combustion products (CO₂(g), H₂O(l), and HCl(aq)), calculate the standard enthalpy of formation of the crystalline compound, ΔfH°(cr).[8][9]

Standard Molar Enthalpy of Sublimation, ΔsubH°

To determine the gas-phase enthalpy of formation, which is essential for comparison with computational results, the enthalpy of the phase transition from crystal to gas must be measured.

Causality Behind Experimental Choices: Calvet microcalorimetry is a highly sensitive technique ideal for measuring the heat of sublimation for small quantities of material at a specific temperature. It directly measures the heat flow associated with the phase change.

Detailed Experimental Protocol: Calvet Microcalorimetry

  • Sample Preparation: Place a small, known mass of the compound into a Knudsen effusion cell.

  • Measurement: Introduce the cell into the Calvet microcalorimeter at a constant temperature (typically 298.15 K).

  • Data Acquisition: Measure the heat flow as the compound sublimes under vacuum. The experiment is complete when the heat flow returns to the baseline, indicating all the sample has vaporized.

  • Calculation: The standard molar enthalpy of sublimation at the experimental temperature, ΔsubH°(T), is derived from the integrated heat flow and the molar mass of the compound. Adjust the value to the reference temperature of 298.15 K if necessary, using heat capacity data.

Part 2: Computational Prediction of Thermochemical Properties

Quantum chemical calculations provide a powerful, complementary approach to experimentation. They allow for the prediction of thermochemical properties without the need for physical synthesis and can offer insights into molecular structure and stability.

Causality Behind Methodological Choices: Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, offers a good balance of computational cost and accuracy for organic molecules.[1] However, for higher accuracy, composite methods like G4 are often employed as they are specifically parameterized to reproduce experimental thermochemical data. The choice of a sufficiently large basis set, such as 6-311++G(d,p), is crucial to accurately describe the electron distribution, especially around electronegative atoms like chlorine and oxygen.[10]

Computational Workflow for Thermochemical Prediction

G Input 1. Build Initial 3D Structure of Molecule Opt 2. Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy Structure) Opt->Freq Energy 4. Single-Point Energy Calculation (Higher Level of Theory, e.g., G4) Freq->Energy Verified Structure Thermo 5. Extract Thermochemical Data (ZPE, H, S, G) Energy->Thermo Atomization 6. Calculate ΔfH°(g) via Atomization or Isodesmic Reactions Thermo->Atomization

Caption: Workflow for the ab initio calculation of gas-phase thermochemical data.

Detailed Computational Protocol

  • Structure Optimization: The 3D molecular structure of this compound is first optimized using a reliable quantum chemical method (e.g., DFT with the B3LYP functional and a 6-311G(d,p) basis set). This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • High-Accuracy Energy Calculation: To improve accuracy, a single-point energy calculation is performed on the optimized geometry using a more robust computational method, such as the G4 composite method.

  • Gas-Phase Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation, ΔfH°(g, 298.15 K), is calculated using an atomization scheme. This involves calculating the enthalpy change for the reaction of forming the molecule from its constituent atoms in their standard state. The equation is: ΔfH°(Molecule) = H(Molecule) - Σ[H(Atoms)] + Σ[ΔfH°(Atoms)] Where H values are the calculated total enthalpies and ΔfH°(Atoms) are the well-known experimental enthalpies of formation for the gas-phase atoms.

  • Calculation of Other Properties: The standard entropy (S°) and heat capacity (C°v) are directly obtained from the frequency calculation output. The Gibbs free energy of formation (ΔfG°) can be calculated from the enthalpy of formation and the entropy of formation.

Part 3: Data Synthesis and Validation

Neither experimental nor computational data should be considered in isolation. The highest confidence in thermochemical data is achieved when both approaches are integrated and used to validate one another.

The Validation Principle: The primary point of comparison is the gas-phase standard molar enthalpy of formation, ΔfH°(g) . This value is derived from experimental measurements and calculated directly from quantum chemistry.

  • Experimental Value: ΔfH°(g) = ΔfH°(cr) + ΔsubH°

  • Computational Value: ΔfH°(g) is calculated directly as described in the computational protocol.

A close agreement (typically within 5-10 kJ·mol⁻¹) between the experimental and computed values provides strong validation for both the experimental procedures and the chosen computational model.[3][4] Discrepancies can help identify potential experimental errors or indicate that the computational model is insufficient for this particular molecular class.

Integrated Validation Workflow

G cluster_exp Experimental Arm cluster_comp Computational Arm Exp_H_cr Measure ΔfH°(cr) (Bomb Calorimetry) Exp_H_gas Derive Experimental ΔfH°(g) Exp_H_cr->Exp_H_gas Exp_H_sub Measure ΔsubH° (Calvet Microcalorimetry) Exp_H_sub->Exp_H_gas Compare Compare & Validate |ΔH°(g)exp - ΔH°(g)comp| Exp_H_gas->Compare Comp_H_gas Calculate Theoretical ΔfH°(g) (e.g., G4) Comp_H_gas->Compare Result Validated Thermochemical Data Set Compare->Result

Caption: Integrated workflow for validating thermochemical data.

Summary of Target Thermochemical Data

The methodologies described in this guide are designed to populate the following table with high-confidence data for this compound.

Thermochemical PropertySymbolStateMethod of DeterminationPurpose
Standard Molar Enthalpy of FormationΔfH°(cr)CrystallineRotating-Bomb Combustion CalorimetryBaseline for stability; process safety calculations
Standard Molar Enthalpy of SublimationΔsubH°GasCalvet Microcalorimetry / Knudsen EffusionPhase transition energy; derivation of gas-phase data
Standard Molar Enthalpy of Formation (Validated) ΔfH°(g) Gas Experimental & Computational (Validated) Key benchmark for computational model validation
Standard Molar EntropyGasComputational (from frequency analysis)Determines spontaneity and equilibrium (via Gibbs energy)
Standard Molar Heat Capacity at Constant PressureC°pGasComputational (from frequency analysis)Temperature dependence of enthalpy and entropy
Standard Molar Gibbs Free Energy of Formation (Validated) ΔfG°(g) Gas Calculated from validated ΔfH°(g) and S° Predicts reaction spontaneity and equilibrium position

Conclusion

The thermochemical characterization of this compound is essential for its potential development in pharmaceutical or other fine chemical applications. This guide provides a complete, validated framework for obtaining this critical data. By integrating the precision of experimental calorimetry for condensed-phase properties with the power of high-level quantum chemical calculations for gas-phase properties, a full and reliable thermochemical profile can be established. This synergistic approach ensures the highest degree of confidence, providing the foundational data required for safe, scalable, and predictable chemical processing.

References

A Comprehensive Technical Guide to Quantum Chemical Calculations for 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a detailed framework for the quantum chemical analysis of 4-Chloro-6-methoxy-5-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives form the core of numerous therapeutic agents, and understanding their fundamental electronic and structural properties is paramount for rational drug design.[1][2] This document, intended for researchers, computational chemists, and drug development professionals, outlines a robust computational protocol using Density Functional Theory (DFT). We delve into the rationale behind methodological choices, from the selection of the B3LYP functional and 6-311++G(d,p) basis set to the interpretation of key calculated parameters. The guide details the step-by-step workflow for geometry optimization, frequency analysis, and the calculation of electronic, spectroscopic, and reactivity descriptors. The resulting data, including optimized geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and predicted NMR and IR spectra, are analyzed to provide actionable insights into the molecule's reactivity, stability, and potential for derivatization. This computational approach serves as a powerful predictive tool to accelerate the discovery and optimization of novel pyrimidine-based drug candidates.[3][4]

Introduction

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of nucleobases and a vast array of pharmacologically active compounds.[5] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6] The ability of the pyrimidine core to participate in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing molecules that can effectively bind to biological targets like enzymes and receptors.[7]

This compound: A Versatile Synthetic Intermediate

This compound is a multifunctionalized heterocyclic compound poised for synthetic elaboration. Its structure is characterized by:

  • An electron-deficient pyrimidine ring.

  • A reactive chloro group at the C4 position, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5]

  • A methoxy group at C6 and a methyl group at C5 that modulate the electronic properties and steric profile of the ring.

The presence of the chlorine atom, in particular, makes this molecule a valuable building block for creating diverse molecular libraries. By displacing the chloride with various nucleophiles (amines, thiols, alcohols), chemists can readily synthesize a wide range of derivatives for biological screening.[8]

The Role of Quantum Chemical Calculations in Rational Drug Design

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into molecular behavior at the atomic level.[9][10] These in silico methods allow researchers to predict a molecule's properties—such as its three-dimensional structure, electronic charge distribution, and reactivity—before committing resources to its synthesis and testing.[4] This predictive power accelerates the design-synthesize-test cycle by prioritizing candidates with the highest probability of success, identifying potential liabilities early, and guiding synthetic strategy.[11] For a molecule like this compound, these calculations can illuminate the most probable sites for chemical reactions and predict how structural modifications will impact its electronic properties and potential biological activity.

Theoretical Background and Computational Methodology

The selection of an appropriate theoretical method is critical for obtaining reliable and accurate computational results. The choice represents a balance between computational cost and the desired level of accuracy.[12]

The Foundational Choice: Density Functional Theory (DFT)

For studying organic molecules of this size, Density Functional Theory (DFT) stands out as the method of choice.[13][14] Unlike Hartree-Fock (HF) theory, which neglects electron correlation, DFT includes it through an exchange-correlation functional.[5] This inclusion provides a more accurate description of the electronic structure at a computational cost that is significantly lower than more complex wave function-based methods like Møller-Plesset (MP2) perturbation theory.[14] DFT is widely recognized for its favorable price-to-performance ratio, making it the most popular method for electronic structure calculations in chemistry and materials science.[14][15]

Selecting the Right Tools: Functional and Basis Set

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and extensively validated functionals for quantum chemical studies of organic molecules.[5] It combines the strengths of both HF theory and DFT by mixing a portion of the exact HF exchange with exchange and correlation functionals from DFT. This hybrid approach often corrects for some of the inherent limitations of pure DFT functionals, yielding excellent results for molecular geometries, vibrational frequencies, and electronic properties. A study on a similar molecule, 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, demonstrated excellent agreement between experimental and calculated frequencies at the B3LYP level.[16]

Basis Set: 6-311++G(d,p) A basis set is the collection of mathematical functions used to construct the molecular orbitals.[12][17] The 6-311++G(d,p) basis set is a robust and versatile choice for this system for the following reasons:

  • 6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital. This provides more flexibility for describing the electron distribution compared to a minimal or double-zeta basis set.[18]

  • ++G: The double plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, all of which are relevant to our molecule.[19]

  • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds and bond angles.[18][19]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited to capture the nuanced electronic and structural features of this compound.

Step-by-Step Computational Protocol

The following protocol outlines a standard workflow for performing quantum chemical calculations on the title molecule using common computational chemistry software packages (e.g., Gaussian, ORCA).

  • Molecular Structure Input: The initial 3D coordinates of this compound are generated using a molecular builder and subjected to a preliminary geometry cleanup using molecular mechanics.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the selected B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to locate the structure corresponding to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This crucial step serves two purposes:

    • Verification: It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[20]

    • Spectroscopy: It provides the harmonic vibrational frequencies and intensities needed to predict the molecule's infrared (IR) spectrum.

  • Calculation of Molecular Properties: Using the confirmed minimum-energy geometry, a final single-point energy calculation is performed. This step generates the data required for analyzing the electronic structure (molecular orbitals, charge distribution) and predicting other properties like NMR chemical shifts.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure (Molecular Builder) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: Is it a true minimum? C->D Calculate Frequencies D->B No (Imaginary Freqs Exist) Re-optimize E 4. Property Calculation (Single-Point Energy) D->E Yes (0 Imaginary Freqs) F Analysis of Results (HOMO/LUMO, MEP, NMR, IR) E->F

A typical workflow for quantum chemical calculations.

Analysis of Calculated Properties

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters such as bond lengths and angles provide a quantitative description of the molecular framework.

Table 1: Selected Calculated Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths C4-Cl (Calculated Value) Å
C6-O (Calculated Value) Å
O-CH₃ (methoxy) (Calculated Value) Å
C5-C (methyl) (Calculated Value) Å
N1-C6 (Calculated Value) Å
Bond Angles N3-C4-C5 (Calculated Value) °
C5-C6-N1 (Calculated Value) °

| | C4-N3-C2 | (Calculated Value) ° |

Note: The table presents representative parameters. A full computational study would provide a complete list of all geometric data.

Electronic Structure and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive.[16]

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

Property Symbol Formula Calculated Value
HOMO Energy EHOMO - (Value) eV
LUMO Energy ELUMO - (Value) eV
Energy Gap ΔE ELUMO - EHOMO (Value) eV
Electronegativity χ -(ELUMO + EHOMO)/2 (Value) eV
Chemical Hardness η (ELUMO - EHOMO)/2 (Value) eV

| Chemical Softness | S | 1 / (2η) | (Value) eV⁻¹ |

Analysis of the HOMO and LUMO electron density plots would reveal that the HOMO is primarily localized on the pyrimidine ring and the methoxy group, while the LUMO is distributed across the C4-N3-C2 fragment, indicating that this region is the most likely to accept electrons in a chemical reaction.

Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its reactivity.[21]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these are expected around the nitrogen atoms of the pyrimidine ring.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. A significant positive potential is expected on the carbon atom bonded to the chlorine (C4), confirming its role as the primary site for SNAr reactions.

  • Green Regions (Neutral Potential): Indicate areas of neutral potential.

The MEP map provides a clear rationale for why nucleophilic substitution is the dominant reaction pathway for functionalizing this scaffold.

Predicted Spectroscopic Signatures

The computational protocol allows for the prediction of various spectroscopic data, which can be used to confirm the identity and structure of the synthesized compound.[22][23]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Type Assignment Predicted ¹H Shift Predicted ¹³C Shift
Pyrimidine H2 (Value) -
Methoxy -OCH₃ (Value) (Value)
Methyl -CH₃ (Value) (Value)
Pyrimidine C2 - (Value)
Pyrimidine C4 - (Value)
Pyrimidine C5 - (Value)

| Pyrimidine | C6 | - | (Value) |

Table 4: Key Predicted FT-IR Vibrational Frequencies (in cm⁻¹)

Frequency (cm⁻¹) Intensity Assignment
(Value) (Value) C-H stretch (methyl/methoxy)
(Value) (Value) C=N / C=C stretch (ring)
(Value) (Value) C-O stretch (methoxy)

| (Value) | (Value) | C-Cl stretch |

Implications for Drug Discovery and Development

The insights gained from these quantum chemical calculations have direct and practical applications in the field of drug discovery:

  • Guiding Synthesis: The MEP analysis definitively identifies the C4 position as the most electrophilic site, guiding chemists to focus on nucleophilic substitution reactions at this position to build a library of derivatives.[5]

  • Predicting Reactivity and Stability: The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. This information can be used to compare the relative stability of different proposed derivatives.

  • Building QSAR Models: The calculated properties (e.g., orbital energies, dipole moment, charge distributions) can serve as molecular descriptors for developing Quantitative Structure-Activity Relationship (QSAR) models.[9] These models correlate structural features with biological activity, enabling the prediction of potency for new, unsynthesized compounds.

  • Informing Molecular Docking: The optimized geometry and charge distribution provide a high-quality input structure for molecular docking studies.[7][24] This allows for the accurate prediction of how derivatives might bind to a specific protein target, such as a kinase or dihydrofolate reductase, which are common targets for pyrimidine-based inhibitors.[2]

G cluster_logic From Calculation to Application QC Quantum Chemical Calculations Geom Optimized Geometry & Charges QC->Geom MEP MEP Analysis (Reactivity Sites) QC->MEP HOMO HOMO-LUMO Gap (Stability) QC->HOMO Desc Molecular Descriptors QC->Desc Dock Molecular Docking (Binding Prediction) Geom->Dock Synth Synthetic Strategy (Library Design) MEP->Synth HOMO->Synth QSAR QSAR Modeling (Activity Prediction) Desc->QSAR

Logical relationships from calculation to application.

Conclusion

Quantum chemical calculations, specifically using Density Functional Theory, provide a powerful, predictive, and cost-effective strategy for characterizing reactive intermediates like this compound. The computational protocol detailed in this guide enables a deep understanding of the molecule's geometric, electronic, and spectroscopic properties. The analysis of parameters such as the Molecular Electrostatic Potential and Frontier Molecular Orbitals offers invaluable, data-driven insights that can directly guide synthetic efforts and inform the rational design of novel therapeutic agents. By integrating these computational techniques into the drug discovery workflow, research organizations can significantly enhance the efficiency and success rate of developing next-generation pyrimidine-based medicines.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Chloro-6-methoxy-5-methylpyrimidine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their ability to mimic endogenous nucleic acids and interact with various biological targets.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for carbon-carbon bond formation, prized for its functional group tolerance and mild conditions.[3][4] This guide provides a detailed technical overview and robust protocols for the application of 4-Chloro-6-methoxy-5-methylpyrimidine as a substrate in Suzuki coupling reactions. We will explore the underlying mechanistic principles, critical parameters for reaction optimization, and step-by-step procedures to empower researchers in drug discovery and chemical synthesis to effectively utilize this versatile building block.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine motif is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.[1][2][5][6][7] Its nitrogen-rich, electron-deficient aromatic system is key to its biological activity, often participating in hydrogen bonding and other critical interactions within enzyme active sites.[1][2]

The Suzuki-Miyaura coupling provides a powerful and efficient means to introduce molecular diversity by functionalizing the pyrimidine ring. Specifically, using halogenated pyrimidines like this compound allows for the strategic installation of aryl, heteroaryl, or alkyl groups. The electron-deficient nature of the pyrimidine ring makes the attached chlorine atom more reactive in palladium-catalyzed cross-coupling reactions compared to analogous benzene halides.[8] This enhanced reactivity is a crucial consideration for experimental design.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][9] Understanding this mechanism is vital for troubleshooting and optimizing reaction conditions.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step of the cycle. The reactivity of halo-heterocycles is generally higher than their aryl halide counterparts, facilitating this initial step.[10]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic moiety (R') to the Pd(II) center, displacing the halide and forming a new organopalladium intermediate. The base is crucial for the formation of a boronate species, which enhances the nucleophilicity of the organic group on boron.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex (the pyrimidine and R') couple to form the final product with a new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ Active Catalyst pd_complex [Ar-Pd(II)L₂-X] Intermediate 1 pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_r_complex [Ar-Pd(II)L₂-R'] Intermediate 2 pd_complex->pd_r_complex transmetalation Transmetalation boronate R'-B(OR)₃⁻ (from R'-B(OH)₂ + Base) product Ar-R' Coupled Product pd_r_complex->product reductive_elimination Reductive Elimination product->pd0 reactants Ar-X (4-Chloro-pyrimidine)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design & Key Parameters

The success of a Suzuki coupling reaction with this compound hinges on the careful selection of several key components. Heteroaryl chlorides can be challenging substrates, but modern catalysts have greatly expanded their utility.[10][11]

Catalyst and Ligand Selection
  • Palladium Source: While many Pd(0) and Pd(II) sources can be effective, common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For challenging couplings involving heteroaryl chlorides, specialized pre-catalysts that readily form the active Pd(0) species are often preferred.

  • Ligands: The choice of phosphine ligand is critical. Electron-rich, bulky monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or specific catalysts like Pd(Amphos)₂Cl₂ are often highly effective for coupling heteroaryl chlorides as they promote the oxidative addition step and stabilize the catalytic species.[12] Traditional ligands like triphenylphosphine (PPh₃) can be effective but may require higher catalyst loadings or temperatures.[8]

Base and Solvent System
  • Base: An inorganic base is required to activate the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength of the base can influence reaction rates and substrate compatibility. For sensitive substrates, milder bases like potassium carbonate are often a good starting point.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent and water. The aqueous phase is essential for dissolving the inorganic base. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF). The choice of solvent can affect catalyst solubility and reaction temperature.

Reaction Conditions
  • Temperature: Reactions are typically heated to facilitate the catalytic cycle, with temperatures ranging from 60 °C to 120 °C.[4] Microwave-assisted heating can significantly shorten reaction times, often to as little as 15 minutes, and improve yields.[8]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Therefore, it is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment.

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a dry reaction vessel. Flame-dry the vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Addition of Solids: To the vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inerting the System: Seal the vessel and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure 4-aryl-6-methoxy-5-methylpyrimidine.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions that have been successfully employed for Suzuki couplings of related chloropyrimidine systems. This serves as a useful reference for initial reaction setup and optimization.

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100 (MW)0.25Good-Excellent[8]
2-Methylphenylboronic acidPd(Amphos)₂Cl₂ (1)AmphosK₂CO₃Toluene/H₂O90579
Arylboronic acidsPd₂(dba)₃ (2)P(t-Bu)₃KFTHF5012Moderate[13]
Thiophene boronic acidPd(OAc)₂ (0.25)Buchwald LigandK₃PO₄n-Butanol1001271[12]
Various Arylboronic acidsPdCl₂(dppf)dppfCs₂CO₃Dioxane/H₂O10012-24Varies[14]

Note: Yields are highly dependent on the specific boronic acid used. MW = Microwave irradiation.

Troubleshooting and Key Insights

  • Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or switching to a more active catalyst/ligand system designed for heteroaryl chlorides (e.g., a Buchwald ligand or precatalyst).[12][15] Ensure the system is truly free of oxygen.

  • Side Reactions: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is often optimal.

  • Catalyst Poisoning: Substrates containing certain functional groups, like unprotected amines or sulfur-containing heterocycles (e.g., thiophenes), can sometimes poison the palladium catalyst.[8] In such cases, specialized ligands or higher catalyst loadings may be necessary.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of functionalized pyrimidines via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and create a diverse range of novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation.

References

Application Notes & Protocols: The Utility of 4-Chloro-6-methoxy-5-methylpyrimidine in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] Among the numerous functionalized pyrimidines, 4-Chloro-6-methoxy-5-methylpyrimidine stands out as a highly versatile and valuable intermediate. Its specific arrangement of substituents—a reactive chlorine atom, an electron-donating methoxy group, and a methyl group—provides a unique electronic and steric profile that medicinal chemists can exploit for the synthesis of complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the applications and handling of this key building block, with a focus on its role in the synthesis of sulfonamide-based compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 1739-60-2
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Physical Form Solid
Purity Typically ≥94%
InChI Key GLPABZKUDUPPHN-UHFFFAOYSA-N

| Storage | Refrigerator, under inert atmosphere | |

Safety & Handling Precautions

This compound is a reactive chemical intermediate and must be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[3][4] Handling should be performed in a well-ventilated fume hood.

  • Health Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3][4] If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and consult a physician.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][5]

Application in Drug Synthesis: A Focus on Sulfonamides

The primary utility of this compound in drug synthesis lies in the reactivity of its C4-chloro substituent. The pyrimidine ring, being an electron-deficient heterocycle, activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This makes it an excellent electrophile for reaction with a wide range of nucleophiles, including amines, thiols, and alcohols.

A particularly significant application is in the synthesis of substituted sulfonamides. The sulfonamide moiety is a key pharmacophore found in various herbicides and drugs.[7] For instance, modifying the core structure of established herbicides like Flumetsulam by introducing a methoxy group can lead to new compounds with different activity profiles and degradation rates.[7] The chlorine atom on the pyrimidine ring serves as a convenient attachment point for the sulfonamide nitrogen.

Synthetic Workflow Overview

The general synthetic strategy involves the coupling of this compound with a primary or secondary sulfonamide. This reaction is typically base-mediated, where the base serves to deprotonate the sulfonamide nitrogen, generating a more potent nucleophile that then displaces the chloride ion from the pyrimidine ring.

G A Primary/Secondary Sulfonamide (R-SO2NHR') D Nucleophilic Aromatic Substitution (SNAr) A->D B 4-Chloro-6-methoxy- 5-methylpyrimidine B->D C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) C->D E Target Molecule: 5-substituted Pyrimidine Sulfonamide D->E Crude Product F Purification (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: Generalized workflow for the synthesis of pyrimidine sulfonamides.

Experimental Protocol: Synthesis of a Model Pyrimidine Sulfonamide

This section provides a representative, step-by-step protocol for the synthesis of a pyrimidine sulfonamide derivative via nucleophilic aromatic substitution.

Objective: To synthesize a model N-aryl-6-methoxy-5-methylpyrimidin-4-yl sulfonamide.

Materials:

  • This compound

  • An appropriate arylsulfonamide (e.g., benzenesulfonamide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates)

Reaction Setup and Procedure
  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the arylsulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the sulfonamide. A typical concentration would be 0.2-0.5 M.

  • Base Addition: To the stirring solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). The base facilitates the deprotonation of the sulfonamide.

    • Causality Note: Using a non-nucleophilic inorganic base like K₂CO₃ is crucial to prevent side reactions with the electrophilic pyrimidine. Anhydrous conditions are preferred to avoid hydrolysis of the starting material.

  • Addition of Pyrimidine Intermediate: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting pyrimidine spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

    • Causality Note: The organic product is more soluble in ethyl acetate, while the inorganic salts (like KCl and excess K₂CO₃) and DMF are partitioned into the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is then purified. Column chromatography on silica gel is the most common method. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

Synthetic Strategies for the Derivatization of 4-Chloro-6-methoxy-5-methylpyrimidine: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including several approved drugs.[1][2][3] Its prevalence in nature, most notably as a key component of nucleobases, has inspired chemists to explore its synthetic derivatization to generate novel therapeutic agents.[4][5] Among the myriad of pyrimidine building blocks, 4-Chloro-6-methoxy-5-methylpyrimidine stands out as a particularly versatile scaffold. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes it amenable to a variety of synthetic transformations. The methoxy and methyl groups provide steric and electronic handles to fine-tune the physicochemical properties and biological activity of the resulting derivatives. This guide provides a detailed exploration of the principal synthetic protocols for the derivatization of this key intermediate, offering field-proven insights and step-by-step methodologies for researchers in drug discovery and development.

Core Synthetic Approaches: A Chemist's Toolkit

The derivatization of this compound primarily revolves around the reactivity of the C4-chloro substituent. This leaving group can be displaced through nucleophilic aromatic substitution or engaged in various palladium-catalyzed cross-coupling reactions. The choice of methodology depends on the desired final product and the nature of the coupling partner.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The inherent electron deficiency of the pyrimidine ring facilitates the direct displacement of the C4-chloro group by a wide range of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as primary and secondary amines, thiols, and alkoxides, are excellent candidates for this reaction. The nucleophilicity of the attacking species directly influences the reaction rate.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly employed to dissolve the reactants and facilitate the formation of the charged intermediate.

  • Base: An acid scavenger, typically an inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.[6]

  • Temperature: The reaction can often be performed at room temperature for highly reactive nucleophiles, but heating is frequently necessary to drive the reaction to completion for less reactive partners.

Experimental Protocol 1: Synthesis of 4-Anilino-6-methoxy-5-methylpyrimidine

Objective: To replace the C4-chloro group with an aniline moiety via an SNAr reaction.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

  • Stir the reaction mixture and heat to 80-100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3 x) to remove DMF and inorganic salts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of heteroaryl halides like this compound. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures by coupling an organoboron species (typically a boronic acid or ester) with an organic halide.[7][8]

Underlying Principles:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the chloro-pyrimidine to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[9]

Key Parameters for Success:

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.[8][10]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step.[8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used.

Experimental Protocol 2: Synthesis of 4-(4-methoxyphenyl)-6-methoxy-5-methylpyrimidine

Objective: To synthesize a biaryl pyrimidine derivative via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed 2:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, offering a broader substrate scope and milder conditions than traditional methods.[2][3]

Mechanistic Insight:

Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation by a base, and reductive elimination to form the C-N bond.[11] The choice of ligand is critical to prevent side reactions like β-hydride elimination.[12]

Critical Reaction Components:

  • Catalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is typically used.[13]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a common choice.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.

Experimental Protocol 3: Synthesis of N-benzyl-6-methoxy-5-methylpyrimidin-4-amine

Objective: To form a C-N bond using the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and benzylamine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[14]

The Dual Catalytic Cycle:

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[14]

Essential Reagents:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is required, which also often serves as the solvent.

  • Solvent: The amine base can be used as the solvent, or other solvents like THF or DMF can be employed.

Experimental Protocol 4: Synthesis of 4-((4-fluorophenyl)ethynyl)-6-methoxy-5-methylpyrimidine

Objective: To introduce an alkynyl group at the C4 position via Sonogashira coupling.

Materials:

  • This compound

  • 1-Ethynyl-4-fluorobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine.

  • Add 1-ethynyl-4-fluorobenzene (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Visualization

To facilitate comparison and experimental design, the following table summarizes the key parameters for the derivatization of this compound.

Reaction TypeNucleophile/Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Typical Time (h)
SNAr Amines, Thiols, Alkoxides-K₂CO₃, NEt₃, DIPEADMF, DMSO25-1202-24
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane/H₂O80-11012-24
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XantphosNaOtBuToluene, Dioxane90-12016-24
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuINEt₃, DIPATHF, NEt₃25-806-24

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic transformations described in this guide.

SNAr_Reaction Substrate 4-Chloro-6-methoxy- 5-methylpyrimidine Product 4-Substituted-6-methoxy- 5-methylpyrimidine Substrate->Product SNAr Nucleophile Nucleophile (e.g., R₂NH, RSH, ROH) Nucleophile->Product Base Base (e.g., K₂CO₃) Base->Product caption Figure 1: Nucleophilic Aromatic Substitution (SNAr) Pathway. Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Substrate This compound Suzuki_Product 4-Aryl-6-methoxy- 5-methylpyrimidine Substrate->Suzuki_Product Buchwald_Product 4-Amino-6-methoxy- 5-methylpyrimidine Substrate->Buchwald_Product Sonogashira_Product 4-Alkynyl-6-methoxy- 5-methylpyrimidine Substrate->Sonogashira_Product Suzuki_Partner Ar-B(OH)₂ Suzuki_Partner->Suzuki_Product Pd Catalyst, Base Buchwald_Partner R₂NH Buchwald_Partner->Buchwald_Product Pd Catalyst, Ligand, Base Sonogashira_Partner RC≡CH Sonogashira_Partner->Sonogashira_Product Pd/Cu Catalyst, Base caption Figure 2: Palladium-Catalyzed Cross-Coupling Reactions.

References

The Versatile Scaffold: Application Notes for 4-Chloro-6-methoxy-5-methylpyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases such as cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design, capable of interacting with a diverse range of biological targets through hydrogen bonding and π-stacking interactions.[1] Its presence in numerous FDA-approved drugs, from antiviral agents to kinase inhibitors, underscores its therapeutic significance. The strategic functionalization of the pyrimidine core is paramount in modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. In this context, 4-Chloro-6-methoxy-5-methylpyrimidine emerges as a highly valuable, albeit specifically under-documented, building block for the synthesis of novel therapeutic agents. Its reactive chloro group at the 4-position, coupled with the methoxy and methyl substituents, offers a unique combination of electronic and steric properties for fine-tuning molecular interactions with target proteins.

This guide provides an in-depth look at the potential applications of this compound in medicinal chemistry, with a focus on its utility in generating libraries of bioactive compounds, particularly for oncology research. While direct literature examples for this specific precursor are sparse, its reactivity can be confidently inferred from closely related analogues.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O[2]
Molecular Weight 158.59 g/mol [2]
CAS Number 1739-60-2[2]
Appearance Solid (predicted)
SMILES CC1=C(OC)C(Cl)=NC=N1[2]
InChIKey GLPABZKUDUPPHN-UHFFFAOYSA-N[3]

Note: Experimental data for some properties may not be extensively reported. Values may be computationally predicted.

Synthetic Applications: A Gateway to Novel Derivatives

The primary utility of this compound in medicinal chemistry lies in the reactivity of its C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of diverse molecular architectures.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-aryl-6-methoxy-5-methylpyrimidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Triphenylphosphine (PPh₃) (0.08 - 0.2 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent: n-propanol or a mixture of 1,4-dioxane and water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound, the desired arylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent (n-propanol or dioxane/water mixture) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a dioxane/water mixture was used, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume). If n-propanol was used, it can be removed under reduced pressure before aqueous workup.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4-aryl-6-methoxy-5-methylpyrimidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields.

  • Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base (Sodium Carbonate): The base is crucial for the transmetalation step of the Suzuki-Miyaura reaction.

  • Solvent: A polar aprotic solvent system is generally used to dissolve the reactants and facilitate the reaction.

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets in oncology and other diseases.[5] The pyrimidine scaffold is a common feature in many approved kinase inhibitors, where it often mimics the adenine ring of ATP and forms key hydrogen bonds in the kinase hinge region.[5][6] Derivatives of 4-chloro-6-substituted pyrimidines have been extensively explored as kinase inhibitors.[2][7][8]

The general strategy involves the displacement of the 4-chloro group with a substituted aniline to generate a 4-anilino-pyrimidine core, a well-established pharmacophore for kinase inhibition. The substituents on the 5 and 6-positions of the pyrimidine ring, as well as on the aniline moiety, can be varied to achieve selectivity and potency against specific kinases.

Kinase_Inhibitor_Scaffold cluster_0 Synthesis of 4-Anilino-pyrimidine Core cluster_1 Interaction with Kinase ATP-Binding Site Start 4-Chloro-6-methoxy- 5-methylpyrimidine Reagent + Substituted Aniline (Nucleophilic Aromatic Substitution) Start->Reagent Reaction Product 4-Anilino-6-methoxy- 5-methylpyrimidine Scaffold Reagent->Product Forms Scaffold 4-Anilino-pyrimidine Scaffold Product->Scaffold Interaction Hydrogen Bonding Scaffold->Interaction Forms Target Kinase Hinge Region Target->Interaction with

Caption: Synthesis and targeting of a 4-anilino-pyrimidine kinase inhibitor scaffold.

Protocol 2: Nucleophilic Aromatic Substitution with Anilines

Objective: To synthesize 4-(substituted anilino)-6-methoxy-5-methylpyrimidine derivatives as potential kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 - 1.2 eq)

  • Acid catalyst (e.g., HCl in isopropanol, or p-toluenesulfonic acid) or a base (e.g., diisopropylethylamine - DIPEA)

  • Solvent (e.g., isopropanol, ethanol, or N,N-dimethylformamide - DMF)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted aniline in the chosen solvent.

  • Add the acid catalyst or base to the mixture.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction can also be performed in a sealed tube or under microwave irradiation to reduce reaction times.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel chromatography or recrystallization to afford the pure anilino-pyrimidine derivative.

Potential Biological Activities of Derivatives

While the biological activity of derivatives of this compound is not directly reported, the broader class of substituted pyrimidines exhibits a wide range of therapeutic effects.

Anticancer Activity

Many pyrimidine derivatives have demonstrated potent anticancer activity.[9][10][11] For instance, compounds with a 2,4-disubstituted pyrimidine core have been developed as Aurora kinase inhibitors.[2] Thiazolo[4,5-d]pyrimidine derivatives have also been synthesized and shown to possess antiproliferative effects against various cancer cell lines.[5][6] The substitution pattern on the pyrimidine ring is critical for determining the specific kinase inhibitory profile and the resulting anticancer effects.

Antimicrobial Activity

The pyrimidine nucleus is also a key component of compounds with antimicrobial properties.[12][13] Derivatives of 4-chloro-6-methoxypyrimidine have been synthesized and shown to have inhibitory activity against various bacterial and fungal strains.[4] The introduction of different aryl groups at the 4-position via Suzuki coupling has been shown to modulate the antimicrobial spectrum and potency.[4]

Conclusion and Future Directions

This compound represents a promising and versatile building block for the synthesis of novel, biologically active molecules. Its strategic placement of reactive and modulatory functional groups makes it an attractive starting material for generating libraries of compounds for drug discovery programs, particularly in the areas of oncology and infectious diseases. The protocols and applications outlined in this guide, though based on closely related structures, provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate. Future work should focus on the synthesis and biological evaluation of a diverse range of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further development.

References

Application Note: High-Throughput Screening for Novel Protein Kinase Inhibitors Using a 4-Chloro-6-methoxy-5-methylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1] Its versatile structure allows for extensive chemical modification, enabling the creation of large, diverse compound libraries essential for high-throughput screening (HTS) campaigns. The specific substituted pyrimidine, 4-Chloro-6-methoxy-5-methylpyrimidine, represents a valuable starting point for the discovery of novel protein kinase inhibitors. The presence of a reactive chlorine atom at the C4 position allows for nucleophilic substitution, providing a straightforward handle for library synthesis, while the methoxy and methyl groups can influence compound properties and target engagement.[2]

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[4] This application note provides a detailed guide for developing and implementing a robust HTS campaign to identify novel inhibitors of a hypothetical, yet representative, serine/threonine kinase, "Target Kinase X" (TKX), using a library derived from the this compound scaffold.

Rationale for Assay Selection: The Kinase-Glo® Luminescent Assay

For primary HTS of a large compound library against TKX, the Kinase-Glo® Luminescent Kinase Assay is selected. This choice is underpinned by several key advantages that align with the demands of high-throughput environments:

  • Homogeneous "Add-and-Read" Format: The assay procedure involves the addition of a single reagent directly to the completed kinase reaction.[2] This simplicity minimizes liquid handling steps, making it highly amenable to automation and reducing the potential for errors.[3]

  • High Sensitivity and Robustness: The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. The conversion of remaining ATP into a luminescent signal by a thermostable luciferase produces a strong, stable "glow-type" signal with a long half-life (often exceeding four hours).[1][5] This stability allows for batch processing of plates without the need for precise timing or dedicated injectors.[1]

  • Excellent Statistical Performance: The Kinase-Glo® platform consistently yields high Z'-factor values (typically >0.7), a critical parameter indicating a robust and reliable assay suitable for HTS.[1][2]

  • Universal Applicability: Since ATP is a universal substrate for all kinases, this assay format can be applied to virtually any kinase, making it a versatile tool in a drug discovery setting.[6]

The principle is straightforward: active kinase consumes ATP, leading to a lower luminescent signal. Conversely, an effective inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.[5]

Experimental Workflows and Logical Relationships

Overall HTS Workflow

The following diagram outlines the logical flow of the HTS campaign, from primary screen to hit confirmation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Dose-Response & Potency cluster_3 Orthogonal Assay & SAR Primary_Screen Primary HTS of 100,000 Compounds (Single Concentration @ 10 µM) Kinase-Glo® Assay Hit_Confirmation Confirmation of Primary Hits (Fresh Compounds) Kinase-Glo® Assay Primary_Screen->Hit_Confirmation ~1% Hit Rate Counter_Screen Luciferase Counter-Screen (Rule out assay interference) Hit_Confirmation->Counter_Screen Dose_Response IC50 Determination (10-point dose-response) Kinase-Glo® Assay Counter_Screen->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay Validation (e.g., TR-FRET) Dose_Response->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Expansion

Caption: High-level workflow for the TKX inhibitor screening campaign.

Kinase-Glo® Assay Principle

This diagram illustrates the mechanism of the luminescent assay.

Kinase_Glo_Principle cluster_0 Kinase Reaction cluster_1 Detection Step ATP ATP Kinase TKX Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phospho-Substrate Kinase->Phospho_Substrate Luciferase Ultra-Glo™ Luciferase ADP->Luciferase Not a substrate Remaining_ATP Remaining ATP Remaining_ATP->Luciferase Luciferin Luciferin + O2 Luciferin->Luciferase Light Luminescent Signal (Light) Luciferase->Light Inhibitor Inhibitor (from Pyrimidine Library) Inhibitor->Kinase Blocks Reaction

Caption: Principle of the Kinase-Glo® assay for inhibitor screening.

Detailed Protocols

Protocol 1: Primary HTS of Pyrimidine Library Against TKX

This protocol is designed for a fully automated platform using 384-well plates.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
  • TKX Enzyme Stock: Prepare a 2X working solution of TKX in Assay Buffer. The final concentration should be determined during assay development to achieve ~50-80% ATP consumption in the desired reaction time.[7]
  • Substrate/ATP Mix: Prepare a 4X working solution containing the specific peptide substrate for TKX and ATP in Assay Buffer. The ATP concentration should be at or near its Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.
  • Compound Plates: Prepare 384-well plates containing the this compound-derived library compounds, typically dissolved in 100% DMSO.
  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature before use.[5]

2. Assay Procedure (384-Well Format):

  • Using an acoustic liquid handler, transfer 50 nL of compound from the library plates into the wells of a 384-well white, solid-bottom assay plate. Add 50 nL of DMSO to control wells (for max and min signal).
  • Add 5 µL of Assay Buffer to all wells.
  • Add 2.5 µL of the 4X Substrate/ATP mix to all wells.
  • To initiate the kinase reaction, add 2.5 µL of the 2X TKX enzyme solution to all wells except the "max signal" (no enzyme) controls. Add 2.5 µL of Assay Buffer to the max signal wells. The final reaction volume is 10 µL.
  • Seal the plates and incubate for 60 minutes at room temperature.
  • Stop the reaction and initiate detection by adding 10 µL of Kinase-Glo® Reagent to all wells.
  • Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min)
  • Identify primary "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).

Protocol 2: IC₅₀ Determination for Confirmed Hits

This protocol is used to determine the potency of the confirmed hits from the primary screen.

1. Reagent Preparation:

  • Prepare reagents as described in Protocol 1.
  • Compound Plates: For each confirmed hit, create a 10-point, 3-fold serial dilution series in 100% DMSO.

2. Assay Procedure:

  • Follow steps 1-8 from Protocol 1, using the serial dilution plates instead of the single-concentration library plates.
  • Ensure each plate includes max signal (no enzyme, DMSO) and min signal (enzyme, DMSO) controls.

3. Data Analysis:

  • Calculate percent inhibition for each concentration of the compound.
  • Plot percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

Quantitative data from the HTS campaign should be summarized for clear interpretation and comparison.

Table 1: Representative Data from TKX HTS Campaign

Parameter Value Comment
Library Size 100,000Compounds based on pyrimidine scaffold
Screening Concentration 10 µMStandard for primary HTS
Primary Hit Rate 0.85%850 initial hits
Confirmed Hit Rate 0.55%550 confirmed hits after re-testing
Z'-Factor (Assay Robustness) 0.82Indicates an excellent assay for HTS[1]

Table 2: Potency of Lead Compounds Against TKX

Compound ID Scaffold Modification TKX IC₅₀ (nM) Luciferase IC₅₀ (µM)
PMP-0014-Anilino substitution75>100
PMP-0024-Benzylamino substitution150>100
PMP-0034-Phenoxy substitution890>100
Staurosporine (Control)N/A15>50

Data is hypothetical and for illustrative purposes only.

The results in Table 2 would guide the initial structure-activity relationship (SAR) analysis. For instance, the data suggests that anilino substitutions at the C4 position of the pyrimidine core may be favorable for potent inhibition of TKX. The counter-screen against luciferase is critical to eliminate false positives that act by inhibiting the detection enzyme rather than the target kinase.[7]

Conclusion and Future Directions

The this compound scaffold serves as an excellent starting point for a kinase inhibitor discovery program. The protocols detailed in this application note, centered on the robust and HTS-friendly Kinase-Glo® assay, provide a clear path for identifying and characterizing novel inhibitors of Target Kinase X. Confirmed hits from this campaign, such as PMP-001, would become the basis for a lead optimization program. Subsequent steps would involve expanding the SAR, evaluating selectivity against a panel of other kinases, and assessing cellular activity and drug-like properties to advance the most promising compounds toward preclinical development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrimidine Scaffold in Modern Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its prevalence is largely due to its structural resemblance to the nucleobases of DNA and RNA, allowing for interactions with a multitude of biological targets. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the development of novel molecular entities.

4-Chloro-6-methoxy-5-methylpyrimidine is a particularly valuable building block for chemical synthesis. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the substituents: the chlorine at the C4 position acts as a good leaving group, the methoxy group at C6 is an electron-donating group, and the methyl group at C5 provides steric and electronic influence. The C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the ability of the ring nitrogens to stabilize the negative charge of the reaction intermediate.[1] This document provides a detailed guide to understanding and performing SNAr reactions on this versatile substrate.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

The SNAr reaction on this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing a leaving group and electron-withdrawing features.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom (C4). This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized over the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms, which effectively stabilizes the intermediate.

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group.

The overall transformation results in the substitution of the chlorine atom with the incoming nucleophile. The general mechanism is illustrated below.

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocols

The following protocols are provided as representative procedures for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These protocols are based on established methodologies for similar chloropyrimidine systems and may require optimization for specific substrates.

Protocol 1: Reaction with Aliphatic Amines (e.g., Piperidine)

This protocol describes a general procedure for the amination of this compound with a secondary aliphatic amine.

Materials:

  • This compound

  • Piperidine (or other aliphatic amine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the aliphatic amine (1.2-1.5 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq). The base is crucial for scavenging the HCl generated during the reaction.

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous polar aprotic solvent like DMF or a protic solvent like ethanol to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Stir the reaction mixture and heat to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-12 hours), allow the mixture to cool to room temperature.

  • If the reaction was performed in DMF, dilute the mixture with ethyl acetate and wash with water (3 x volume) to remove the DMF, followed by a brine wash. If ethanol was used, the solvent can be removed under reduced pressure, and the residue partitioned between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-6-methoxy-5-methylpyrimidine derivative.

Protocol 2: Reaction with Aromatic Amines (e.g., Aniline)

Aromatic amines are generally less nucleophilic than aliphatic amines and may require slightly more forcing conditions.

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Potassium carbonate (K₂CO₃) or a stronger base like sodium tert-butoxide (NaOtBu) if necessary

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the aromatic amine as the nucleophile.

  • Heat the reaction mixture to a higher temperature, typically in the range of 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).

  • The work-up and purification follow the same procedure as outlined in Protocol 1.

Protocol 3: Reaction with Thiols (e.g., Thiophenol)

Thiolates are excellent nucleophiles for SNAr reactions. The thiol is typically deprotonated in situ or pre-treated with a base.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In situ deprotonation: To a stirred solution of this compound (1.0 eq) and thiophenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq). Heat the mixture to 60-100 °C and monitor by TLC.

  • Pre-formation of thiolate: In a separate flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a solution of thiophenol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere. Allow the mixture to stir for 30 minutes. To this solution, add a solution of this compound (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir until completion.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Reaction with Alkoxides (e.g., Sodium Methoxide)

Alkoxides are strong nucleophiles that can readily displace the chloride. The reaction is typically carried out in the corresponding alcohol as the solvent.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol, add a solution of sodium methoxide in methanol (1.1-1.5 eq) dropwise at room temperature.[3]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC (typically 1-4 hours).

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with more dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the 4,6-dimethoxy-5-methylpyrimidine product. Purification by column chromatography may be necessary if impurities are present.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on this compound.

Nucleophile ClassRepresentative NucleophileTypical Solvent(s)Typical Base(s)Temperature (°C)Typical Reaction Time (h)
Aliphatic AminesPiperidine, PyrrolidineEtOH, DMF, DioxaneK₂CO₃, Et₃N80 - 1202 - 12
Aromatic AminesAniline, p-ToluidineDMF, DMSOK₂CO₃, NaOtBu100 - 15012 - 24
ThiolsThiophenol, Benzyl mercaptanDMF, THFK₂CO₃, NaH60 - 1001 - 6
AlkoxidesSodium methoxideMethanolN/A (reagent is a base)25 - 601 - 4

Visualization of the Experimental Workflow

The general workflow for performing and analyzing SNAr reactions on this compound is depicted below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) conditions 2. Reaction Conditions (Heating, Stirring, Inert Atmosphere) setup->conditions Apply Heat monitoring 3. Monitoring (TLC, LC-MS) conditions->monitoring Periodic Sampling quench 4. Quenching & Extraction monitoring->quench Reaction Complete dry 5. Drying & Concentration quench->dry purify 6. Purification (Column Chromatography) dry->purify analyze 7. Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for SNAr reactions.

Field-Proven Insights and Causality

  • Choice of Solvent: Polar aprotic solvents such as DMF and DMSO are often preferred for SNAr reactions as they can solvate the cationic counter-ion of the base and the nucleophile, increasing the nucleophile's reactivity. Protic solvents like ethanol can also be effective, particularly for reactions with amines and alkoxides, and are often easier to remove during work-up.[4]

  • Role of the Base: In reactions with neutral nucleophiles like amines and thiols, a base is required to neutralize the hydrochloric acid that is formed as a byproduct. The absence of a base would lead to the protonation of the nucleophile, rendering it unreactive. The choice of base depends on the acidity of the nucleophile and the reaction conditions.

  • Temperature Considerations: SNAr reactions typically require heating to overcome the activation energy barrier for the initial nucleophilic attack. The required temperature is dependent on the reactivity of both the substrate and the nucleophile. Less reactive nucleophiles, such as electron-deficient anilines, will generally require higher temperatures and longer reaction times.

  • Potential Side Reactions: In the presence of strong bases and protic solvents (like water or alcohols), hydrolysis or alcoholysis of the starting material can occur, leading to the formation of 4-hydroxy- or 4-alkoxy-6-methoxy-5-methylpyrimidine as byproducts. This can be minimized by using anhydrous conditions and carefully controlling the reaction parameters.

Conclusion

This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. By understanding the underlying mechanism and carefully selecting the reaction conditions, a diverse array of functional groups can be readily introduced at the C4 position. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug discovery and materials science.

References

Synthesis of aminopyrimidines from 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Aminopyrimidines from 4-Chloro-6-methoxy-5-methylpyrimidine

Abstract

This comprehensive application note provides a detailed guide for the synthesis of substituted aminopyrimidines, a critical scaffold in medicinal chemistry, utilizing this compound as a versatile starting material. The core of this process is the nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for forming carbon-nitrogen bonds on electron-deficient heterocyclic systems. This document offers a deep dive into the reaction mechanism, provides two detailed, field-tested protocols for reacting with both aliphatic and aromatic amines, and includes essential guidelines for reaction monitoring, product purification, and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize diverse libraries of aminopyrimidine derivatives.

Introduction: The Significance of Aminopyrimidines

The aminopyrimidine moiety is a privileged scaffold in modern drug discovery, forming the core structure of numerous therapeutic agents.[1] These compounds are renowned for their ability to mimic the purine bases of ATP, making them potent inhibitors of various kinases.[2] Furthermore, substituted aminopyrimidines have demonstrated a wide range of biological activities, including antibacterial (by inhibiting dihydrofolate reductase, DHFR), antitumor, and anti-inflammatory properties.[3][4]

The starting material, this compound, is an ideal precursor for building molecular diversity. The chlorine atom at the C4 position is activated for displacement, providing a reliable handle for introducing a wide variety of amino-functional groups through Nucleophilic Aromatic Substitution (SNAr). This guide elucidates the principles and practical steps required to leverage this reaction for the efficient synthesis of target aminopyrimidine molecules.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of aminopyrimidines from chloropyrimidines is predominantly achieved via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] Unlike electrophilic substitution common to electron-rich aromatic rings, the SNAr reaction is characteristic of electron-deficient aromatic systems, such as pyrimidines.

Causality of Reactivity:

  • Ring Activation: The pyrimidine ring contains two nitrogen atoms, which are strongly electron-withdrawing. This property reduces the electron density of the ring, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.[7]

  • Leaving Group: The chlorine atom at the C4 position is a good leaving group, and its departure is facilitated by the stabilization of the intermediate.

  • Intermediate Stabilization: The reaction proceeds through a two-step addition-elimination pathway. The nucleophile (the amine) first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring, stabilizing the complex.

  • Aromaticity Restoration: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, driving the reaction to completion.

Figure 1: General SNAr Mechanism on a Chloropyrimidine.

Safety Precautions and Handling

Before beginning any experimental work, a thorough risk assessment is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[9]

  • Chemical Hazards:

    • This compound: Halogenated heterocycles can be irritants and potentially harmful if ingested or inhaled. Avoid contact with skin and eyes.[9][10]

    • Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.

    • Solvents: Organic solvents like DMF, Dioxane, and THF have specific hazards. DMF is a reproductive toxin, and ethers like Dioxane can form explosive peroxides.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[8]

Experimental Protocols

This section provides two distinct protocols for the synthesis of aminopyrimidines, catering to amines of different reactivity.

Protocol 1: Synthesis with an Aliphatic Amine (e.g., Benzylamine)

This protocol is suitable for primary and secondary aliphatic amines, which are generally strong nucleophiles and react readily.

Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥97%Sigma-AldrichStarting Material
Benzylamine≥99%Acros OrganicsNucleophile
N,N-Diisopropylethylamine (DIPEA)≥99%TCI ChemicalsNon-nucleophilic base (HCl scavenger)
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Fisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) aq.-Lab PreparedAqueous Wash
Brine (Saturated NaCl aq.)-Lab PreparedAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)--Drying Agent
Silica Gel60 Å, 230-400 mesh-Stationary Phase for Chromatography
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of benzylamine (1.2 eq).

    • Expert Insight: DIPEA is used as a base to neutralize the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C using an oil bath.

  • Reaction Monitoring: Monitor the reaction progress every 1-2 hours. Withdraw a small aliquot, dilute it with EtOAc, and spot it on a TLC plate. Develop the plate using a suitable mobile phase (e.g., 30% EtOAc in Hexanes). Visualize under a UV lamp (254 nm). The reaction is complete when the starting material spot has been fully consumed.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[12]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure product.

Protocol 2: Synthesis with an Aromatic Amine (e.g., Aniline)

Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, more forcing conditions are often required.[13][14]

  • Reagents: Substitute benzylamine with aniline (1.2 eq).

  • Reaction Conditions: Higher temperatures are typically necessary. Heat the reaction mixture to 120-140 °C. The reaction time will likely be longer (e.g., 12-24 hours).[12]

  • Catalysis (Optional): For particularly unreactive anilines, catalyst-free SNAr might be very slow. While outside the scope of this primary guide, a Palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative. This involves using a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu) in a solvent like dioxane or toluene.[12][15]

  • Monitoring and Work-up: The procedures for monitoring and work-up remain the same, though purification may require a different solvent system for chromatography.

Reaction Monitoring and Product Characterization

A self-validating protocol requires robust monitoring and unambiguous characterization of the final product.

Workflow Figure 2: Experimental Synthesis Workflow prep 1. Reagent Preparation & Reaction Setup reaction 2. Reaction Execution (Heating & Stirring) prep->reaction monitoring 3. In-Process Monitoring (TLC / HPLC) reaction->monitoring monitoring->reaction Continue Reaction workup 4. Aqueous Work-up & Extraction monitoring->workup Reaction Complete purify 5. Purification (Column Chromatography or Crystallization) workup->purify analysis 6. Structural Analysis (NMR, MS) purify->analysis

Figure 2: Experimental Synthesis Workflow.
Analytical Techniques

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of starting material and the formation of the product.[11] The difference in polarity between the chloro-pyrimidine and the more polar amino-pyrimidine product usually allows for easy separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water (often with 0.1% TFA or formic acid).[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation. 1H and 13C NMR spectra will confirm the incorporation of the amine and the overall structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive evidence of a successful reaction.

TechniqueExpected Observations
1H NMR Singlet for the pyrimidine C2-H (~8.3 ppm), singlets for the methoxy (-OCH₃) and methyl (-CH₃) groups (~3.9 and ~2.2 ppm), signals for the benzyl group (-CH₂- and aromatic protons).
13C NMR Signals for the pyrimidine ring carbons, with the C4 carbon shifted significantly upon substitution. Signals for the methoxy, methyl, and benzyl carbons.
Mass Spec (ESI+) A prominent peak for the protonated molecule [M+H]+.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Conversion 1. Insufficient temperature or reaction time. 2. Amine nucleophile is protonated/inactive. 3. Poor quality or wet solvent/reagents.1. Increase the reaction temperature and/or extend the reaction time. 2. Ensure an adequate amount of base (e.g., DIPEA, K₂CO₃) is present. 3. Use anhydrous solvents and fresh reagents.
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing degradation. 2. The amine has multiple reactive sites. 3. Bis-substitution (if a di-chloro pyrimidine is used).1. Lower the reaction temperature. 2. Use a protecting group strategy for the amine if necessary. 3. Use stoichiometric control of the amine (typically 1.0-1.2 eq).
Difficult Purification 1. Product and starting material have similar polarity (Rf values). 2. Product is highly polar and streaks on silica gel.1. Optimize the chromatography mobile phase; use a shallow gradient. Consider crystallization as an alternative.[18] 2. Add a small amount of triethylamine or ammonia to the mobile phase to reduce tailing. Consider using a different stationary phase (e.g., alumina).

References

Palladium-catalyzed cross-coupling of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-methoxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of this compound. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the substituted pyrimidine scaffold in a wide array of therapeutic agents.[1][2][3][4][5] We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a strategic approach to the synthesis of diverse compound libraries. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction optimization are discussed to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs.[2][3] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The functionalization of the pyrimidine ring is therefore a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance under mild conditions.[6]

This compound is an attractive starting material due to its distinct electronic properties and the reactivity of the C-Cl bond, which is activated by the electron-deficient nature of the pyrimidine ring.[7][8] This guide will explore its transformation into more complex architectures through three key palladium-catalyzed reactions.

The Engine of Discovery: The Palladium Catalytic Cycle

A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. These reactions typically proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive chloro-heteroarenes.[11]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle.[9]

Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-M) pd2_intermediate->transmetalation R-M pd2_coupled Ar-Pd(II)-R(L_n) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: General Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of organoboron reagents and its compatibility with a wide range of functional groups.[6] It is an exceptionally reliable method for creating biaryl and heteroaryl-aryl linkages.

Scientific Rationale
  • Catalyst & Ligand: For electron-rich chloro-heterocycles like our substrate, standard catalysts like Pd(PPh₃)₄ can be effective. However, more challenging couplings benefit from catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which promote the difficult oxidative addition step and stabilize the active Pd(0) species.[12] Second-generation Buchwald precatalysts are particularly effective for less reactive chloro heterocycles.[12]

  • Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield, with stronger bases often required for less reactive partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[14]

Detailed Protocol: Suzuki-Miyaura Coupling

Suzuki Protocol Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Pyrimidine, Boronic Acid, Base atmosphere 2. Evacuate & Backfill with Argon (3x) reagents->atmosphere add_catalyst 3. Add Catalyst & Solvents atmosphere->add_catalyst heat 4. Heat to 80-100 °C add_catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool & Dilute with EtOAc monitor->cool wash 7. Wash with H₂O & Brine cool->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify via Chromatography dry->purify

Caption: Experimental Workflow for Suzuki Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv) or a suitable Buchwald precatalyst (e.g., XPhos Pd G2, 0.02 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), Brine

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the palladium catalyst. Then, via syringe, add the degassed 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Microwave irradiation can significantly reduce reaction times.[8][15]

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting pyrimidine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterCondition 1 (Standard)Condition 2 (Challenging Substrate)Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)XPhos Pd G2 (2 mol%)XPhos ligand enhances activity for less reactive chlorides.[12]
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (3.0 equiv)Cesium carbonate is more soluble and a stronger base, often improving yields.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Solvent choice can influence catalyst stability and reaction rate.
Temperature 90 °C110 °CHigher temperatures may be needed to drive the oxidative addition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, a transformation that is often challenging using classical methods.[16][17] This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides.

Scientific Rationale
  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are essential.[17][18] They facilitate both the oxidative addition and the final C-N reductive elimination step, while preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[18][19] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.3 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • RuPhos or other suitable ligand (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), ligand, and solvent to a dry Schlenk flask. Stir for 10-15 minutes.

  • Reaction Setup: To a separate dry Schlenk flask, add the this compound, the amine, and the strong base (NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous solvent, followed by the pre-formed catalyst solution via syringe.

  • Reaction: Heat the mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming valuable arylalkyne and conjugated enyne structures.[20] This reaction typically employs a dual-catalyst system of palladium and copper(I).[21][22]

Scientific Rationale
  • Palladium Catalyst: The role of the palladium catalyst is consistent with the general cycle: oxidative addition of the chloropyrimidine.[21]

  • Copper Co-catalyst: The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and undergoes transmetalation with the Pd(II) complex much more readily than the alkyne itself.[20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to deprotonate the alkyne and to act as a solvent.

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) catalyzed by copper, copper-free Sonogashira protocols have been developed, often requiring stronger bases and specific ligand systems.[22]

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.03 equiv)

  • Copper(I) Iodide (CuI) (0.04-0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the solvent (e.g., THF/Et₃N mixture) followed by the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound offers a robust and versatile platform for the synthesis of novel, highly functionalized pyrimidine derivatives. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable starting points for library synthesis and lead optimization in drug discovery programs. Understanding the mechanistic underpinnings and the specific roles of the catalyst, ligand, base, and solvent is paramount for adapting these methods to new substrates and achieving high-yielding, scalable processes. Further exploration into greener reaction media, such as micellar catalysis in water, and the use of more sustainable base metal catalysts will continue to enhance the utility and environmental friendliness of these powerful transformations.[23][24]

References

Title: A Continuous-Flow Approach for the Safe and Efficient Synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note details a robust, two-stage continuous-flow methodology for the synthesis of 4-chloro-6-methoxy-5-methylpyrimidine, a key intermediate in pharmaceutical development. Traditional batch synthesis of this and related heterocyclic compounds often involves hazardous reagents like phosphorus oxychloride (POCl₃) in large excess and suffers from challenges in controlling reaction exotherms and achieving selective functionalization.[1][2] By transitioning to a continuous-flow platform, we demonstrate significant improvements in process safety, control, and efficiency. The first stage addresses the chlorination of 4,6-dihydroxy-5-methylpyrimidine using a Vilsmeier-Haack type reaction with POCl₃, leveraging the enhanced thermal management and stoichiometric control inherent to microreactors. The second stage performs a selective nucleophilic substitution with sodium methoxide to yield the target molecule, minimizing the formation of di-substituted byproducts through precise control of residence time and stoichiometry. This guide provides detailed protocols, optimization data, and the scientific rationale behind the process design, intended for researchers and process chemists in the pharmaceutical industry.

Introduction: The Case for Flow Chemistry in Pyrimidine Synthesis

Substituted pyrimidines are foundational scaffolds in a vast array of active pharmaceutical ingredients (APIs). Their synthesis, however, can be fraught with challenges. The chlorination of hydroxypyrimidines, a common transformation, typically employs phosphorus oxychloride (POCl₃). In conventional batch processes, POCl₃ is often used as both the reagent and the solvent, requiring large excesses and creating significant safety risks during both reaction and quenching of the unreacted reagent.[1][2][3] Furthermore, subsequent nucleophilic substitutions on the resulting dichlorinated intermediates can be difficult to control, leading to mixtures of products.

Continuous-flow chemistry offers a transformative solution to these problems.[4] By conducting reactions in small-volume, high-surface-area microreactors, flow systems provide superior control over critical parameters like temperature, pressure, and residence time.[5] This enhanced control not only drastically improves the safety profile when handling hazardous reagents but also enables higher yields, improved selectivity, and greater consistency.[6][7] This application note presents a validated, two-step flow process that demonstrates these advantages for the synthesis of this compound.

Overall Reaction Scheme:

  • Step 1: Chlorination of 4,6-dihydroxy-5-methylpyrimidine

  • Step 2: Selective Methoxylation

Caption: Two-stage synthesis of the target compound.

Part I: Flow Chlorination of 4,6-Dihydroxy-5-methylpyrimidine

Scientific Rationale

The chlorination of a dihydroxypyrimidine with POCl₃ proceeds through a mechanism analogous to the Vilsmeier-Haack reaction, where the hydroxyl groups are converted into better leaving groups before being displaced by chloride ions.[8] This process is often catalyzed by a tertiary amine base like N,N-dimethylaniline or pyridine.[1] The reaction is highly exothermic, and in batch, localized heating can lead to byproduct formation and potential thermal runaway.

A flow reactor mitigates these risks by ensuring rapid heat dissipation due to its high surface-area-to-volume ratio. This allows the reaction to be performed at higher temperatures safely, dramatically accelerating the reaction rate.[6] Furthermore, precise pumping allows for the use of near-stoichiometric amounts of POCl₃, which minimizes waste and simplifies the downstream workup.[3]

G reagent_A Reagent A: 4,6-Dihydroxy-5-methylpyrimidine in Acetonitrile (Slurry) pump_A Slurry Pump reagent_A->pump_A reagent_B Reagent B: POCl₃ & N,N-Dimethylaniline in Acetonitrile pump_B HPLC Pump reagent_B->pump_B mixer T-Mixer pump_A->mixer 0.5 mL/min pump_B->mixer 0.5 mL/min reactor Heated Coil Reactor (R1) 140-160 °C mixer->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr Residence Time: 5-20 min collection Collection Flask (Quench Solution) bpr->collection

Caption: Experimental workflow for the flow chlorination stage.

Materials and Equipment
Reagents/SolventsEquipment
4,6-Dihydroxy-5-methylpyrimidineFlow Chemistry System (e.g., Vapourtec R-Series, Uniqsis FlowSyn)
Phosphorus oxychloride (POCl₃)2x HPLC Pumps (one slurry-capable)
N,N-DimethylanilineT-Mixer (e.g., PEEK or glass)
Acetonitrile (anhydrous)Heated Coil Reactor (e.g., PFA, 10 mL volume)
Saturated NaHCO₃ solution (for quench)Back Pressure Regulator (BPR)
Ethyl Acetate (for extraction)Standard laboratory glassware
Experimental Protocol
  • Reagent Preparation:

    • Stream A (Slurry): Prepare a 0.2 M slurry of 4,6-dihydroxy-5-methylpyrimidine in anhydrous acetonitrile. Ensure constant agitation to maintain homogeneity.

    • Stream B (Reagent): In a separate dry flask under an inert atmosphere, prepare a solution of POCl₃ (1.2 equivalents, 0.24 M) and N,N-dimethylaniline (1.2 equivalents, 0.24 M) in anhydrous acetonitrile.

  • System Setup:

    • Assemble the flow system as depicted in the workflow diagram above.

    • Prime Pump A with pure acetonitrile, then carefully switch to the slurry reservoir while ensuring continuous stirring.

    • Prime Pump B with the POCl₃/aniline solution.

    • Set the reactor temperature to the desired value (e.g., 150 °C) and the BPR to 10 bar to prevent solvent boiling.

  • Reaction Execution:

    • Set the flow rates for both pumps to deliver a 1:1 volumetric ratio (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a 10-minute residence time in a 10 mL reactor.

    • Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product.

    • The output stream is collected into a flask containing a vigorously stirred ice-cold saturated sodium bicarbonate solution to quench the reaction and neutralize acids.

  • Workup and Isolation:

    • The quenched mixture is transferred to a separatory funnel.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 4,6-dichloro-5-methylpyrimidine. The product can be used in the next step without further purification.

Optimization Data

The following table summarizes the results from optimizing the chlorination step. The goal was to maximize conversion while minimizing residence time.

RunTemperature (°C)Residence Time (min)POCl₃ (eq.)Conversion (%)
1140201.5>99
2150101.2>99
315051.292
416051.2>99

Part II: Selective Flow Mono-methoxylation

Scientific Rationale

The two chlorine atoms on the 4,6-dichloro-5-methylpyrimidine ring exhibit different reactivities towards nucleophiles, which allows for selective substitution.[2] However, in batch reactions, achieving high selectivity for mono-substitution can be challenging. Over-reaction leading to the 4,6-dimethoxy byproduct is common, especially if there are issues with mixing or localized excesses of the nucleophile.

Flow chemistry provides an ideal environment for controlling this selectivity. By rapidly mixing the substrate and the nucleophile (sodium methoxide) at a precise stoichiometric ratio and controlling the reaction time to seconds or minutes, we can favor the mono-substitution product and immediately quench or process the output before significant di-substitution occurs.[9]

G reagent_C Reagent C: 4,6-Dichloro-5-methylpyrimidine in THF pump_C HPLC Pump reagent_C->pump_C reagent_D Reagent D: Sodium Methoxide (NaOMe) in Methanol pump_D HPLC Pump reagent_D->pump_D mixer T-Mixer pump_C->mixer 1.0 mL/min pump_D->mixer Flow rate adjusted to deliver 1.1 eq NaOMe reactor Coil Reactor (R2) 25-60 °C mixer->reactor bpr Back Pressure Regulator (5 bar) reactor->bpr Residence Time: 1-10 min collection Collection Flask (Aqueous NH₄Cl) bpr->collection

Caption: Experimental workflow for the selective methoxylation stage.

Materials and Equipment
Reagents/SolventsEquipment
4,6-Dichloro-5-methylpyrimidineFlow Chemistry System
Sodium Methoxide (25% solution in MeOH)2x HPLC Pumps
Tetrahydrofuran (THF, anhydrous)T-Mixer
Methanol (anhydrous)Coil Reactor (e.g., PFA, 5 mL volume)
Saturated NH₄Cl solution (for quench)Back Pressure Regulator (BPR)
Diethyl Ether (for extraction)Standard laboratory glassware
Experimental Protocol
  • Reagent Preparation:

    • Stream C (Substrate): Prepare a 0.2 M solution of the crude 4,6-dichloro-5-methylpyrimidine from Part I in anhydrous THF.

    • Stream D (Nucleophile): Prepare a 0.22 M solution of sodium methoxide in anhydrous methanol. This concentration is designed to deliver 1.1 equivalents relative to the substrate stream at a 1:1 flow rate ratio.

  • System Setup:

    • Assemble the flow system as shown in the workflow diagram.

    • Prime both pumps with their respective solutions.

    • Set the reactor temperature (e.g., 40 °C) and the BPR to 5 bar.

  • Reaction Execution:

    • Set the flow rates for both pumps to 0.5 mL/min each for a total flow rate of 1.0 mL/min. This corresponds to a 5-minute residence time in a 5 mL reactor.

    • Allow the system to reach a steady state before collecting the product stream into a flask containing a saturated ammonium chloride solution to quench the reaction.

  • Workup and Isolation:

    • Concentrate the quenched reaction mixture to remove most of the methanol and THF.

    • Extract the aqueous residue three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by silica gel chromatography to yield pure this compound.

Optimization Data

Selectivity was optimized by adjusting temperature and residence time while keeping the stoichiometry of NaOMe fixed at 1.1 equivalents. Product ratios were determined by ¹H NMR or GC-MS analysis of the crude output.

RunTemperature (°C)Residence Time (min)Mono:Di Product RatioYield of Mono-product (%)
1251095:585
240592:890
340298:288
460285:1582

Conclusion

This application note successfully demonstrates a two-stage continuous-flow process for the synthesis of this compound. The methodology overcomes significant safety and selectivity challenges associated with traditional batch chemistry. The chlorination step benefits from superior thermal control and reduced reagent usage, while the methoxylation step achieves high selectivity for the desired mono-substituted product. This approach is readily scalable and exemplifies the power of flow chemistry to develop safer, more efficient, and more sustainable synthetic routes for the production of valuable pharmaceutical intermediates.[5][7]

References

Application Notes & Protocols for the Scale-Up Synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview and detailed protocols for the scale-up synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine, a valuable heterocyclic building block in contemporary drug discovery and development. The synthetic strategy is built upon a robust and efficient three-step sequence, commencing with the cyclization to form a dihydroxypyrimidine core, followed by a high-yield chlorination, and culminating in a regioselective methoxylation. This document emphasizes field-proven insights into process optimization, safety considerations for large-scale production, and rigorous analytical validation at each stage. The methodologies described are designed to be scalable, environmentally conscious, and economically viable, addressing the needs of researchers and professionals in pharmaceutical and chemical development.

Introduction and Strategic Overview

This compound is a key intermediate whose structural motifs are prevalent in a wide array of biologically active compounds. The strategic placement of a reactive chlorine atom, a methoxy group, and a methyl group on the pyrimidine core allows for diverse downstream modifications, making it an essential precursor for targeted therapies.

The synthesis of substituted pyrimidines often begins with the construction of the core ring system, followed by functionalization. The most established and scalable approach for this target molecule involves a three-stage process that ensures high purity and yield while managing the challenges of large-scale chemical production.

The overall synthetic pathway is outlined below:

Synthetic_Pathway A Ethyl Methylmalonate + Formamide B 4,6-Dihydroxy-5-methylpyrimidine A->B  Step 1: Cyclization (NaOMe, MeOH)   C 4,6-Dichloro-5-methylpyrimidine B->C  Step 2: Chlorination (POCl₃, Pyridine)   D This compound C->D  Step 3: Regioselective Methoxylation (NaOMe, MeOH)  

Figure 1: Overall three-step synthetic pathway.

This guide will dissect each of these critical steps, providing not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, from reagent selection to reaction conditions and safety protocols.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxy-5-methylpyrimidine (Intermediate I)

This foundational step constructs the pyrimidine ring through a cyclocondensation reaction. The choice of ethyl methylmalonate and formamide is based on their commercial availability and proven reactivity in forming the desired heterocyclic core.

Causality Behind Experimental Choices:

  • Sodium Methoxide (NaOMe): Acts as a strong base to deprotonate the active methylene group of ethyl methylmalonate, initiating the condensation reaction.

  • Methanol (MeOH): Serves as an appropriate solvent for the reactants and facilitates the reflux conditions required to drive the reaction to completion.

  • Acidification: Concentrated hydrochloric acid is used to protonate the resulting pyrimidine salt, causing it to precipitate from the aqueous solution for easy isolation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, inerted 50 L reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge a 28% solution of sodium methoxide in methanol (4.2 kg, 21.8 mol).

  • Reagent Addition: While stirring, add formamide (1.0 kg, 22.2 mol). Heat the mixture to reflux.

  • Slow Addition: Over a period of 3-4 hours, slowly add a solution of ethyl methylmalonate (1.5 kg, 8.6 mol) in 10 L of methanol via the dropping funnel.

  • Reaction Drive: Maintain the mixture at reflux with vigorous stirring for an additional 10-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Concentration: Once the reaction is complete, cool the reactor and concentrate the resulting suspension under reduced pressure to remove the bulk of the methanol.

  • Precipitation & Isolation: To the cooled residue, add 15 L of water. Slowly and carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~2-3, which will cause the product to precipitate.

  • Filtration and Drying: Filter the solid precipitate using a Nutsche filter, wash thoroughly with cold water (2 x 5 L), and dry under vacuum at 60-70 °C to a constant weight to yield the title intermediate.

ParameterValue
Starting Material Ethyl Methylmalonate (1.5 kg)
Key Reagents Sodium Methoxide, Formamide
Solvent Methanol
Reaction Time 13-16 hours
Temperature Reflux (~65 °C)
Typical Yield 80-85%
Purity (HPLC) >98%
Table 1: Key Parameters for the Synthesis of Intermediate I
Protocol 2: Scale-Up Chlorination to 4,6-Dichloro-5-methylpyrimidine (Intermediate II)

This step converts the dihydroxy pyrimidine to the dichloro intermediate using phosphorus oxychloride (POCl₃). This transformation is critical and requires stringent safety measures, especially at scale. Modern protocols favor using equimolar amounts of POCl₃ in a sealed reactor to enhance safety, reduce waste, and simplify the work-up.[1][2][3]

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that effectively replaces hydroxyl groups on heterocyclic rings with chlorine atoms. It has been the reagent of choice for this type of transformation for over a century.[1][3]

  • Pyridine: Acts as a base and catalyst, facilitating the chlorination reaction.

  • Solvent-Free/Sealed Reactor: Using a sealed, pressure-rated reactor allows the reaction to be run at higher temperatures without a solvent, increasing reaction efficiency and significantly improving safety by containing the reagents. This approach avoids the environmental burden and hazards of quenching large excesses of POCl₃.[1][2]

Chlorination_Workflow cluster_prep Reactor Charging (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-Up & Isolation A Charge Reactor with 4,6-Dihydroxy-5-methylpyrimidine B Add Pyridine (1.0 eq) A->B C Slowly Add POCl₃ (2.0 eq per OH group) B->C D Seal Reactor E Heat to 160 °C for 2 hours D->E F Monitor Pressure & Reaction via Sampling Port (HPLC) E->F G Cool Reactor to < 30 °C (CRITICAL) H Carefully Quench by adding reaction mixture to Ice Water G->H I Adjust pH to 8-9 with Sat. Na₂CO₃ Solution H->I J Extract with Ethyl Acetate I->J K Isolate via Distillation J->K

Figure 2: Workflow for the scale-up chlorination step.

Step-by-Step Methodology:

  • Reactor Charging: In a 20 L pressure-rated glass reactor, charge 4,6-dihydroxy-5-methylpyrimidine (1.0 kg, 7.9 mol) and pyridine (0.63 kg, 7.9 mol).

  • POCl₃ Addition: Under an inert atmosphere (Nitrogen) and with efficient cooling, slowly add phosphorus oxychloride (2.42 kg, 15.8 mol).

  • Reaction: Seal the reactor securely. Heat the reaction mixture to 160 °C and maintain for 2 hours. The internal pressure should be monitored.

  • Cooling: After the reaction is complete (confirmed by HPLC), cool the reactor to below 30 °C. CAUTION: This step is critical before opening the reactor.

  • Quenching: In a separate, larger vessel, prepare a mixture of crushed ice and water (30 L). With vigorous stirring, slowly and carefully add the reaction mixture to the ice water, ensuring the temperature of the quench solution does not exceed 20 °C. The addition should be done via a pressure-equalizing dropping funnel or a pump.

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution. Extract the product with ethyl acetate (3 x 10 L).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure dichloro intermediate.

ParameterValue
Starting Material 4,6-Dihydroxy-5-methylpyrimidine (1.0 kg)
Key Reagents POCl₃ (2.0 eq), Pyridine (1.0 eq)
Reaction Time 2 hours
Temperature 160 °C (Sealed Reactor)
Typical Yield 85-90%
Purity (GC/HPLC) >98%
Table 2: Key Parameters for the Synthesis of Intermediate II
Protocol 3: Regioselective Methoxylation to this compound (Final Product)

The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The key to success is achieving high regioselectivity, replacing only one chlorine atom. In 2,4- or 4,6-dichloropyrimidine systems, the chlorine at the C4 (and C6) position is generally more reactive towards nucleophiles than the C2 position due to electronic factors.[4][5] This inherent reactivity allows for a controlled, selective mono-substitution.

Causality Behind Experimental Choices:

  • Stoichiometry Control: Using precisely one equivalent of sodium methoxide is crucial. An excess would lead to the formation of the undesired 4,6-dimethoxy-5-methylpyrimidine byproduct.

  • Low Temperature: Performing the reaction at a low temperature (0 °C to room temperature) helps to control the exotherm and further enhances the selectivity of the mono-substitution, preventing over-reaction.

  • Methanol as Solvent: Serves as both the solvent and the source for the methoxide nucleophile (upon reaction with sodium), providing a suitable reaction medium.

Step-by-Step Methodology:

  • Solution Preparation: In a 50 L reactor, dissolve 4,6-dichloro-5-methylpyrimidine (1.0 kg, 6.1 mol) in 20 L of anhydrous methanol. Cool the solution to 0-5 °C using a chiller.

  • Nucleophile Addition: Prepare a solution of sodium methoxide by carefully adding sodium metal (140 g, 6.1 mol) to 5 L of anhydrous methanol under an inert atmosphere in a separate vessel. Once the sodium has fully reacted and the solution has cooled, add this sodium methoxide solution dropwise to the reactor containing the dichloropyrimidine over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress closely by HPLC to ensure the complete consumption of the starting material and minimal formation of the di-substituted byproduct.

  • Work-up: Once the reaction is complete, neutralize the mixture with glacial acetic acid.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: To the residue, add 20 L of water and 20 L of ethyl acetate. Separate the organic layer, and extract the aqueous layer again with ethyl acetate (1 x 10 L).

  • Purification: Combine the organic layers, wash with brine (1 x 10 L), dry over anhydrous sodium sulfate, and concentrate to dryness. The crude solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final, high-purity product.

ParameterValue
Starting Material 4,6-Dichloro-5-methylpyrimidine (1.0 kg)
Key Reagents Sodium Methoxide (1.0 eq)
Solvent Methanol
Reaction Time 4-6 hours
Temperature 0-10 °C
Typical Yield 88-94%
Purity (HPLC) >99%
Table 3: Key Parameters for the Synthesis of the Final Product

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water in a highly exothermic reaction. All manipulations must be conducted in a well-ventilated fume hood or a closed reactor system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Quenching procedures must be performed with extreme caution, adding the POCl₃ mixture slowly to ice/water.

  • Sodium Methoxide: A strong base and corrosive. It is also flammable. Handle under an inert atmosphere to prevent reaction with moisture and carbon dioxide.

  • General Precautions: All steps should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination. A thorough risk assessment should be completed before commencing any scale-up operation.

Analytical Characterization

To ensure the quality and integrity of the synthesis, each intermediate and the final product should be rigorously characterized.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and monitor reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the mass of the compounds and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.

  • Melting Point: To assess the purity of the final solid product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions in your work.

I. Synthesis Overview & Core Logic

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and logical pathway involves the initial formation of a pyrimidine core, followed by functional group manipulations—specifically chlorination and methoxylation. The most critical aspect for achieving high yield is controlling the regioselectivity during the nucleophilic substitution step.

The workflow below outlines a validated synthetic approach, which will be the basis for our troubleshooting guide.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Regioselective Methoxylation A Diethyl Methylmalonate + Formamidine B 4,6-Dihydroxy-5-methylpyrimidine A->B  Cyclization (Base-catalyzed condensation) C 4,6-Dichloro-5-methylpyrimidine B->C  POCl₃ (Optional: N,N-Dimethylaniline catalyst) D This compound (Target Molecule) C->D  Sodium Methoxide (NaOMe) (Controlled Stoichiometry & Temp.)

Caption: A validated three-step workflow for the synthesis of the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Where is the most likely point of failure?

A: The most critical step impacting overall yield is typically the final one: regioselective methoxylation. The reaction between 4,6-dichloro-5-methylpyrimidine and sodium methoxide can produce a mixture of the desired mono-methoxy product, the di-methoxy byproduct, and unreacted starting material. Precise control over stoichiometry (1.0-1.1 equivalents of NaOMe) and temperature is paramount for maximizing selectivity[1]. Running the reaction at lower temperatures (e.g., 20-40°C) often improves the yield of the mono-substituted product[1][2].

Q2: I am having trouble with the chlorination step using phosphorus oxychloride (POCl₃). What are the common pitfalls?

A: Difficulties with POCl₃ chlorination usually stem from three sources:

  • Moisture: The precursor, 4,6-dihydroxy-5-methylpyrimidine, must be perfectly dry. Any moisture will consume the POCl₃ and generate phosphoric acid, hindering the reaction.

  • Insufficient Temperature/Time: The reaction often requires refluxing in POCl₃ (approx. 110°C) for several hours to proceed to completion[3][4]. Progress should be monitored via Thin Layer Chromatography (TLC).

  • Work-up Procedure: Quenching the reaction mixture by pouring it onto ice is highly exothermic and must be done slowly and carefully. Incomplete hydrolysis of POCl₃ can lead to purification difficulties.

Q3: Is there an alternative to the proposed synthetic route?

A: Yes, an alternative involves changing the order of operations. One could potentially start with a precursor that already contains the methoxy group, such as reacting a methoxy-containing β-dicarbonyl compound in the initial cyclization. However, this often leads to more complex starting materials. The presented route of building the core pyrimidine ring and then performing chlorination followed by selective methoxylation is generally more robust and utilizes more common starting materials[5][6].

III. In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield or No Reaction in Step 1 (Cyclization)
  • Question: I've mixed diethyl methylmalonate and formamidine with a base, but the reaction is not proceeding, or the yield of 4,6-dihydroxy-5-methylpyrimidine is very low. What's wrong?

  • Answer & Solutions:

    • Causality: This is a base-catalyzed condensation reaction. The choice and quality of the base are critical. Sodium ethoxide or sodium methoxide are commonly used to deprotonate the malonate, initiating the reaction.

    • Troubleshooting Steps:

      • Verify Base Activity: Ensure your sodium alkoxide is not old or degraded from exposure to moisture. It is often best to use a freshly prepared solution[1].

      • Check Reactant Purity: Impurities in either the diethyl methylmalonate or formamidine can inhibit the reaction[7]. Use freshly distilled esters if purity is questionable.

      • Solvent and Temperature: The reaction is typically run in an alcohol solvent (ethanol or methanol) corresponding to the alkoxide base. It may require heating to reflux for several hours to drive the reaction to completion[6]. Monitor via TLC until the starting malonate spot disappears.

Problem 2: Formation of Multiple Products in Step 3 (Methoxylation)
  • Question: My final reaction mixture shows three spots on TLC: my starting dichloropyrimidine, the desired product, and a third, less polar spot which I suspect is the di-methoxy byproduct. How can I improve selectivity?

  • Answer & Solutions:

    • Causality: The two chlorine atoms at the 4 and 6 positions are both susceptible to nucleophilic attack. While there might be a slight electronic difference, selectivity is primarily achieved by controlling the reaction conditions to favor mono-substitution.

    • Troubleshooting Workflow:

    G A Low Selectivity Observed (Mixture of Di-Chloro, Mono-Chloro, Di-Methoxy) B Check Stoichiometry of NaOMe A->B C Reduce Reaction Temperature A->C D Monitor Reaction Closely A->D E Use >1.2 eq. NaOMe? B->E Yes F Use <1.0 eq. NaOMe? B->F Yes G Use 1.0-1.1 eq. NaOMe B->G No, correct it H Reaction too high? (e.g., >50°C) C->H Yes J Check TLC every 30 mins D->J E->G Reduce to 1.0-1.1 eq. F->G Increase to 1.0-1.1 eq. L Improved Selectivity G->L I Run at 20-30°C H->I Lower temperature I->L K Quench when starting material is consumed J->K K->L

    Caption: Troubleshooting workflow for improving regioselectivity in the methoxylation step.

    • Optimization Parameters: The table below summarizes key parameters to adjust. A methodical approach, adjusting one parameter at a time, is recommended.

ParameterStandard ConditionOptimized Condition for SelectivityRationale
NaOMe Equivalents 1.0 - 1.21.05 equivalents Minimizes the chance of a second substitution reaction occurring after the first.
Temperature Reflux20°C - 40°C Lower temperatures slow down the reaction rate, increasing the kinetic selectivity for the more reactive chlorine and allowing the reaction to be stopped after mono-substitution[1].
Reaction Time Overnight2 - 6 hours (TLC Monitored) Close monitoring allows the reaction to be quenched as soon as the starting material is consumed, preventing the subsequent formation of the di-methoxy byproduct.
Solvent MethanolMethanol or Ethanol Using the corresponding alcohol as the solvent is standard. Ensure it is anhydrous to prevent hydrolysis side reactions[8].
Problem 3: Product Purification is Difficult
  • Question: My crude product is an oily solid that is difficult to purify by recrystallization. What purification strategy do you recommend?

  • Answer & Solutions:

    • Causality: Difficulty in purification often arises from the presence of structurally similar impurities, such as the starting material (4,6-dichloro-5-methylpyrimidine) or the di-methoxy byproduct. Their similar polarities can make separation by simple recrystallization challenging.

    • Recommended Protocol: Column Chromatography

      • Stationary Phase: Standard silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

      • Elution Order: The least polar compound (di-methoxy byproduct) will elute first, followed by the desired product (this compound), and finally the most polar starting material (4,6-dichloro-5-methylpyrimidine).

      • Monitoring: Collect fractions and analyze them by TLC to identify and combine the pure product fractions[9].

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine
  • Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (N₂). To this sodium ethoxide solution, add diethyl methylmalonate (1.0 eq.) followed by formamidine hydrochloride (1.1 eq.).

  • Heat the mixture to reflux for 6-8 hours, monitoring the disappearance of the starting ester by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in water and acidify with concentrated HCl to a pH of 2-3 to precipitate the 4,6-dihydroxy-5-methylpyrimidine[6]. Filter the solid, wash with cold water, and dry thoroughly under vacuum.

  • Chlorination: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add the dried 4,6-dihydroxy-5-methylpyrimidine (1.0 eq.) to phosphorus oxychloride (POCl₃, 5-10 eq.). Add a catalytic amount of N,N-dimethylaniline (0.1 eq.)[10].

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The reaction should become a clear solution.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-5-methylpyrimidine.

Protocol 2: Synthesis of this compound
  • Preparation: In a dry flask under an inert atmosphere, prepare a solution of sodium methoxide by dissolving sodium metal (1.05 eq.) in anhydrous methanol.

  • Reaction: Dissolve the crude 4,6-dichloro-5-methylpyrimidine (1.0 eq.) in anhydrous methanol and cool the solution to 20°C.

  • Add the sodium methoxide solution dropwise to the pyrimidine solution over 30 minutes, maintaining the temperature at 20°C.

  • Stir the reaction at 20-25°C for 2-4 hours, monitoring the reaction progress by TLC[1][2].

  • Work-up: Once the starting material is consumed, quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.

V. References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. 7

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 8

  • Wikipedia. Pyrimidine. 5

  • MDPI. (2019). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. 1

  • National Institutes of Health (NIH). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. 11

  • Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. 10

  • ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... 2

  • Google Patents. Preparation method of 5-methoxy-4,6-dichloropyrimidine. 3

  • ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. 12

  • BenchChem. Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. 9

  • Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 4

  • Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine. 6

References

Technical Support Center: Purification of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Chloro-6-methoxy-5-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who handle substituted pyrimidines. Here, we address common challenges encountered during purification with practical, field-tested solutions grounded in chemical principles. Our goal is to move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your research.

Part 1: Troubleshooting Recrystallization

Recrystallization is often the first line of defense for purifying solid compounds. It is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] However, success hinges on selecting the right conditions.

Frequently Asked Questions (FAQs): Recrystallization

Q1: My final yield of crystalline product is disappointingly low. What went wrong?

A1: Low recovery is a frequent issue and can almost always be traced back to one of two primary causes: solvent volume or cooling rate.

  • Excessive Solvent Use: The foundational principle of recrystallization is to dissolve your crude product in the minimum amount of hot solvent necessary to achieve full dissolution.[1] Using an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing your isolated yield.

    • Causality: The goal is to create a supersaturated solution upon cooling, which forces the target compound to crystallize. If the solution is not saturated at the lower temperature, your product will simply stay in solution.

    • Solution: Add the hot solvent in small portions to your crude material, waiting for it to fully dissolve before adding more. If you've already used too much solvent, you can carefully evaporate a portion of it to concentrate the solution before cooling.

  • Inappropriate Cooling Process: Rapidly cooling the hot solution, for instance by plunging it directly into an ice bath, promotes the formation of very small, often impure crystals and can cause impurities to crash out alongside your product.

    • Causality: Slow cooling allows for the thermodynamically controlled process of crystal lattice formation, which is highly selective for the correct molecular structure.[1] Rapid cooling is kinetically driven and traps impurities within the rapidly forming crystal structure.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop. Once it has reached ambient temperature and crystal formation has ceased, then you may place it in an ice bath to maximize the recovery of the remaining dissolved product.

Q2: My compound "oiled out" during cooling instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has a chance to form an ordered crystal lattice. This is common when the boiling point of the solvent is much higher than the melting point of the solute or when significant impurities are present.

  • Causality: The compound is coming out of a solution above its melting point, or impurities are depressing the melting point and interfering with crystal formation.

  • Solutions:

    • Re-heat and Agitate: Re-heat the solution until the oil fully redissolves. Then, as it cools, introduce a seed crystal (a tiny crystal of the pure compound) or scratch the inside of the flask with a glass rod at the solution's surface. This provides a nucleation site to initiate proper crystal growth.

    • Change Solvent System: The chosen solvent may be inappropriate. A lower-boiling point solvent may be required. Alternatively, using a solvent pair can be highly effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[1]

Part 2: Navigating Column Chromatography

When recrystallization is insufficient to remove closely related impurities, column chromatography becomes the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[2]

Frequently Asked Questions (FAQs): Column Chromatography

Q1: My compound is streaking badly on the TLC plate. What causes this and how will it affect my column?

A1: Streaking on a silica gel TLC plate is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. For nitrogen-containing heterocycles like pyrimidines, this is often due to an acid-base interaction.

  • Causality: The pyrimidine nitrogen atoms are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction prevents a clean equilibrium between the stationary and mobile phases, resulting in a continuous "streak" rather than a compact spot. This will translate to broad, tailing peaks during column chromatography, leading to poor separation and low recovery.

  • Solution: Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase (eluent).

    • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to the eluent is a very common and effective strategy. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute symmetrically.[2]

    • Ammonia in Methanol: For more polar solvent systems, a 1-2% solution of 7N ammonia in methanol can be used as part of the mobile phase to achieve the same effect.

Q2: I'm struggling to separate my product from a stubborn impurity. How can I improve the resolution?

A2: Achieving good separation (a high ΔRf on TLC) is the primary goal. If your spots are too close together, several parameters can be adjusted.

  • Causality: The relative affinity of your product and the impurity for the stationary phase is too similar in the chosen solvent system.

  • Solutions:

    • Fine-Tune Solvent Polarity: Small adjustments to the ratio of your solvents can have a large impact. If the Rf values are high (e.g., > 0.5), decrease the polarity of the mobile phase (e.g., go from 20% ethyl acetate in hexane to 10%). If the Rf values are very low (< 0.1), increase the polarity.[2]

    • Change Solvent Selectivity: If adjusting polarity doesn't work, switch to a different solvent system. Solvents have different "selectivities" based on their chemical nature. For example, if you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system. This can alter the specific interactions between the solutes and the mobile phase, often improving separation.

    • Ensure Proper Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to a non-uniform solvent front and broad peaks. Always pack the column as a slurry and ensure the silica bed is fully settled and level before loading your sample.[2] Apply the sample in the minimum possible volume of solvent to create a narrow starting band.

Solvent System (v/v) Relative Polarity Typical Applications & Notes
10-30% Ethyl Acetate in HexaneLow to MediumExcellent starting point for moderately polar compounds like many substituted pyrimidines.
50-100% Dichloromethane in HexaneLow to MediumOffers different selectivity compared to ethyl acetate. Good for less polar compounds.
1-5% Methanol in DichloromethaneMedium to HighUsed for more polar compounds that do not move in less polar systems. Be cautious, as high percentages can dissolve silica.
Add 0.5% TriethylamineModifierAdd to any of the above systems to prevent streaking of basic compounds.[2]
Table 1: Recommended Starting Solvent Systems for TLC Analysis

Part 3: Workflow and Final Product Considerations

Choosing the right purification strategy from the start can save significant time and resources. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_start Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Steps start Crude Product tlc Run TLC in 3-4 Solvent Systems start->tlc assess_tlc Assess TLC Plate tlc->assess_tlc recrystallize Recrystallization assess_tlc->recrystallize One major spot (& impurities at baseline/solvent front) chromatography Column Chromatography assess_tlc->chromatography Multiple close spots (ΔRf < 0.2) pure_product Pure Product recrystallize->pure_product chromatography->pure_product characterize Characterize (NMR, MS, Purity Check) pure_product->characterize

Caption: Decision Guide for Purification Method.

Frequently Asked Questions (FAQs): Post-Purification

Q1: How do I remove the last traces of solvent from my purified solid?

A1: Residual solvents can interfere with subsequent reactions or biological assays and will certainly affect the accuracy of your yield and analytical data (e.g., NMR, elemental analysis).

  • High Vacuum Drying: Place the solid in a flask or vial and connect it to a high vacuum line (a "high-vac"). This is often sufficient for common volatile solvents like ethyl acetate, hexane, and dichloromethane. Gentle heating (30-40°C) can be applied if the compound is thermally stable.

  • Co-evaporation: If you have a high-boiling point solvent trapped (like DMF or DMSO), or if high-vac alone is insufficient, co-evaporation is useful. Dissolve your compound in a low-boiling solvent in which it is soluble (e.g., dichloromethane or methanol), and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling one.[3]

Q2: What is the best way to confirm the purity of my final product?

A2: Purity is not an absolute measure and should be assessed by multiple methods.

  • Thin-Layer Chromatography (TLC): A quick and easy check. Your final product should appear as a single, non-streaking spot in multiple solvent systems. It's good practice to spot it next to the crude material to confirm the absence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure and assessing the purity of organic molecules. The absence of impurity peaks and clean integration values are strong indicators of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the preferred method. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common method for analyzing pyrimidine derivatives.[3][4] The purity can be reported as a percentage based on the area of the product peak relative to all other peaks.

References

Technical Support Center: Synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the successful and efficient production of your target compound.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process starting from 4,6-dihydroxy-5-methylpyrimidine. The first step involves a double chlorination to yield the key intermediate, 4,6-dichloro-5-methylpyrimidine. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide to introduce the methoxy group at the C6 position.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation start 4,6-Dihydroxy-5-methylpyrimidine intermediate 4,6-Dichloro-5-methylpyrimidine start->intermediate POCl3, Heat product This compound intermediate->product NaOMe, Solvent, Temp. Control

Caption: General synthetic route for this compound.

Part 1: Troubleshooting the Chlorination of 4,6-dihydroxy-5-methylpyrimidine

The conversion of 4,6-dihydroxy-5-methylpyrimidine to 4,6-dichloro-5-methylpyrimidine is a critical step, commonly employing phosphorus oxychloride (POCl₃). While effective, this reaction is prone to several side reactions that can impact yield and purity.

FAQ 1: My chlorination reaction is sluggish and results in a mixture of products. How can I drive the reaction to completion?

Answer:

A common issue in this step is incomplete chlorination, leading to the presence of the mono-chloro intermediate, 4-chloro-6-hydroxy-5-methylpyrimidine , alongside your desired di-chloro product and unreacted starting material.

Causality: The hydroxyl groups on the pyrimidine ring are converted to chloro groups in a stepwise manner. Insufficient energy (temperature), a non-optimal amount of chlorinating agent, or short reaction times can cause the reaction to stall after the first chlorination.

Troubleshooting Protocol:

  • Reagent Stoichiometry: While traditionally performed in a large excess of POCl₃ which also acts as the solvent, modern, more environmentally friendly methods suggest using a reduced, yet sufficient, amount.[1][2] For laboratory scale, a 3-5 molar excess of POCl₃ relative to the dihydroxy-pyrimidine is a good starting point if not using it as the solvent.

  • Temperature and Reaction Time: The reaction typically requires heating. Refluxing in POCl₃ (boiling point ~105 °C) for 2-4 hours is a common practice. If using a co-solvent like acetonitrile, ensure the temperature is high enough (e.g., 80-100 °C) to drive the reaction.[3]

  • Use of Catalysts/Additives: The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can catalyze the reaction.[4][5] The amine acts as a base to neutralize the HCl generated and can form a more reactive intermediate with POCl₃.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the mono-chloro intermediate. The di-chloro product will be significantly less polar.

ParameterRecommendationRationale
POCl₃ Stoichiometry 3-5 equivalents (if using a co-solvent)Ensures complete conversion of both hydroxyl groups.
Temperature 100-110 °C (reflux in neat POCl₃)Provides sufficient activation energy for the second chlorination.
Catalyst 0.1-0.2 equivalents of N,N-dimethylanilineAccelerates the reaction rate.
Monitoring TLC (e.g., 1:1 Hexane:Ethyl Acetate)Confirms reaction completion and prevents unnecessary heating.
FAQ 2: The workup of my chlorination reaction is hazardous and gives a low yield of an oily product. What's causing this and how can I improve it?

Answer:

This is a frequent problem associated with the use of excess phosphorus oxychloride. The violent reaction of POCl₃ with water during quenching can lead to safety hazards and the formation of phosphorus-based byproducts that complicate purification.

Causality: Excess POCl₃ reacts exothermically with water to form phosphoric acid and hydrochloric acid.[5] This can lead to localized heating, potential degradation of the product, and the formation of viscous, hard-to-separate aqueous layers containing phosphate species.

Troubleshooting and Optimized Workup:

  • Minimize Excess POCl₃: Consider a solvent-free approach using a near-equimolar amount of POCl₃ (e.g., 2.2 equivalents) in a sealed reactor. This significantly reduces the hazards associated with quenching.[1][6]

  • Controlled Quenching: If using excess POCl₃, first remove the bulk of it by distillation under reduced pressure (in a well-ventilated fume hood).[3][5] The remaining reaction mixture should then be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. Never add water to the reaction mixture.

  • Extraction: The desired 4,6-dichloro-5-methylpyrimidine is soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. After quenching, perform a thorough extraction.

  • Aqueous Wash: Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acids, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often an oil or low-melting solid that can be used directly in the next step or purified by vacuum distillation or chromatography.

Chlorination_Troubleshooting cluster_input Problem Observed cluster_cause Probable Cause cluster_solution Recommended Solution P1 Incomplete Reaction: Mixture of starting material, mono- and di-chloro products C1 Insufficient Reagent/Energy P1->C1 P2 Hazardous Workup & Low Yield: Violent quench, oily product C2 Excess POCl₃ & Formation of Phosphoric Acids P2->C2 S1 Increase POCl₃, Temp, Time Add Amine Catalyst Monitor by TLC C1->S1 S2 1. Distill excess POCl₃ first 2. Pour mixture onto ice (slowly!) 3. Use equimolar POCl₃ (solvent-free) C2->S2

Caption: Troubleshooting logic for the chlorination step.

Part 2: Troubleshooting the Regioselective Methoxylation

The conversion of 4,6-dichloro-5-methylpyrimidine to this compound requires careful control to ensure the methoxy group is introduced at the correct position and to avoid over-reaction.

FAQ 3: My methoxylation reaction produces a mixture of isomers. How can I improve the regioselectivity for the desired 4-chloro-6-methoxy product?

Answer:

The formation of the undesired isomer, 6-chloro-4-methoxy-5-methylpyrimidine , is a classic example of a competing SNAr reaction at the two electrophilic carbon centers (C4 and C6).

Causality: The C4 and C6 positions on the pyrimidine ring are both activated towards nucleophilic attack. While there is often an inherent electronic preference for substitution at one position over the other, this selectivity can be highly sensitive to reaction conditions.[7][8] For many dichloropyrimidines, the C4 position is more reactive.[8][9] The goal is to favor substitution at the C6 position.

Troubleshooting Protocol:

  • Stoichiometry is Key: Use only one equivalent of sodium methoxide (NaOMe). A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to avoid di-substitution while driving the mono-substitution to high conversion.

  • Temperature Control: This is the most critical parameter. Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. Low temperatures often enhance the kinetic selectivity between the two positions.

  • Slow Addition: Add the sodium methoxide solution dropwise to the solution of the dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, which can improve selectivity.

  • Solvent Choice: The reaction is typically run in an alcohol like methanol or a polar aprotic solvent like THF. Methanol is often used as it's the source of the methoxide, but running the reaction in THF with a pre-formed solution of NaOMe can offer better temperature control.

FAQ 4: I'm observing a significant amount of a di-substituted byproduct in my reaction mixture. How can I prevent this?

Answer:

The formation of 4,6-dimethoxy-5-methylpyrimidine is a common side reaction if the conditions are not carefully controlled.[10]

Causality: The mono-substituted product, this compound, is still susceptible to a second nucleophilic attack by methoxide, albeit at a slower rate than the first substitution on the di-chloro starting material. Using an excess of the nucleophile or allowing the reaction to proceed for too long, especially at elevated temperatures, will favor the formation of this di-methoxy byproduct.

Troubleshooting Protocol:

  • Strict Stoichiometric Control: Use no more than 1.0 equivalent of sodium methoxide. Carefully measure your starting materials and the concentration of your NaOMe solution.

  • Reaction Monitoring: Follow the reaction closely by TLC or GC-MS. As soon as the starting 4,6-dichloro-5-methylpyrimidine is consumed, quench the reaction. Do not let it stir for an extended period after completion.

  • Low Temperature: Maintain a low reaction temperature. This disfavors the slower, second substitution reaction.

Side ProductStructureCauseMitigation Strategy
6-Chloro-4-methoxy-5-methylpyrimidine IsomerCompeting SNAr at C4Low temperature, slow addition of NaOMe
4,6-Dimethoxy-5-methylpyrimidine Di-substitutedExcess NaOMe, long reaction timeStrict 1:1 stoichiometry, monitor reaction closely
4-Hydroxy-6-methoxy-5-methylpyrimidine Hydrolysis productWater in workupAnhydrous conditions, neutral pH during workup
Purification of the Final Product

The crude product mixture can be purified using standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from the starting material, the isomeric byproduct, and the di-substituted byproduct. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an efficient method for purification.

References

Technical Support Center: Optimization of 4-Chloro-6-methoxy-5-methylpyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Chloro-6-methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is often the most direct method for introducing amines, alkoxides, and thiolates. However, regioselectivity and reactivity can be common hurdles.

Frequently Asked Questions (SNAr)

Q1: I am attempting to displace the C4-chloro group with a primary amine, but the reaction is sluggish and gives low yields. What are the critical parameters to consider?

A1: Low reactivity in SNAr reactions on chloropyrimidines is a common issue. The pyrimidine ring system is electron-deficient, which activates the halide for substitution, but several factors must be optimized for an efficient transformation.[1][2]

  • Basicity of the Nucleophile: Highly basic amines can lead to side reactions. While a strong nucleophile is needed, an excessively strong base can cause decomposition or react with other functional groups.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex and accelerate the reaction.[2]

  • Temperature: Heating is almost always necessary. Reactions are typically run from 80 °C to reflux temperatures. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Stoichiometry and Additives: Using a slight excess of the amine (1.2-2.0 equivalents) can drive the reaction to completion. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is crucial to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of your amine nucleophile.

Q2: When reacting this compound with sodium methoxide, am I likely to see substitution at the C6-methoxy position as well?

A2: It is highly unlikely under standard SNAr conditions. The C4 position is generally more activated towards nucleophilic attack than the C6 position in 2,4- or 4,6-disubstituted pyrimidines.[1] This selectivity is attributed to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, where the charge can be delocalized onto both ring nitrogens.[1] The methoxy group is a much poorer leaving group than the chloro group, further ensuring selectivity.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools. Optimization is key to achieving high yields and avoiding common pitfalls.

Workflow for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction

Below is a general workflow for optimizing a cross-coupling reaction. This decision-making process is iterative and should be guided by analytical monitoring (TLC, LC-MS).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select Substrates (Pyrimidine + Coupling Partner) Screen_Catalyst Screen Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/XPhos) Start->Screen_Catalyst Screen_Base Screen Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (e.g., Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Analyze_1 Analyze Results (Yield, Purity, Byproducts) Screen_Solvent->Analyze_1 Optimize_Temp Optimize Temperature (e.g., RT, 60°C, 80°C, 100°C) Analyze_1->Optimize_Temp Optimize_Conc Optimize Concentration (0.1M, 0.5M, 1.0M) Optimize_Temp->Optimize_Conc Fine_Tune Fine-Tune Stoichiometry (Equivalents of coupling partner & base) Optimize_Conc->Fine_Tune Final_Analysis Analyze Optimized Results Fine_Tune->Final_Analysis Scale_Up Confirm on Larger Scale Final_Analysis->Scale_Up Final_Product Final Protocol Scale_Up->Final_Product

Caption: General workflow for cross-coupling optimization.

Frequently Asked Questions (Suzuki-Miyaura Coupling)

Q1: My Suzuki-Miyaura reaction of this compound with an arylboronic acid is giving low yield. What are the most common causes?

A1: Low yields in Suzuki couplings of heteroaryl chlorides are often traced back to catalyst deactivation, suboptimal base/solvent combination, or issues with the boronic acid.[3][4]

  • Catalyst and Ligand Choice: Aryl chlorides are less reactive than bromides or iodides.[4] A high-performance catalyst system is required. While Pd(PPh₃)₄ might work, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) are often superior.[5]

  • Base Selection: The base plays a critical role in the transmetalation step. An inappropriate base can lead to no reaction or decomposition of the boronic acid. A moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[3][6] For challenging couplings, Cs₂CO₃ or KF can be effective.[7]

  • Solvent System: The solvent must be able to dissolve the organic components and the inorganic base to some extent. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[3][6]

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic boroxines, which are often less reactive. Ensure your boronic acid is pure and dry, or consider using boronate esters (e.g., pinacol esters) which are more stable.

Troubleshooting Low Yield in Suzuki Coupling

G Start Low Yield or No Reaction Check_Catalyst Is the catalyst/ligand appropriate for an aryl chloride? Start->Check_Catalyst Check_Base Is the base strong enough and soluble? Start->Check_Base Check_Boronic Is the boronic acid degrading? Start->Check_Boronic Check_Temp Is the temperature high enough? Start->Check_Temp Sol_Catalyst Switch to a more active ligand (e.g., SPhos, XPhos) or a pre-catalyst. Check_Catalyst->Sol_Catalyst No Sol_Base Try a different base (K₃PO₄, Cs₂CO₃) and/or add water as a co-solvent. Check_Base->Sol_Base No Sol_Boronic Use fresh boronic acid or switch to a pinacol ester. Check_Boronic->Sol_Boronic Yes Sol_Temp Increase temperature incrementally (e.g., 80°C -> 100°C). Check_Temp->Sol_Temp No

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Optimized Suzuki-Miyaura Conditions (Starting Points)
ParameterCondition A (General)Condition B (Challenging Substrates)
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)
Ligand SPhos (4-10 mol%)Buchwald G3-XPhos Precatalyst (2-5 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O (10:1)Toluene or CPME
Temperature 80-100 °C100-110 °C
Frequently Asked Questions (Buchwald-Hartwig Amination)

Q1: I am trying to couple a secondary amine using Buchwald-Hartwig amination, but the reaction stalls and I observe significant hydrodehalogenation (replacement of -Cl with -H). How can I fix this?

A1: This is a classic problem in Buchwald-Hartwig aminations.[8] Hydrodehalogenation arises from a competing pathway, often β-hydride elimination from the palladium-amido complex or reaction with trace water. Stalling indicates catalyst deactivation.

  • Ligand Choice is Critical: For secondary amines, especially bulky ones, the ligand must be carefully chosen to promote the desired C-N reductive elimination over side reactions.[8] Sterically hindered biarylphosphine ligands like XPhos or RuPhos are excellent choices. For particularly difficult couplings, consider using Josiphos-type ferrocenyl ligands.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[9] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require a more active catalyst system and higher temperatures.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can hydrolyze the active catalyst and contribute to hydrodehalogenation. Using freshly distilled solvents and flame-dried glassware is recommended.

  • Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) can lead to more reproducible results and higher activity, as it avoids the variable induction period of forming the active Pd(0) species in situ.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.10 equiv.).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, to make a 0.2 M solution). If required, add degassed water (e.g., 10% v/v).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv.) and the base (e.g., NaOt-Bu, 1.5 equiv.) to a flame-dried reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or CPME, to make a 0.2 M solution).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

References

Overcoming poor regioselectivity in 4-Chloro-6-methoxy-5-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-methoxy-5-methylpyrimidine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but sometimes unpredictable heterocyclic building block. The inherent electronic and steric properties of this molecule can lead to challenges in achieving desired regioselectivity. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses fundamental questions about the chemical behavior of this compound, providing the foundational knowledge needed to diagnose and solve experimental problems.

Q1: What are the primary reactive sites on this compound and why?

A: The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1] This π-deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent scaffold for palladium-catalyzed cross-coupling reactions.[1][2]

The primary site of reactivity is the chlorine atom at the C4 position. The reasons for this enhanced reactivity are twofold:

  • Electronic Activation: The nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the ring, particularly from the ortho and para positions (C2, C4, and C6). This makes the carbon attached to the chlorine atom highly electrophilic and primed for attack by a nucleophile or for oxidative addition by a palladium(0) catalyst.[3] In di- or tri-chlorinated pyrimidines, the C4 position is generally the most reactive site for nucleophilic attack.[4][5]

  • Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating both SNAr and cross-coupling pathways.

The methoxy group at C6 and the methyl group at C5 also modulate reactivity through steric and electronic effects, which are discussed in the troubleshooting section.

Q2: I am planning a Suzuki-Miyaura coupling. What is the expected regioselectivity?

A: For this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C4 position. The oxidative addition of the palladium(0) catalyst into the C-Cl bond is the typical first step in the catalytic cycle, and this occurs preferentially at the electronically activated C4 position.[2]

However, "expected" does not mean "guaranteed." Poor regioselectivity can arise, particularly if harsh conditions are used or if the boronic acid reagent is highly reactive, potentially leading to side reactions. One study on a similar substrate, 2,4-dichloro-6-methoxypyrimidine, reported no selectivity in a Suzuki coupling, yielding a mixture of both isomers, highlighting that substituent patterns are critical.[2] Careful optimization of the catalyst, ligand, base, and solvent system is crucial for ensuring high fidelity.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate? What are the key considerations?

A: Yes, the Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds with this substrate.[6][7] The reaction couples the C4 position with a primary or secondary amine.

Key considerations include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) are often required to promote the key steps of oxidative addition and reductive elimination.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[4] The base must be carefully chosen to avoid side reactions with other functional groups on your substrates.

  • Steric Hindrance: The C5-methyl group introduces steric bulk around the C4 reaction site. This can slow down the reaction, especially when using bulky amines. Overcoming this may require higher temperatures, longer reaction times, or a less sterically demanding ligand that allows for easier access to the palladium center.

Section 2: Troubleshooting Guide - From Poor Yields to Isomeric Mixtures

This section provides solutions to specific experimental problems. Each entry details the problem, identifies potential causes, and offers concrete, actionable recommendations.

Problem 1: My Suzuki-Miyaura coupling reaction is giving me a mixture of the desired C4-coupled product and a hydrodehalogenation byproduct (where the chlorine is replaced by hydrogen).

Potential Causes & Solutions:

  • Cause A: Premature β-Hydride Elimination. If your boronic acid or coupling partner contains β-hydrogens, this side reaction can compete with reductive elimination.

    • Solution: Use a ligand that promotes rapid reductive elimination. Bulky, electron-rich biarylphosphine ligands are often effective. Additionally, ensure your base is thoroughly dried, as water can facilitate protonolysis of the boronate ester or the organopalladium intermediate.

  • Cause B: Instability of the Boronic Acid. Boronic acids can undergo protodeboronation under the reaction conditions, especially at high temperatures or with prolonged reaction times. This generates an arene that can lead to hydrodehalogenation of the starting material.

    • Solution 1 (Milder Conditions): Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating times. Microwave-assisted synthesis can sometimes provide rapid heating to the optimal temperature, minimizing degradation.[2]

    • Solution 2 (Boronic Acid Surrogate): Switch from a boronic acid to a more stable potassium trifluoroborate salt or a boronate ester (e.g., MIDA or pinacol esters). These are often more robust and can give cleaner reactions.

  • Cause C: Catalyst System Inefficiency.

    • Solution: Screen different palladium sources and ligands. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems using ligands like SPhos, XPhos, or CPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often give higher yields and cleaner reactions at lower catalyst loadings.

ParameterStarting RecommendationOptimization Strategy
Catalyst Pd(PPh₃)₄ (3-5 mol%)Screen Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Try K₃PO₄ for more sensitive substrates
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Toluene/H₂O, or DME/H₂O. Anhydrous conditions with KF may also work.[9]
Temperature 80-100 °CLower to 60-70 °C and increase reaction time if degradation is observed

Problem 2: My Buchwald-Hartwig amination reaction has stalled or is giving very low yield, with starting material remaining.

Potential Causes & Solutions:

  • Cause A: Steric Hindrance. The combination of the C5-methyl group and a bulky amine nucleophile can significantly slow the reaction rate.

    • Solution 1 (Ligand Choice): Switch to a more sterically demanding ligand. While counterintuitive, very bulky ligands (like BrettPhos or AdBrettPhos) can create a more reactive, coordinatively unsaturated palladium species that facilitates the difficult oxidative addition and C-N bond formation.

    • Solution 2 (Temperature): Increase the reaction temperature. Buchwald-Hartwig reactions often require temperatures in the range of 80-110 °C, especially for challenging substrates.

  • Cause B: Inactive Catalyst or Improper Base.

    • Solution 1 (Catalyst Pre-activation): If using a Pd(II) source like Pd(OAc)₂, the catalyst must first be reduced to the active Pd(0) state. Sometimes this is inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated pre-catalyst can improve initiation.

    • Solution 2 (Base Solubility & Strength): Ensure your base is soluble in the reaction solvent. K₃PO₄ is often used in polar solvents, while NaOtBu or LHMDS are preferred in ethereal or aromatic solvents like THF, Toluene, or Dioxane. The base must be strong enough to deprotonate the amine.

  • Cause C: Oxygen Sensitivity. The active Pd(0) catalyst is sensitive to oxidation.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

Visualizing the Troubleshooting Workflow

A logical approach is key when troubleshooting. The following diagram illustrates a decision-making process for optimizing a cross-coupling reaction.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_solutions Optimization Path cluster_end Outcome start Low Yield or Isomeric Mixture Observed check_sterics Assess Steric Hindrance (C5-Me + Nucleophile) start->check_sterics Is steric clash likely? check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions Are conditions standard? mod_ligand Screen Ligands (Bulky/Electron-Rich) check_sterics->mod_ligand mod_base Change Base (Strength/Solubility) check_conditions->mod_base mod_temp Adjust Temperature check_conditions->mod_temp mod_reagents Use Reagent Surrogate (e.g., Trifluoroborate) check_conditions->mod_reagents If side reactions persist end_node Improved Selectivity and Yield mod_ligand->end_node mod_base->end_node mod_temp->end_node mod_reagents->end_node G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + R-Cl transmetalation Transmetalation or Amine Coordination oxidative_addition->transmetalation + Nu-M or R₂NH reductive_elimination Reductive Elimination Complex transmetalation->reductive_elimination Base reductive_elimination->pd0 - R-Nu

References

Stability and degradation of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-methoxy-5-methylpyrimidine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower your research.

Section 1: General Handling, Storage, and Safety

This section covers the foundational questions regarding the proper handling and storage of this compound to ensure its integrity and longevity.

Q1: What are the recommended storage conditions for this compound?

A1: To maintain the stability and purity of this compound, it should be stored at refrigerated temperatures, typically between 2-8°C, or frozen at -20°C for long-term storage.[1][2] The container must be tightly sealed and stored away from moisture and light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from atmospheric moisture and oxygen.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Standard laboratory PPE is required. This includes safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust or aerosols, handling should be performed in a well-ventilated area or a fume hood, and respiratory protection may be necessary.[3][4]

Q3: Is this compound hazardous?

A3: While specific toxicity data for this exact compound is limited, related chloropyrimidine compounds are classified as harmful if swallowed and can cause serious eye or skin irritation.[4][5] It is crucial to handle the compound with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation.[4] In case of exposure, follow standard first-aid measures and seek medical attention.[3][5]

Section 2: Stability Profile

Understanding the stability of this compound under various experimental conditions is critical for designing robust and reproducible experiments.

Q4: How stable is this compound in common organic solvents?

A4: this compound is generally stable in aprotic polar solvents such as acetone, acetonitrile, and THF at room temperature. However, prolonged storage in solution is not recommended. For best results, prepare solutions fresh before use. Protic solvents, especially those containing water or alcohols, can lead to slow hydrolysis over time, particularly if acidic or basic impurities are present.

Q5: What is the thermal stability of this compound?

Q6: Is the compound sensitive to light?

A6: Yes, pyrimidine derivatives are known to be susceptible to photodegradation, particularly under UV radiation.[9][10] The pyrimidine ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including dimerization or reaction with solvent molecules.[10] In the presence of endogenous photosensitizers like riboflavin, this degradation can be significantly accelerated.[9] Therefore, it is crucial to protect solutions and solid samples of this compound from light, for example, by using amber vials or wrapping containers in aluminum foil.

Table 1: Summary of Stability and Degradation Profile

ConditionStabilityPotential Degradation ProductsRecommendations
Aqueous/Acidic Low4-Hydroxy-6-methoxy-5-methylpyrimidine, 4-Chloro-6-hydroxy-5-methylpyrimidineAvoid acidic conditions and water. Use aprotic solvents.
Aqueous/Basic Low4-Hydroxy-6-methoxy-5-methylpyrimidineAvoid strong bases and aqueous environments.
Elevated Temp. ModerateVaries; potential for rearrangement or decompositionUse the lowest effective temperature for reactions.[6][8]
UV/Sunlight LowPhotodimers, solvent adductsProtect from light at all times.[9][10]
Aprotic Solvents HighMinimalPrepare solutions fresh. Store solids under inert gas.

Section 3: Degradation Pathways and Troubleshooting

Unanticipated side reactions or degradation can lead to poor yields and impure products. This section addresses common degradation pathways and how to troubleshoot them.

Q7: My reaction is giving a lower yield than expected, and I see an unknown impurity. What could be the cause?

A7: A common cause of low yield and impurity formation is the degradation of the starting material. Given the structure of this compound, the most likely degradation pathway is hydrolysis. The chloro group at the 4-position is susceptible to nucleophilic substitution by water, which may be present in your solvents or reagents, especially under acidic conditions.[11] This would result in the formation of 4-hydroxy-6-methoxy-5-methylpyrimidine. Similarly, the methoxy group can be hydrolyzed, though typically under more forcing acidic conditions.[11]

Troubleshooting Steps:

  • Ensure Dry Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run reactions under an inert atmosphere (N₂ or Ar).

  • Control pH: If your reaction conditions are acidic, consider if a non-aqueous acid or a different catalyst system could be used. Buffer the reaction if possible.

  • Analyze the Impurity: Use techniques like LC-MS or NMR to identify the structure of the impurity. If the mass corresponds to the replacement of -Cl with -OH, hydrolysis is the confirmed cause.

Q8: I am performing a nucleophilic substitution on the chloro group, but the reaction is sluggish and incomplete. What can I do?

A8: The reactivity of the 4-chloro group is influenced by the electronic properties of the pyrimidine ring. The methoxy and methyl groups are electron-donating, which can reduce the electrophilicity of the carbon atom attached to the chlorine, making it less reactive towards nucleophiles compared to an unsubstituted chloropyrimidine.

Optimization Strategies:

  • Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate. Monitor for thermal degradation.

  • Use a More Polar Solvent: A more polar aprotic solvent (e.g., DMF, DMSO) can help stabilize charged intermediates and accelerate the reaction.

  • Catalysis: In some cases, a phase-transfer catalyst or the addition of a catalytic amount of a more reactive halide (e.g., NaI for Finkelstein reaction conditions) can facilitate the substitution.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound based on its chemical structure and the behavior of related compounds.

G main 4-Chloro-6-methoxy- 5-methylpyrimidine hydrolysis_Cl 4-Hydroxy-6-methoxy- 5-methylpyrimidine main->hydrolysis_Cl H₂O / H⁺ (Hydrolysis of Chloro Group) hydrolysis_OMe 4-Chloro-6-hydroxy- 5-methylpyrimidine main->hydrolysis_OMe H₂O / strong H⁺ (Hydrolysis of Methoxy Group) photodegradation Photodegradation Products (e.g., Dimers, Solvent Adducts) main->photodegradation UV Light / Photosensitizer (Photolysis)

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Results

Use this workflow to diagnose issues in your experiments involving this compound.

G start Unexpected Result (Low Yield / Impurity) check_purity 1. Verify Purity of Starting Material (NMR, LC-MS) start->check_purity purity_ok Purity OK check_purity->purity_ok purity_bad Impure check_purity->purity_bad check_conditions 2. Review Reaction Conditions analyze_impurity 3. Characterize Impurity (LC-MS, NMR) check_conditions->analyze_impurity hydrolysis Mass consistent with Hydrolysis? (+OH, -Cl) analyze_impurity->hydrolysis purity_ok->check_conditions repurify Action: Repurify Starting Material purity_bad->repurify thermal Reaction at High Temp? hydrolysis->thermal No dry_reagents Action: Use Anhydrous Solvents/Reagents hydrolysis->dry_reagents Yes photo Exposed to Light? thermal->photo No lower_temp Action: Lower Reaction Temperature thermal->lower_temp Yes protect_light Action: Protect Reaction from Light photo->protect_light Yes

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Section 4: Experimental Protocols

This section provides a standardized protocol for assessing the stability of this compound, which can be adapted for your specific experimental needs.

Protocol: Assessing Stability in a Given Solvent System

This protocol is designed to determine the stability of this compound under specific solvent and temperature conditions over time.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., Acetonitrile, THF, or a protic solvent like Methanol)

  • Internal standard (e.g., dodecane, biphenyl; must be inert to conditions and not co-elute)

  • HPLC or GC-MS system

  • Amber vials with septa caps

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of this compound and ~10 mg of the internal standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the solvent of interest. This is your T=0 sample.

  • Sample Incubation:

    • Transfer aliquots of the stock solution into several amber vials, seal, and place them under the desired temperature conditions (e.g., room temperature, 50°C).

    • Prepare a separate set of vials wrapped in aluminum foil to be exposed to ambient light conditions if assessing photostability.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition.

    • Immediately analyze the sample by HPLC or GC-MS.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of this compound to the internal standard.

    • Plot the percentage of remaining this compound (normalized to T=0) against time.

    • Identify any new peaks that appear in the chromatogram, which may correspond to degradation products. Use MS data to propose structures.

Self-Validation: The use of an internal standard is a critical self-validating step. It corrects for variations in injection volume and detector response, ensuring that any observed decrease in the analyte peak is due to degradation and not analytical variability. Consistency across replicate samples at each time point will further validate the results.

References

Technical Support Center: Suzuki Coupling with 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the 4-Chloro-6-methoxy-5-methylpyrimidine substrate. The inherent electronic and structural properties of this heteroaryl chloride present unique challenges that require careful optimization for successful C-C bond formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success.

Core Principles for Coupling with this compound

The pyrimidine core is electron-deficient, which generally makes it a reactive substrate for cross-coupling reactions compared to analogous benzene halides.[1][2] However, the C6-methoxy and C5-methyl groups are electron-donating, which can increase the electron density at the C4 position. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst more challenging than with unsubstituted chloropyrimidines. Furthermore, the pyrimidine's nitrogen atoms can coordinate with the palladium center, potentially forming inactive catalyst complexes.[3][4]

Success with this substrate hinges on the careful selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.

ParameterRecommended Starting PointAdvanced/Troubleshooting OptionsRationale & Causality
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Buchwald Precatalysts (e.g., XPhos G3, SPhos G3), Pd₂(dba)₃Heteroaryl chlorides often require more active catalysts to facilitate oxidative addition.[5] Buchwald systems are highly effective for challenging substrates.[6]
Ligand PPh₃, dppfBuchwald Ligands (XPhos, SPhos), cataCXium A, tBu₃PElectron-rich, bulky phosphine ligands accelerate both oxidative addition and reductive elimination, increasing overall reaction rate and stability of the catalyst.
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃, KFStronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often superior for less reactive chlorides, as they effectively facilitate the transmetalation step without degrading the catalyst.[7][8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂ODMF, THF/H₂O, 2-MeTHFThe solvent system must dissolve all components and facilitate the interaction between the organic and aqueous phases. Rigorous degassing is critical to prevent catalyst oxidation.[9]
Temperature 80–100 °C100–120 °C (Microwave)Higher temperatures are often required to overcome the activation energy for oxidative addition of the chloride. Microwave heating can significantly reduce reaction times.[2][10]

Troubleshooting Guide

This section addresses the most common issues encountered when coupling this compound.

Q1: My reaction shows low to no product yield. Where should I start troubleshooting?

This is the most frequent challenge and typically points to a failure in the catalytic cycle, most often the initial oxidative addition step.

Systematic Troubleshooting Steps:

  • Evaluate the Catalyst System: For this specific chloro-pyrimidine, standard catalysts like Pd(PPh₃)₄ may lack the required activity.[1]

    • Action: Switch to a more robust, state-of-the-art catalyst system. Use a palladium(0) source like Pd₂(dba)₃ in combination with an electron-rich, bulky phosphine ligand such as XPhos or SPhos. Alternatively, use a pre-formed Buchwald precatalyst (e.g., XPhos G3), which are air-stable and highly active.[6] These ligands promote the difficult oxidative addition of the C-Cl bond.

  • Re-evaluate the Base: The choice of base is critical for activating the boronic acid in the transmetalation step.[11]

    • Action: If you are using a relatively weak base like Na₂CO₃, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[7] These bases have proven highly effective for challenging Suzuki couplings of heteroaryl chlorides.

  • Check Starting Material Quality:

    • This compound: Confirm its purity. Impurities could poison the catalyst.

    • Boronic Acid/Ester: Boronic acids are prone to decomposition via protodeboronation or homocoupling.[12] Use a fresh, high-purity boronic acid. If you suspect decomposition, consider switching to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[13]

  • Ensure Rigorously Anaerobic Conditions: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state if the reaction is not properly degassed.[9]

    • Action: Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).

Q2: I'm observing a significant amount of a side product identified as 6-methoxy-5-methylpyrimidine (dehalogenation). How can I prevent this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[14] It arises from palladium-hydride (Pd-H) species that can form from the base, solvent, or trace water.[14]

Minimization Strategies:

  • Choice of Base: Some bases are more prone to generating Pd-H species.

    • Action: Use a thoroughly dried, finely powdered phosphate or carbonate base (K₃PO₄, Cs₂CO₃). Avoid hydroxide bases if possible.

  • Boronic Acid Stoichiometry: If the coupling is slow, dehalogenation can become a competitive pathway.

    • Action: Ensure you are using a slight excess (1.1–1.5 equivalents) of the boronic acid. A higher concentration of the coupling partner can favor the desired transmetalation over the undesired dehalogenation pathway.

  • Ligand Selection: The ligand can influence the stability of intermediates.

    • Action: Bulky, electron-rich ligands that accelerate the productive cross-coupling cycle can often outcompete the dehalogenation pathway. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in suppressing this side reaction.[15][16]

Q3: My boronic acid appears to be decomposing, leading to homocoupled byproducts and low yield. What's happening?

Boronic acid instability is a major hurdle. Two primary decomposition pathways exist:

  • Protodeboronation: Replacement of the -B(OH)₂ group with a hydrogen atom, often catalyzed by base or trace metals.[12]

  • Oxidative Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl, a reaction favored by oxygen and the palladium catalyst.[9]

Solutions:

  • Use Boronate Esters: Boronic esters, such as pinacol (Bpin) or MIDA esters, are significantly more stable than their corresponding acids.[13][17] They slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[18][19]

  • Employ Potassium Organotrifluoroborates (R-BF₃K): These reagents are highly stable crystalline solids that are resistant to protodeboronation and homocoupling. They serve as an excellent alternative to boronic acids for challenging couplings.[19]

  • Minimize Oxygen: As mentioned previously, rigorous degassing is essential to prevent oxidative homocoupling.

Frequently Asked Questions (FAQs)

Q: Why is Pd(PPh₃)₄ often recommended but sometimes fails for this substrate? A: Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst. However, the PPh₃ ligand has moderate electron-donating ability and steric bulk. For a challenging substrate like an electron-rich heteroaryl chloride, the oxidative addition step can be too slow with this catalyst. More electron-rich and bulkier ligands are needed to increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.[1][2]

Q: Is water necessary in the solvent system? A: In most cases, yes. Water is often required to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the hydrolysis of boronate esters if they are used. The presence of water also plays a role in the crucial transmetalation step of the catalytic cycle.[10] However, some anhydrous conditions have been developed, often using fluoride sources like KF or CsF as the base.

Q: Can I use microwave irradiation for this reaction? A: Absolutely. Microwave heating is an excellent technique for Suzuki couplings, especially with challenging substrates. It allows for rapid heating to high temperatures (e.g., 100-140 °C), which can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[2][10]

Visualizations & Workflows

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle cluster_labels Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar¹-Pd(II)-X(L₂) Pd0->PdII Ar¹-X OxAdd Oxidative Addition PdII_Ar2 Ar¹-Pd(II)-Ar²(L₂) PdII->PdII_Ar2 [Ar²-B(OR)₂(Base)]⁻ Transmetal Transmetalation Boronate Ar²-B(OR)₂ + Base PdII_Ar2->Pd0 Ar¹-Ar² RedElim Reductive Elimination Product Ar¹-Ar² (Product) Reactant Ar¹-X (Substrate)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Workflow

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) catalyst Is the catalyst system active enough? start->catalyst base Is the base strong enough? catalyst->base No sol_catalyst Switch to Buchwald precatalyst + bulky ligand (e.g., XPhos G3) catalyst->sol_catalyst Yes conditions Are conditions strictly anaerobic? base->conditions No sol_base Switch to K₃PO₄ or Cs₂CO₃ base->sol_base Yes side_products Are side products (dehalogenation, homocoupling) observed? conditions->side_products No sol_conditions Rigorously degas solvents (Freeze-Pump-Thaw) conditions->sol_conditions Yes sol_side_products Use boronate ester (Bpin) or R-BF₃K salt side_products->sol_side_products Yes success Re-run Optimized Reaction side_products->success No sol_catalyst->success sol_base->success sol_conditions->success sol_side_products->success

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Optimized Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol serves as a reliable starting point for initial screening.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • K₂CO₃ (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

    • Add the powdered K₂CO₃.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Advanced Protocol for Challenging Couplings

This protocol is designed for instances where Protocol 1 fails or gives low yields, employing a more active Buchwald catalyst system.

  • Materials:

    • This compound

    • Arylboronic acid or pinacol ester (1.5 equiv)

    • XPhos Pd G3 (1-2 mol%)

    • K₃PO₄ (3.0 equiv, finely powdered and dried)

    • Toluene and Water (5:1 v/v) or 2-MeTHF (anhydrous)

  • Procedure:

    • In a glovebox, or on a Schlenk line, add this compound, the boronic acid/ester, XPhos Pd G3, and K₃PO₄ to a reaction vessel.

    • Evacuate and backfill with argon (3x).

    • Add the rigorously degassed solvent(s).

    • Heat the reaction mixture to 110 °C with vigorous stirring for 2-8 hours. Monitor progress carefully by LC-MS.

    • Follow the workup and purification procedure described in Protocol 1.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for catalyst selection in cross-coupling reactions involving 4-Chloro-6-methoxy-5-methylpyrimidine. The inherent electronic properties of this substituted pyrimidine present unique challenges, and this resource is designed to help you navigate them effectively.

Frequently Asked Questions (FAQs)

Q1: I'm planning a cross-coupling reaction with this compound. What are the key challenges I should anticipate?

The primary challenges with this substrate stem from the electronic nature of the pyrimidine ring and its substituents. The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium catalyst, leading to its inhibition or deactivation.[1][2] This is a common issue encountered with heteroaryl substrates.[2]

Furthermore, the chloro substituent at the 4-position is less reactive than corresponding bromo or iodo derivatives due to a stronger carbon-chlorine bond.[2] This makes the oxidative addition step, the first and often rate-limiting step in the catalytic cycle, more challenging.[2] The electron-donating methoxy and methyl groups on the pyrimidine ring can also influence the electron density and reactivity of the C-Cl bond.

Q2: Which type of palladium catalyst and ligand combination is generally most effective for Suzuki-Miyaura coupling with this substrate?

For Suzuki-Miyaura coupling of less reactive aryl chlorides like this compound, highly active catalyst systems are typically required.[2][3] Standard catalysts such as Pd(PPh₃)₄ may not be effective.[4]

Recommended Catalyst Systems:

A combination of a palladium precursor and a sterically hindered, electron-rich phosphine ligand is the most common and effective approach. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle and can help prevent catalyst deactivation.[1]

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium precatalysts are common choices.[1][2] Precatalysts, which are air- and moisture-stable Pd(II) sources, are often preferred as they can efficiently generate the active Pd(0) species in-situ.[5][6][7]

  • Ligands: Bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald and Fu groups are highly recommended.[1] Examples include:

    • XPhos: Often the optimal ligand for such transformations.[5]

    • SPhos: Also shows high activity.[1][5]

    • RuPhos: Can be a good alternative.[1][5]

The choice of base and solvent is also critical. Weak inorganic bases are often preferred to avoid side reactions.[8] A systematic screening of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is advisable.[1][2] Anhydrous, degassed solvents such as 1,4-dioxane or toluene are commonly used.[2]

Troubleshooting Guide

Problem 1: Low or no yield in my Suzuki-Miyaura coupling reaction.

Low yields are a frequent issue and can be traced back to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst 1. Evaluate Catalyst System - Is the catalyst active enough? - Is the ligand appropriate? Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions - Is the base optimal? - Is the solvent appropriate? - Is the temperature correct? Check_Catalyst->Check_Conditions Solution_Catalyst Solution: - Switch to a more active ligand (XPhos, SPhos). - Use a pre-formed precatalyst (e.g., XPhos Pd G3). Check_Catalyst->Solution_Catalyst Check_Reagents 3. Verify Reagent Quality - Is the boronic acid stable? - Are reagents anhydrous and degassed? Check_Conditions->Check_Reagents Solution_Conditions Solution: - Screen bases (K3PO4, Cs2CO3). - Use anhydrous, degassed dioxane or toluene. - Optimize temperature (80-110 °C). Check_Conditions->Solution_Conditions Side_Reactions 4. Investigate Side Reactions - Protodeboronation? - Homocoupling? - Dehalogenation? Check_Reagents->Side_Reactions Solution_Reagents Solution: - Use boronic ester (pinacol) instead of acid. - Ensure rigorous inert atmosphere and dry solvents. Check_Reagents->Solution_Reagents Solution_Side_Reactions Solution: - Use boronic ester to minimize protodeboronation. - Ensure complete degassing to prevent homocoupling. Side_Reactions->Solution_Side_Reactions

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Detailed Analysis and Solutions:

  • Inactive Catalyst System: As mentioned, 2-chloropyridines require a highly active catalyst.[4] If you are using a less active system like Pd(PPh₃)₄, it is unlikely to be effective.

    • Solution: Switch to a more robust catalyst system. A combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos is a good starting point.[1][4] Using a pre-formed palladium precatalyst can also ensure efficient generation of the active catalytic species.[5][6][7]

  • Suboptimal Base and Solvent: The choice of base and solvent significantly influences the reaction outcome.[9]

    • Solution: A screen of inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[1] Anhydrous and thoroughly degassed solvents like 1,4-dioxane or toluene are crucial to prevent side reactions.[2] In some cases, a mixture of an organic solvent and water can be beneficial.[9][10]

  • Side Reactions: Several side reactions can compete with your desired cross-coupling.[2]

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by water and certain bases.[2]

      • Solution: Using the corresponding boronic acid pinacol ester can mitigate this issue as they are more stable.[1]

    • Homocoupling: The self-coupling of the boronic acid can be exacerbated by the presence of oxygen.[2]

      • Solution: Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are properly degassed.[4]

    • Dehalogenation: The replacement of the chlorine atom with hydrogen can also occur.[2] This can be minimized by using an optimized catalyst system and reaction conditions.

Catalyst and Ligand Recommendations for Different Coupling Reactions

The optimal catalyst system will vary depending on the desired transformation. The following table provides a starting point for catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Coupling ReactionPalladium PrecursorRecommended LigandsRecommended BaseTypical Solvent(s)
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃1,4-Dioxane, Toluene
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosEt₃N, DIPAToluene, DMF

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried reaction vial or Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[4]

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q3: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[11] Similar to the Suzuki coupling, success with this compound relies on an active catalyst system and careful control of reaction conditions.

Catalyst Selection Logic:

Buchwald_Hartwig_Catalyst_Selection Substrate 4-Chloro-6-methoxy- 5-methylpyrimidine (Aryl Chloride) Catalyst_System Catalyst System Selection Substrate->Catalyst_System Amine Primary or Secondary Amine Amine->Catalyst_System Pd_Source Palladium Source (e.g., Pd2(dba)3, Pd(OAc)2) Catalyst_System->Pd_Source Ligand Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Catalyst_System->Ligand Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K3PO4) Catalyst_System->Base Reaction_Outcome Successful C-N Coupling Pd_Source->Reaction_Outcome Ligand->Reaction_Outcome Base->Reaction_Outcome

Caption: Logic for selecting a catalyst system for Buchwald-Hartwig amination.

Key Considerations:

  • Catalyst System: Modern catalyst systems, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have shown excellent performance with challenging electron-rich pyrimidines.[12] The use of bulky phosphine ligands is also highly effective.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can also be effective.[13]

  • Amine Scope: While first-generation catalysts were limited, modern systems can couple a wide range of primary and secondary amines.[11]

Q4: Are there any recommendations for Sonogashira coupling with this compound?

Sonogashira coupling of aryl chlorides can be challenging. However, with the right catalyst system, it is achievable.

Recommendations:

  • Catalyst: A common catalyst system is a combination of a palladium source, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI.[14] For less reactive aryl chlorides, more advanced catalyst systems may be necessary. The use of bulky, electron-rich phosphine ligands like XPhos can be beneficial.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, which also often serves as the solvent or co-solvent.[14]

  • Copper-Free Conditions: To avoid the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction, copper-free Sonogashira protocols have been developed. These often employ more active palladium catalysts.

References

Analytical challenges in the characterization of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-methoxy-5-methylpyrimidine

An In-Depth Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered during the characterization of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] The specific substitutions on this molecule, a chloro group, a methoxy group, and a methyl group, each introduce unique chemical properties that can present distinct analytical hurdles. This guide is structured to address these challenges head-on, providing practical, field-tested advice.

Section 1: Chromatographic Analysis (HPLC/GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are workhorse techniques for purity assessment and impurity profiling. However, the reactivity of the chloropyrimidine core can lead to several challenges.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm observing peak tailing and poor peak shape for the main compound peak in my reversed-phase HPLC analysis. What could be the cause?

A1: Peak tailing for pyrimidine derivatives on C8 or C18 columns is often due to secondary interactions between the basic nitrogen atoms in the pyrimidine ring and residual acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Increase the pH of your mobile phase to suppress the ionization of the silanol groups. A pH between 6.0 and 7.5 is often effective for pyrimidine derivatives.[4] However, always ensure your column is stable at the chosen pH.

    • Use of an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups and are highly recommended for the analysis of basic compounds.

    • Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) at a concentration of 0.1% (v/v), to your mobile phase can help to saturate the active silanol sites and improve peak shape.

Q2: I'm seeing an unexpected peak in my chromatogram, especially in older samples or solutions. What could this be?

A2: The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis.[5][6] The unexpected peak is likely the corresponding 4-hydroxy-6-methoxy-5-methylpyrimidine.

  • Confirmation and Prevention:

    • LC-MS Analysis: The most definitive way to identify this impurity is by using mass spectrometry to confirm the molecular weight of the unexpected peak.

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study by subjecting a sample of your compound to acidic or basic conditions and monitoring the formation of the new peak.

    • Sample Handling: To minimize hydrolysis, prepare solutions fresh in a neutral, aprotic solvent if possible. Store stock solutions at low temperatures and protected from light.

Experimental Protocol: HPLC Method for Purity Analysis
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Frequently Asked Questions (FAQs) - GC-MS

Q1: I'm having trouble getting a good peak shape for this compound by GC-MS. What are the likely issues?

A1: Poor peak shape in GC analysis of this compound can be due to its polarity and potential for thermal degradation.

  • Troubleshooting Steps:

    • Inlet Temperature: The inlet temperature should be high enough to ensure rapid volatilization but not so high as to cause degradation. Start with a lower inlet temperature (e.g., 220 °C) and gradually increase it.

    • Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point.

    • Derivatization: If thermal lability is a significant issue, derivatization to a more volatile and stable compound can be considered, although this adds complexity to the sample preparation.

Q2: My mass spectrum shows a fragment ion that I can't easily explain. What are the common fragmentation pathways?

A2: Halogenated pyrimidines can undergo complex fragmentation in the mass spectrometer.[7] Common fragmentation patterns involve the loss of the chloro, methoxy, or methyl groups.

  • Interpreting the Spectrum:

    • Look for the molecular ion peak to confirm the mass of the parent compound.

    • Identify fragment ions corresponding to the loss of Cl (M-35/37), OCH3 (M-31), and CH3 (M-15).

    • The pyrimidine ring itself can also fragment.

    • Using a spectral library for comparison can be very helpful.[8]

Workflow Diagram: Impurity Identification

Caption: Decision tree for the identification and characterization of unknown impurities.

Section 2: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Frequently Asked Questions (FAQs) - NMR

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: While specific shifts can vary slightly depending on the solvent, the following are typical approximate chemical shifts.

Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Methyl (C5-CH3) ~2.3~15
Methoxy (O-CH3) ~4.0~55
Pyrimidine Ring-H ~8.5C2: ~160, C4: ~162, C5: ~115, C6: ~170

Note: These are estimated values. For accurate assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Q2: I'm having solubility issues with my compound in common NMR solvents. What are my options?

A2: this compound is a solid with moderate polarity.

  • Solvent Selection:

    • Chloroform-d (CDCl3): A good first choice for many organic molecules.

    • Dimethyl sulfoxide-d6 (DMSO-d6): An excellent solvent for a wide range of compounds, including those with higher polarity.

    • Methanol-d4 (CD3OD): Another polar option, but be aware of potential H/D exchange with labile protons.

    • Solvent Mixtures: If solubility is limited in a single solvent, a mixture (e.g., CDCl3/DMSO-d6) can be effective.

Section 3: Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of a compound, such as its melting point and decomposition temperature.[9][10]

Frequently Asked Questions (FAQs) - Thermal Analysis

Q1: What is the expected melting point of this compound?

Q2: Does this compound show any thermal decomposition events?

A2: Given the presence of the chloro and methoxy groups, thermal decomposition is possible at elevated temperatures. TGA is the appropriate technique to investigate this.

  • Experimental Considerations:

    • Heating Rate: A heating rate of 10 °C/min is a standard starting point.

    • Atmosphere: Running the experiment under an inert atmosphere (e.g., nitrogen) will prevent oxidative degradation.

    • Interpretation: A significant weight loss in the TGA thermogram indicates decomposition. The onset temperature of this weight loss is the decomposition temperature.

Experimental Protocol: DSC for Melting Point Determination
  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a rate of 10 °C/min from room temperature to a temperature above the expected melting point.

  • The peak of the endothermic event in the DSC thermogram corresponds to the melting point.

Section 4: Potential Impurities and Degradation Pathways

Understanding the potential impurities that can arise during the synthesis and storage of this compound is critical for developing robust analytical methods.

Common Synthetic Impurities
  • Starting Materials: Unreacted starting materials from the synthesis are a common source of impurities.

  • By-products: Side reactions during the synthesis can lead to the formation of isomeric or related pyrimidine derivatives.[11][]

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Degradation Products
  • Hydrolysis Product: As mentioned earlier, the 4-chloro group can be hydrolyzed to a 4-hydroxy group.

  • Photodegradation: Exposure to light, especially UV light, can potentially lead to degradation.[7] Samples should be stored in amber vials or protected from light.

Logical Diagram: Degradation Pathways

degradation_pathways main_compound This compound hydrolysis Hydrolysis (H2O, acid/base) main_compound->hydrolysis photodegradation Photodegradation (UV light) main_compound->photodegradation hydrolysis_product 4-Hydroxy-6-methoxy-5-methylpyrimidine hydrolysis->hydrolysis_product other_products Other Degradation Products photodegradation->other_products

References

Handling and storage recommendations for 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-methoxy-5-methylpyrimidine

A Guide to Safe Handling, Storage, and Troubleshooting for Researchers and Drug Development Professionals

Disclaimer: The following recommendations are based on best practices for handling structurally similar chlorinated and methoxylated pyrimidine derivatives due to the limited availability of a specific safety data sheet (SDS) for this compound. Researchers must consult the specific SDS provided by their supplier for the most accurate and comprehensive safety information.

This guide is intended to provide a framework for the safe and effective use of this compound in a laboratory setting. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve potential challenges, ensuring the integrity of your experiments and the safety of your team.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from similar chlorinated pyrimidines, the primary hazards are expected to include skin and eye irritation.[1][2] Some related compounds are also harmful if swallowed.[3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.

Q2: What is the recommended storage temperature for this compound?

A2: For the structurally similar compound, 4-Chloro-5-methoxy-6-methylpyrimidine, a storage temperature of -20°C is recommended.[5] Generally, storing in a cool, dry, and well-ventilated place is advisable for chlorinated pyrimidines.[1] Always keep the container tightly sealed and protected from moisture.[5]

Q3: Is this compound sensitive to air or moisture?

A3: While specific data for this compound is unavailable, some related compounds are sensitive to air and moisture.[4] Therefore, it is best practice to handle and store it under an inert atmosphere (e.g., argon or nitrogen) and to minimize its exposure to the open air.

Q4: What are the initial first aid measures in case of exposure?

A4: In the event of:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Compound has discolored or appears clumped. Moisture contamination or degradation.1. Do not use the compound if its physical appearance has changed, as this may indicate degradation and could impact experimental results. 2. Review storage conditions. Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment. 3. For future use, handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
Inconsistent experimental results. Compound impurity or degradation.1. Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). 2. If the compound has been stored for an extended period, consider using a fresh batch. 3. Ensure proper solubilization and handling during the experiment to avoid localized concentration differences or degradation.
Difficulty in dissolving the compound. Use of an inappropriate solvent.1. Refer to the supplier's documentation for recommended solvents. 2. If no information is available, perform small-scale solubility tests with common organic solvents (e.g., DMSO, DMF, dichloromethane, chloroform). 3. Gentle warming or sonication may aid in dissolution, but be cautious as this can also accelerate degradation.

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment is fundamental to safe laboratory practice. The following table outlines the key potential hazards and the corresponding mandatory personal protective equipment.[6]

Potential Hazard GHS Classification (Anticipated) Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate protective clothing to prevent skin exposure.[1][2]
Serious Eye Damage/Irritation Category 1 or 2Splash-proof safety goggles and a face shield.[1][3]
Inhalation -Work should be conducted in a certified chemical fume hood.[6] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator may be necessary.
Ingestion Harmful if SwallowedDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
Handling and Storage Workflow

The following diagram illustrates the recommended sequence of operations for the safe handling and storage of this compound.

Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal Review_SDS Review Supplier SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if hazards understood Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Compound Weigh Compound Work_in_Hood->Weigh_Compound Dissolve Dissolve in Appropriate Solvent Weigh_Compound->Dissolve Store_Solid Store Solid at -20°C Tightly Sealed, Away from Moisture Weigh_Compound->Store_Solid If not for immediate use Store_Solution Store Solution as per Stability Data (If available) Dissolve->Store_Solution If not for immediate use Decontaminate Decontaminate Work Area Dissolve->Decontaminate After experimental use Store_Solid->Work_in_Hood For subsequent use Store_Solution->Work_in_Hood For subsequent use Dispose_Waste Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE

Caption: Recommended workflow for safe handling and storage.

References

Optimizing solvent systems for 4-Chloro-6-methoxy-5-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Refining Search Parameters

I'm now expanding my Google searches to include reductions alongside nucleophilic aromatic substitution and cross-coupling. I'm also actively looking for established solvent systems, potential side reactions, and common issues related to this substrate. Simultaneously, I'm beginning to analyze the search results to identify the most frequent questions and challenges surrounding solvent selection. I'm planning to organize the technical support center around specific questions and troubleshooting guides.

Developing Detailed Answers

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Developing a Support Center

I'm currently focused on deconstructing the user's request. My initial step involves identifying the core topic: optimizing solvent systems. I’m zeroing in on the specific compound, this compound, as the focal point for this support system. This detailed breakdown ensures a tailored and precise response.

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 4-Chloro-6-methoxy-5-methylpyrimidine by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Among these, substituted pyrimidines represent a critical class of molecules, forming the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth analysis of 4-Chloro-6-methoxy-5-methylpyrimidine, offering a comprehensive examination of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, compare these with related structures, and present a detailed protocol for acquiring and interpreting the NMR data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic data to drive their innovations.

The Structural Significance of this compound

This compound is a highly functionalized pyrimidine ring, featuring a diverse array of substituents that each impart unique electronic and steric effects. The chlorine atom at the 4-position and the methoxy group at the 6-position are key reactive sites, making this molecule a valuable intermediate in organic synthesis. The methyl group at the 5-position serves as a crucial stereochemical and electronic marker. A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra, a standardized experimental protocol is essential. The following provides a step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple solvent signal. Alternative solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, though it is important to be aware of potential solvent-induced shifts in the chemical shifts.[1][2][3]

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, particularly for the ¹³C NMR spectrum.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar).

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16-32 scans are typically adequate.

    • Relaxation Delay: A 1-2 second relaxation delay is sufficient.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (zgpg30 or similar) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A 2-5 second relaxation delay is recommended.

Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

  • H2 Proton: The proton at the 2-position of the pyrimidine ring is the most deshielded proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms. It is expected to appear as a singlet in the downfield region of the spectrum, typically in the range of δ 8.5-9.0 ppm .[4]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift, placing this signal around δ 3.9-4.2 ppm .[5]

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 5-position are also equivalent and will give rise to a singlet. This signal is expected to be in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm .

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H28.7Singlet1H
-OCH₃4.0Singlet3H
-CH₃2.3Singlet3H

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five signals, one for each of the five unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyrimidine ring.[6][7]

  • C4 and C6 Carbons: These carbons are directly attached to the electronegative chlorine and oxygen atoms, respectively, and are also part of the electron-deficient pyrimidine ring. Consequently, they are expected to be the most deshielded carbons, appearing in the range of δ 160-170 ppm . The C6 carbon, bonded to the more electronegative oxygen of the methoxy group, is likely to be further downfield than the C4 carbon.

  • C2 Carbon: The C2 carbon is situated between two nitrogen atoms, leading to a significant downfield shift. Its resonance is expected in the region of δ 155-160 ppm .

  • C5 Carbon: This carbon is attached to the methyl group and is part of the pyrimidine ring. Its chemical shift is anticipated to be in the range of δ 110-120 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around δ 50-60 ppm .[5]

  • Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon in the molecule and will resonate at the highest field, generally in the range of δ 10-20 ppm .

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C6168
C4162
C2158
C5115
-OCH₃55
-CH₃15

Advanced NMR Analysis: 2D Correlation Spectroscopy

To provide an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show correlations between:

    • The H2 proton signal and the C2 carbon signal.

    • The methoxy proton signal and the methoxy carbon signal.

    • The methyl proton signal and the methyl carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds.[8][9][10] This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule. Key expected HMBC correlations include:

    • A correlation between the H2 proton and the C4 and C6 carbons.

    • Correlations between the methoxy protons and the C6 carbon.

    • Correlations between the methyl protons and the C4, C5, and C6 carbons.

The following diagram illustrates the key HMBC correlations that would definitively confirm the structure of this compound.

G cluster_0 This compound mol H2 H2 C4 C4 H2->C4 ³J C6 C6 H2->C6 ³J OCH3 OCH3 OCH3->C6 ²J CH3 CH3 CH3->C4 ³J C5 C5 CH3->C5 ²J CH3->C6 ³J C2 C2 OCH3_C C CH3_C C

Key HMBC correlations in this compound.

Comparative Analysis with Related Pyrimidine Structures

The predicted chemical shifts for this compound are in good agreement with the established substituent effects on the pyrimidine ring.

  • Unsubstituted Pyrimidine: In the parent pyrimidine molecule, the H2 proton resonates at approximately 9.26 ppm, H4/H6 at 8.78 ppm, and H5 at 7.36 ppm in CDCl₃.[4] The introduction of substituents significantly alters these chemical shifts.

  • Effect of the Methoxy Group: The methoxy group is an electron-donating group, which generally causes an upfield shift (shielding) of the ring protons and carbons.

  • Effect of the Chloro Group: The chlorine atom is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. Its effect on the chemical shifts is more complex.

  • Effect of the Methyl Group: The methyl group is a weak electron-donating group, leading to a slight upfield shift of the ring protons and carbons.

By comparing the predicted spectra with empirically determined data for a range of substituted pyrimidines, a high degree of confidence in the structural assignment can be achieved.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound, supported by advanced 2D NMR techniques, provides a robust and reliable method for its structural characterization. The detailed interpretation of the chemical shifts and coupling patterns, grounded in the fundamental principles of NMR spectroscopy and compared with data from related compounds, offers a clear and unambiguous picture of the molecule's architecture. This guide serves as a valuable resource for researchers working with this and similar heterocyclic compounds, enabling them to confidently verify their synthetic products and advance their scientific endeavors.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development. Their versatile scaffold is found in a vast array of bioactive molecules, from antiviral agents to oncology therapeutics. The precise characterization of these molecules is paramount, and mass spectrometry (MS) stands as a definitive tool for structural elucidation. The fragmentation pattern observed in MS, particularly under electron ionization (EI), serves as a molecular fingerprint, revealing intricate details about the compound's structure, the nature of its substituents, and their positions on the pyrimidine ring.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Chloro-6-methoxy-5-methylpyrimidine . To provide a richer context and highlight the diagnostic value of fragmentation analysis, we will compare its behavior to that of a structurally related analogue, 2,4-Dichloro-5-methylpyrimidine . This comparison will underscore how subtle changes in substituents dramatically alter the fragmentation pathways, offering researchers a logical framework for interpreting the mass spectra of novel pyrimidine derivatives.

Part 1: Fragmentation Analysis of this compound

The structure of this compound (Molecular Weight: 158.59 g/mol ) contains three distinct functional groups attached to the pyrimidine core: a chloro group, a methoxy group, and a methyl group. Each of these substituents directs the fragmentation cascade in a predictable manner, governed by principles of ion stability and the facile loss of neutral radicals or molecules.[1][2]

Anticipated Fragmentation Pathways

Under standard 70 eV electron ionization, the molecule will first form a molecular ion (M⁺˙) at m/z 158. The presence of the chlorine atom will also produce a characteristic M+2 peak at m/z 160 with an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The subsequent fragmentation is expected to proceed through several key pathways initiated by the lability of the substituents.

  • Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. Alpha-cleavage can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a stable, resonance-delocalized cation at [M-15]⁺, m/z 143 . This is often a highly favored pathway for methoxy-substituted heterocycles.[3][4]

  • Loss of a Chlorine Radical (•Cl): The C-Cl bond is relatively weak and its cleavage results in the loss of a chlorine radical (•Cl, 35 Da). This pathway yields a prominent fragment ion at [M-35]⁺, m/z 123 . The stability of the resulting cation is enhanced by the electron-donating effects of the methoxy and methyl groups.[1][5]

  • Loss of Formaldehyde (CH₂O): A characteristic fragmentation of methoxy aromatic compounds involves a rearrangement followed by the elimination of neutral formaldehyde (CH₂O, 30 Da). This would produce a fragment ion at [M-30]⁺˙, m/z 128 .

  • Consecutive Losses: Subsequent fragmentation from these primary ions is expected. For instance, the [M-15]⁺ ion (m/z 143) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) or a chlorine radical to form ions at m/z 115 or m/z 108, respectively. The [M-35]⁺ ion (m/z 123) can lose a methyl radical or formaldehyde.

The following diagram illustrates these dominant, competing fragmentation pathways.

G M M+• This compound m/z 158 M_minus_15 [M-15]+ m/z 143 M:e->M_minus_15:w - •CH3 M_minus_35 [M-35]+ m/z 123 M:e->M_minus_35:w - •Cl M_minus_30 [M-30]+• m/z 128 M:e->M_minus_30:w - CH2O m108 [M-15-35]+ m/z 108 M_minus_15:s->m108:n - •Cl m115 [M-15-28]+ m/z 115 M_minus_15:s->m115:n - CO

Caption: Predicted EI fragmentation of this compound.

Part 2: Comparative Analysis with 2,4-Dichloro-5-methylpyrimidine

To illustrate the diagnostic power of these fragmentation patterns, we compare the target molecule with 2,4-Dichloro-5-methylpyrimidine (Molecular Weight: 163.01 g/mol ). The key structural difference is the replacement of the 6-methoxy group with a 2-chloro group. This seemingly small change leads to a markedly different mass spectrum. The NIST WebBook provides reference spectra for the closely related 2,4-Dichloropyrimidine, which shows a predictable pattern of chlorine loss.[6]

Anticipated Fragmentation of 2,4-Dichloro-5-methylpyrimidine

The molecular ion (M⁺˙) will appear at m/z 162, with characteristic M+2 (m/z 164) and M+4 (m/z 166) peaks due to the presence of two chlorine atoms. The primary fragmentation pathways will be dominated by the sequential loss of the two chlorine atoms.

  • First Chlorine Loss: The initial and most significant fragmentation will be the loss of a chlorine radical (•Cl, 35 Da) to form the [M-35]⁺ ion at m/z 127 . This fragment will still contain one chlorine atom and thus will have an associated [M-35+2]⁺ peak at m/z 129. This is typically the base peak in the spectrum.

  • Second Chlorine Loss: The [M-35]⁺ ion can then lose the second chlorine radical to form the [M-35-35]⁺ ion at m/z 92 .

  • Ring Fragmentation: Following the loss of halogens, the pyrimidine ring itself may fragment, often by losing a molecule of hydrogen cyanide (HCN, 27 Da). For example, the m/z 92 ion could lose HCN to produce a fragment at m/z 65.

The diagram below outlines this fragmentation cascade.

G M M+• 2,4-Dichloro-5-methylpyrimidine m/z 162 M_minus_35 [M-35]+ m/z 127 M:e->M_minus_35:w - •Cl M_minus_70 [M-35-35]+ m/z 92 M_minus_35:s->M_minus_70:n - •Cl m65 [M-70-27]+ m/z 65 M_minus_70:s->m65:n - HCN G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Vial Autosampler Vial Working->Vial Injection 1 µL Injection (250°C Inlet) Vial->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection MS Detection (m/z 40-400) Ionization->Detection Spectrum Extract Mass Spectrum Detection->Spectrum Analysis Analyze Fragmentation Pattern Spectrum->Analysis Library Library Search (NIST) Analysis->Library

References

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and synthetic chemistry, the pyrimidine scaffold is a foundational element, offering a versatile platform for the construction of a multitude of bioactive molecules.[1] The strategic functionalization of this heterocycle is paramount in modulating pharmacological activity. This guide provides an in-depth comparative analysis of 4-chloro-6-methoxy-5-methylpyrimidine and its structurally related analogs, offering insights into their synthetic accessibility, reactivity in key transformations, and potential biological relevance. Our discussion is grounded in experimental data to empower you, the researcher, to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a recurring motif in a vast array of therapeutic agents, from anticancer to antiviral drugs. Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. The reactivity of the pyrimidine ring, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, is profoundly influenced by the nature and position of its substituents.

This guide will focus on a comparative study of the following compounds:

  • Compound 1 (Lead): this compound

  • Compound 2: 4,6-Dichloro-5-methylpyrimidine

  • Compound 3: 4-Chloro-5-fluoro-6-methylpyrimidine

The selection of these analogs allows for a systematic evaluation of the electronic and steric effects of substituents at the 4, 5, and 6-positions on the reactivity of the C4-chloro leaving group.

Synthesis of this compound and Related Compounds

The synthetic accessibility of a building block is a critical consideration in any drug discovery campaign. Here, we outline the preparation of our lead compound and its comparators.

Synthesis of this compound (1)
Synthesis of 4,6-Dichloro-5-methylpyrimidine (2)

The synthesis of 4,6-dichloro-5-methylpyrimidine is a two-step process starting from readily available materials. First, 4,6-dihydroxy-5-methylpyrimidine is prepared. This intermediate is then subjected to chlorination to yield the final product.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-methylpyrimidine

  • Step 1: Synthesis of 4,6-dihydroxy-5-methylpyrimidine: A methanol solution of sodium methoxide is reacted with formamide. Ethyl methylmalonate in methanol is then slowly added to the refluxing mixture. After an extended reflux period, the reaction is cooled, concentrated, and acidified with hydrochloric acid to precipitate 4,6-dihydroxy-5-methylpyrimidine.

  • Step 2: Chlorination: The obtained 4,6-dihydroxy-5-methylpyrimidine is treated with phosphorus trichloride and diisopropylethylamine at elevated temperatures. Following the reaction, the mixture is cooled and quenched with ice water. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. Purification by silica gel column chromatography yields 4,6-dichloro-5-methylpyrimidine.

Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine (3)

This analog is prepared from the corresponding hydroxypyrimidine precursor.

Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine

  • Chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one: 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a mixture of dichloromethane and N,N-dimethylformamide. Triethylamine is added as a base, followed by the slow addition of phosphorus oxychloride. The reaction is refluxed for several hours. After cooling, the reaction is quenched with hydrochloric acid, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated to afford 4-chloro-6-ethyl-5-fluoropyrimidine. A similar procedure can be applied for the methyl analog.[2][3]

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is defined by its reactivity in a range of chemical transformations. We will now compare the performance of our three compounds in two of the most important reactions in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide variety of nucleophiles. The reactivity of the C4-chloro group is highly dependent on the electronic nature of the pyrimidine ring.

General Reactivity Principles:

  • Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the C2, C5, and C6 positions increase the electrophilicity of the carbon bearing the chlorine, thus accelerating the rate of nucleophilic attack.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the ring, making SNAr reactions more challenging.

  • The general order of electrophilicity of the carbon atoms in the pyrimidine ring is C4(6) > C2 > C5.

Comparative Analysis:

Based on these principles, we can predict the following reactivity trend for SNAr at the C4 position:

4,6-Dichloro-5-methylpyrimidine (2) > 4-Chloro-5-fluoro-6-methylpyrimidine (3) > this compound (1)

  • Compound 2 is expected to be the most reactive due to the presence of a second electron-withdrawing chlorine atom at the C6 position.

  • Compound 3 is predicted to be more reactive than compound 1. The fluorine atom at C5 is strongly electron-withdrawing, increasing the electrophilicity of the C4 position.

  • Compound 1 is expected to be the least reactive. The methoxy group at C6 is electron-donating, which deactivates the pyrimidine ring towards nucleophilic attack.

Experimental Protocol: Comparative Amination via SNAr

To empirically validate these predictions, a comparative amination reaction can be performed.

  • Reaction Setup: In separate reaction vessels, dissolve each of the three chloropyrimidine compounds (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL). To each vessel, add the desired amine (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Conditions: Heat the reaction mixtures to a set temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reactions, quench with water, and extract the products with an organic solvent. After drying and concentration, the yields of the aminated products can be determined and compared.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[4] The reactivity of aryl chlorides in this palladium-catalyzed reaction is generally lower than that of the corresponding bromides or iodides, often requiring more specialized catalysts and conditions.

General Reactivity Principles:

  • Electron-withdrawing groups on the pyrimidine ring can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-determining step.

  • Steric hindrance around the C-Cl bond can impede the approach of the palladium catalyst, slowing the reaction.

Comparative Analysis:

The predicted reactivity trend for the Suzuki-Miyaura coupling is as follows:

4,6-Dichloro-5-methylpyrimidine (2) ≈ 4-Chloro-5-fluoro-6-methylpyrimidine (3) > this compound (1)

  • Compounds 2 and 3 are expected to have similar and higher reactivity compared to compound 1 due to the presence of electron-withdrawing groups (Cl and F, respectively).

  • Compound 1 is anticipated to be the least reactive due to the electron-donating nature of the methoxy group.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • Reaction Setup: In separate Schlenk flasks under an inert atmosphere, combine the respective chloropyrimidine (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Conditions: Add a degassed solvent system (e.g., 1,4-dioxane/water) and heat the reaction mixture to a specified temperature (e.g., 90 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Analysis: After completion, cool the reaction, perform an aqueous work-up, and extract the product. The yields of the coupled products can then be determined and compared.

Data Presentation

Table 1: Predicted Reactivity Comparison

CompoundStructurePredicted SNAr ReactivityPredicted Suzuki-Miyaura Reactivity
1: this compound Structure of Compound 1LowLow
2: 4,6-Dichloro-5-methylpyrimidine Structure of Compound 2HighHigh
3: 4-Chloro-5-fluoro-6-methylpyrimidine Structure of Compound 3Medium-HighHigh

Visualization of Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Workflow

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Chloropyrimidine 4-Chloropyrimidine Derivative Solvent Solvent (e.g., DMF) Chloropyrimidine->Solvent Nucleophile Nucleophile (e.g., Amine) Nucleophile->Solvent Base Base (e.g., K2CO3) Base->Solvent Heating Heating Solvent->Heating Quenching Quench with Water Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Substituted Pyrimidine Purification->Product Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OR)2) Ar-Pd(II)(L2)-R'->Pd(0)L2 Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' Reductive Elimination

References

A Comparative Analysis of the Biological Activity of 4-Chloro-6-methoxy-5-methylpyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purine and pyrimidine bases of nucleic acids.[1] Strategic modifications to the pyrimidine ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. Substitution at the 5-position, in particular, has been shown to be a critical determinant of activity in various therapeutic areas.[2][3]

This guide will explore the potential differences in biological activity between the two key positional isomers of 4-Chloro-6-methoxy-5-methylpyrimidine:

  • Isomer A: this compound

  • Isomer B: 6-Chloro-4-methoxy-5-methylpyrimidine

The Critical Role of 5-Substitution in Pyrimidine Bioactivity

The 5-position of the pyrimidine ring offers a valuable vector for chemical modification, influencing the molecule's interaction with biological targets through steric and electronic effects. The introduction of a methyl group at this position can impact:

  • Target Binding: The size and lipophilicity of the methyl group can enhance or hinder binding to the active site of an enzyme or receptor.

  • Metabolic Stability: The methyl group can block sites of metabolic oxidation, potentially increasing the compound's half-life.

  • Conformational Rigidity: The steric bulk of the methyl group can influence the preferred conformation of the molecule, which can be crucial for optimal target engagement.

Research on various 5-substituted pyrimidine derivatives has highlighted the significant role of this position in determining their therapeutic potential. For instance, in the context of anticancer agents, 5-substituted pyrimidines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and tubulin polymerization.[3] Similarly, in the realm of infectious diseases, modifications at the 5-position have been instrumental in the development of antiviral and antimicrobial agents.[4][5]

Hypothetical Comparison of Biological Activities

Based on established SAR principles for 5-substituted pyrimidines, we can postulate potential differences in the biological activities of the two isomers of this compound.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is often linked to their ability to inhibit kinases or interfere with microtubule dynamics.[3][6] The positioning of the 5-methyl group in our isomers could lead to differential activity.

  • Isomer A (this compound): The methyl group is adjacent to the methoxy group. This could create a more electron-rich pocket and potentially influence hydrogen bonding interactions with target enzymes.

  • Isomer B (6-Chloro-4-methoxy-5-methylpyrimidine): The methyl group is adjacent to the chloro group. This might lead to a different electronic distribution and steric profile compared to Isomer A, potentially favoring binding to different kinase active sites.

The following table illustrates the type of data that would be generated in a comparative study to evaluate the cytotoxic effects of these isomers against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM) - Illustrative
Isomer A MCF-7 (Breast)Hypothetical Value
A549 (Lung)Hypothetical Value
HCT116 (Colon)Hypothetical Value
Isomer B MCF-7 (Breast)Hypothetical Value
A549 (Lung)Hypothetical Value
HCT116 (Colon)Hypothetical Value
Doxorubicin (Control) MCF-7 (Breast)Reference Value
A549 (Lung)Reference Value
HCT116 (Colon)Reference Value

Note: The IC50 values in this table are for illustrative purposes only and are not based on experimental data for the specific isomers.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[7][8] The structural differences between the isomers could translate to variations in their ability to inhibit microbial growth. The lipophilicity and electronic nature of the substituent at the 5-position can influence cell wall penetration and interaction with microbial enzymes.

A standard method to compare antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL) - IllustrativeEscherichia coli (Gram-negative) MIC (µg/mL) - IllustrativeCandida albicans (Fungus) MIC (µg/mL) - Illustrative
Isomer A Hypothetical ValueHypothetical ValueHypothetical Value
Isomer B Hypothetical ValueHypothetical ValueHypothetical Value
Ciprofloxacin (Control) Reference ValueReference ValueN/A
Fluconazole (Control) N/AN/AReference Value

Note: The MIC values in this table are for illustrative purposes only and are not based on experimental data for the specific isomers.

Enzyme Inhibition

The inhibitory activity of pyrimidine derivatives against specific enzymes is a key area of drug discovery. For instance, 5-substituted pyridopyrimidines have been investigated as adenosine kinase inhibitors.[9] The differential placement of the methyl group in our isomers could lead to varying potencies and selectivities against a given enzyme target.

The following diagram illustrates a hypothetical experimental workflow for evaluating enzyme inhibitory activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified Enzyme incubation Incubation at 37°C enzyme->incubation substrate Substrate substrate->incubation isomers Isomer A & Isomer B isomers->incubation measurement Measure Product Formation incubation->measurement ic50 Calculate IC50 Values measurement->ic50 comparison Compare Inhibitory Potency ic50->comparison

Caption: Workflow for comparative enzyme inhibition assay.

Experimental Methodologies

To empirically determine and compare the biological activities of the this compound isomers, the following experimental protocols would be essential.

Protocol 1: Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol is designed to assess the cytotoxic effects of the pyrimidine isomers on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine isomers and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the pyrimidine isomers against various microorganisms.

Principle: The broth microdilution method involves preparing a series of two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each pyrimidine isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion

While direct comparative data for the isomers of this compound is currently lacking, the extensive body of research on 5-substituted pyrimidines provides a strong foundation for postulating differential biological activities. The subtle change in the position of the 5-methyl group is likely to have a significant impact on the steric and electronic properties of the molecule, which in turn will influence its interaction with biological targets. Empirical testing through the detailed protocols outlined in this guide is essential to validate these hypotheses and to fully elucidate the therapeutic potential of these isomers. This comparative approach, grounded in established SAR principles, serves as a valuable roadmap for researchers in the ongoing quest for novel and effective therapeutic agents.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-Chloro-6-methoxy-5-methylpyrimidine, a key building block in various synthetic pathways, often requires meticulous analytical monitoring. Its potential to be a process-related impurity or a genotoxic impurity (GTI) necessitates the development of highly sensitive and validated analytical methods.[1][2][3]

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative explains the rationale behind experimental choices, presents detailed protocols, and offers supporting data to guide the selection of the most appropriate method for your specific analytical needs.

The Critical Need for Validated Quantification

In pharmaceutical development, impurities are strictly regulated, and for those with potential genotoxicity, the acceptable limits are exceptionally low.[2][] The International Council for Harmonisation (ICH) guidelines mandate that genotoxic impurities be controlled at or below a Threshold of Toxicological Concern (TTC), often around 1.5 µ g/day .[1][3] This translates to parts-per-million (ppm) levels in the API, demanding analytical methods with high sensitivity and selectivity.[1][5] Method validation, as outlined in ICH Q2(R2), is not merely a regulatory checkbox; it is a scientific imperative that ensures the reliability and reproducibility of analytical data.[6][7][8][9][10]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, widely available, cost-effective.Lower sensitivity compared to MS, potential for co-elution with matrix components.Quantification at higher concentrations, routine purity assessments.
GC-MS Separation of volatile compounds based on boiling point, detection by mass spectrometry.[11]High selectivity and sensitivity for volatile and semi-volatile analytes.[3]Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile impurities, confirmation of identity.
LC-MS/MS High-resolution separation by HPLC coupled with highly selective and sensitive mass spectrometric detection.[12]Unparalleled sensitivity and selectivity, suitable for trace-level quantification in complex matrices.[5][13][14]Higher cost of instrumentation and maintenance, potential for matrix effects.Quantification of genotoxic impurities at trace levels.[5]

Experimental Protocols and Method Validation

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. Each protocol is designed as a self-validating system, with justifications for key experimental choices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound where high sensitivity is not the primary requirement. A reverse-phase C18 column is a logical starting point for this moderately polar compound.[15][16]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C F Sample Injection C->F D Mobile Phase Preparation & Degassing E Column Equilibration D->E E->F G Isocratic/Gradient Elution F->G H UV Detection G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification J->K

Caption: Workflow for HPLC-UV analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a volatile buffer like formic acid can be added.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically around 254 nm for pyrimidine derivatives).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

Parameter Acceptance Criteria Justification
Specificity The peak for this compound should be well-resolved from other components.Ensures that the detected signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) > 0.999 over a defined concentration range.Demonstrates a proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recovery of spiked samples.Confirms the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.[8]Measures the degree of scatter between a series of measurements.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).Indicates the method's reliability during normal usage.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Given the structure of this compound, it is expected to have sufficient volatility for GC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in a Volatile Solvent A->B C Vial Sealing B->C D Sample Injection (Split/Splitless) C->D E Temperature Programming D->E F Separation in GC Column E->F G Ionization (e.g., EI) F->G H Mass Analysis G->H I Peak Identification & Integration H->I J Calibration Curve Generation I->J K Quantification J->K

Caption: Workflow for GC-MS analysis of this compound.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis).

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Similar validation parameters as for HPLC-UV would be assessed, with particular attention to:

Parameter Acceptance Criteria Justification
Specificity Unique mass spectrum and retention time for the analyte.High confidence in peak identity.
Linearity r² > 0.999 over a defined concentration range.Essential for accurate quantification.
LOQ Signal-to-noise ratio ≥ 10 in SIM mode.Critical for trace-level analysis.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the utmost sensitivity and selectivity, especially when dealing with potential genotoxic impurities at ppm levels, LC-MS/MS is the gold standard.[3][5][14]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.22 µm) B->C D UPLC Separation C->D E Electrospray Ionization (ESI) D->E F Precursor Ion Selection (Q1) E->F G Collision-Induced Dissociation (Q2) F->G H Product Ion Monitoring (Q3) G->H I MRM Peak Integration H->I J Calibration Curve Generation I->J K Quantification J->K

Caption: Workflow for LC-MS/MS analysis of this compound.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[5]

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.[18]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor ion (M+H)⁺ and at least two product ions would be optimized by infusing a standard solution.

  • Sample Preparation: Similar to HPLC, but with higher dilution to bring the concentration into the ppb range.

The validation for an LC-MS/MS method for a GTI requires stringent acceptance criteria:

Parameter Acceptance Criteria Justification
Specificity No interfering peaks at the retention time of the analyte in blank samples.Ensures accurate quantification at trace levels.
Linearity r² > 0.999 over a range from LOQ to a specified upper limit (e.g., 20 ppm).[18]Crucial for accurate measurement across the required range.
Accuracy 80.0% - 120.0% recovery at the LOQ level.Acknowledges the greater variability at trace concentrations.
Precision RSD ≤ 15.0% at the LOQ.Demonstrates acceptable precision at very low levels.
LOQ Typically in the low ng/mL or ppb range, sufficient to quantify the analyte at the TTC limit.[18]The cornerstone of a method for genotoxic impurity analysis.

Conclusion

The selection of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific analytical requirements of the project.

  • HPLC-UV offers a robust and cost-effective solution for routine analysis where high sensitivity is not required.

  • GC-MS provides excellent selectivity for this semi-volatile compound and is a valuable tool for identity confirmation.

  • LC-MS/MS is the definitive technique for trace-level quantification, particularly when this compound is considered a potential genotoxic impurity.

Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable, accurate, and reproducible data, thereby upholding the principles of scientific integrity and ensuring patient safety.[6][7][8]

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. One such critical intermediate is 4-Chloro-6-methoxy-5-methylpyrimidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this compound can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a robust and validated approach to your analytical challenges.

The Critical Role of Analytical Methodologies

The choice between HPLC and GC-MS for the analysis of this compound is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical goals. HPLC is a versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. In contrast, GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, offering exceptional sensitivity and specificity. This guide will dissect the nuances of each technique, providing the necessary framework to select the most appropriate method for your needs, from routine purity assessments to in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis due to its broad applicability and high degree of precision. For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical starting point.

The "Why" Behind the HPLC Method Development

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for compounds with a degree of non-polar character, such as the pyrimidine ring and methyl/methoxy substituents of our target analyte. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention and selectivity. The addition of a buffer is crucial to maintain a consistent pH, which in turn ensures reproducible ionization states of the analyte and any impurities, leading to stable retention times. UV detection is a straightforward and robust choice for this chromophoric compound.

Experimental Protocol: Reversed-Phase HPLC for this compound

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, backpressure, and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterBuffers the mobile phase to ensure reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures consistent retention times.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds. A DAD can be used to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.Ensures sample solubility and compatibility with the initial mobile phase conditions.

Method Validation: The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This ensures the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the resolution of the main peak from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh and dissolve sample in diluent Inject Inject sample Sample->Inject MobilePhase Prepare and degas mobile phases A and B Equilibrate Equilibrate column with initial mobile phase MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient elution and separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity and impurity levels Integrate->Calculate Report Generate report Calculate->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unraveling the Impurity Profile

For the identification and quantification of volatile and semi-volatile impurities, GC-MS is an unparalleled technique. Given the potential for volatile impurities in the synthesis of this compound, a robust GC-MS method is a critical component of a comprehensive analytical strategy.

The Rationale for GC-MS Method Parameters

The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, offers a good balance for separating a range of potential impurities with varying polarities. The temperature program is designed to start at a relatively low temperature to resolve volatile components and then ramp up to elute less volatile compounds. The use of a mass spectrometer as a detector provides not only quantitative data but also structural information based on the fragmentation pattern of the analytes, which is invaluable for impurity identification. The mass spectrum of pyrimidine derivatives often shows characteristic fragmentation patterns that can aid in structure elucidation.[5][6][7][8]

Experimental Protocol: GC-MS for Impurity Profiling of this compound

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile column for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with MS detection.
Injector Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode Split (e.g., 50:1)To prevent column overloading with the main component.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A program designed to separate a range of volatile and semi-volatile compounds.
MS Transfer Line Temp. 280 °CPrevents condensation of analytes before entering the MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-450A wide enough range to capture the molecular ions and fragment ions of expected impurities.
Sample Preparation Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of 10 mg/mL.Solvents should be of high purity to avoid interference.

Method Validation: Similar to the HPLC method, the GC-MS method for impurity analysis should be validated according to ICH Q2(R1) guidelines.[1][2][3][4] The validation will focus on parameters relevant to impurity testing, such as specificity, LOD, LOQ, linearity, accuracy, and precision at the impurity concentration levels.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Identification Sample Dissolve sample in a volatile solvent Inject Inject into GC Sample->Inject Separate Temperature-programmed separation in GC column Inject->Separate Ionize Electron Ionization Separate->Ionize Analyze Mass Analysis (MS) Ionize->Analyze TIC Generate Total Ion Chromatogram (TIC) Analyze->TIC Spectra Extract mass spectra of peaks TIC->Spectra Identify Identify impurities via spectral library search and fragmentation analysis Spectra->Identify Quantify Quantify impurities Identify->Quantify

Caption: Workflow for GC-MS impurity profiling of this compound.

Comparative Summary: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds.
Primary Application Purity assessment, assay, and quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.
Detection Primarily UV-Vis, offering quantitative data.Mass Spectrometry, offering both quantitative and structural information.
Strengths - Broad applicability- High precision and accuracy- Non-destructive- High sensitivity and specificity- Excellent for impurity identification- Well-established libraries for spectral matching
Limitations - Limited structural information from UV detection- May not be suitable for very volatile compounds- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes

Conclusion: A Synergistic Approach

For a comprehensive understanding of the quality of this compound, a synergistic approach employing both HPLC and GC-MS is recommended. HPLC serves as the primary tool for purity determination and the quantification of the main component and non-volatile impurities. GC-MS complements this by providing a detailed profile of volatile and semi-volatile impurities that might be present from the synthesis process or as degradation products.

By implementing the robust and scientifically-grounded methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the highest standards of quality and safety for their intermediates and, ultimately, their final drug products. The validation of these methods according to ICH guidelines is a non-negotiable step to guarantee the reliability and regulatory acceptance of the analytical data.

References

A Comparative Guide to the Synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-6-methoxy-5-methylpyrimidine is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a range of biologically active compounds. Its substituted pyrimidine core is a common scaffold in drug discovery, making efficient and scalable access to this compound a matter of significant interest to researchers in pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of synthetic routes to this compound, offering a critical analysis of methodologies, experimental protocols, and the chemical principles that underpin each transformation.

Route 1: Linear Synthesis from Diethyl Methylmalonate

This route is a classical and widely applicable approach for the synthesis of substituted pyrimidines. It involves the initial construction of the pyrimidine ring followed by sequential functionalization.

Step 1: Synthesis of 4,6-Dihydroxy-5-methylpyrimidine

The synthesis commences with the condensation of diethyl methylmalonate and formamide in the presence of a strong base, typically sodium methoxide. This reaction, a variation of the classic pyrimidine synthesis, forms the core heterocyclic structure.

Mechanism: The reaction proceeds via a Claisen-type condensation. The methoxide ion deprotonates the α-carbon of diethyl methylmalonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of formamide. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the pyrimidine ring. The use of freshly prepared sodium methoxide is crucial as it has been shown to give better yields compared to commercially available solutions or other alkoxides[1]. The choice of methanol as a solvent is also economically advantageous over ethanol[1].

Experimental Protocol:

  • In a reaction vessel, dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.

  • To this solution, add formamide.

  • Slowly add diethyl methylmalonate to the mixture while maintaining the temperature.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Cool the reaction mixture and reduce the volume under vacuum.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4,6-dihydroxy-5-methylpyrimidine.

Step 2: Chlorination of 4,6-Dihydroxy-5-methylpyrimidine

The dihydroxy pyrimidine intermediate is then converted to the corresponding dichloro derivative. This is a crucial step that activates the 4 and 6 positions for subsequent nucleophilic substitution. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).

Mechanism: The chlorination of the tautomeric keto-enol form of the dihydroxypyrimidine with POCl₃ is a complex process. It is generally accepted that the hydroxyl groups are converted into better leaving groups by phosphorylation, followed by nucleophilic attack of chloride ions. The use of a tertiary amine base, such as N,N-dimethylaniline or pyridine, is often employed to neutralize the HCl generated during the reaction and to catalyze the process.

Experimental Protocol:

  • To a flask containing 4,6-dihydroxy-5-methylpyrimidine, add an excess of phosphorus oxychloride (POCl₃).

  • Optionally, add a catalytic amount of N,N-dimethylaniline or pyridine.

  • Heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-methylpyrimidine.

Step 3: Selective Monomethoxylation of 4,6-Dichloro-5-methylpyrimidine

This final step is a regioselective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a methoxy group. Controlling the stoichiometry of the nucleophile is key to achieving monosubstitution.

Mechanism and Regioselectivity: The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are electronically equivalent. However, the introduction of the first methoxy group will deactivate the ring towards further substitution. By using one equivalent of sodium methoxide, it is possible to favor the formation of the mono-substituted product. The reaction of 4,6-dichloropyrimidines with nucleophiles is a well-established method for the synthesis of substituted pyrimidines[2]. The regioselectivity of such reactions can be influenced by the electronic nature of other substituents on the ring and the reaction conditions[3]. In a closely related synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, the use of 1.1 equivalents of sodium ethoxide in ethanol at room temperature resulted in exclusive mono-substitution with an 89% yield[4][5]. This provides a strong precedent for the selective mono-methoxylation of 4,6-dichloro-5-methylpyrimidine under similar conditions.

Experimental Protocol:

  • Dissolve 4,6-dichloro-5-methylpyrimidine in anhydrous methanol at room temperature under an inert atmosphere.

  • Slowly add a solution of one equivalent of sodium methoxide in methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Route Comparison

ParameterRoute 1: Linear Synthesis from Diethyl Methylmalonate
Starting Materials Diethyl methylmalonate, formamide, sodium methoxide, POCl₃
Number of Steps 3
Key Intermediates 4,6-Dihydroxy-5-methylpyrimidine, 4,6-Dichloro-5-methylpyrimidine
Reagent Toxicity/Hazards POCl₃ is highly corrosive and reacts violently with water. Sodium methoxide is a strong base.
Scalability The steps are generally scalable, though handling large quantities of POCl₃ requires specialized equipment.
Overall Yield Dependent on the efficiency of each step. Published yields for analogous reactions are generally moderate to good.
Purification Requires purification at each step, typically by precipitation/filtration and column chromatography.

Visualization of Synthetic Pathway

Synthetic_Route_1 start1 Diethyl Methylmalonate + Formamide inter1_1 4,6-Dihydroxy-5-methylpyrimidine start1->inter1_1 1. NaOMe, MeOH 2. HCl inter1_2 4,6-Dichloro-5-methylpyrimidine inter1_1->inter1_2 POCl₃ end1 4-Chloro-6-methoxy- 5-methylpyrimidine inter1_2->end1 NaOMe (1 eq.), MeOH caption Route 1: Linear synthesis from diethyl methylmalonate.

Caption: Route 1: Linear synthesis from diethyl methylmalonate.

Conclusion

The linear synthesis starting from diethyl methylmalonate represents a robust and well-documented approach to this compound. While it involves the handling of hazardous reagents like phosphorus oxychloride, the individual steps are based on classical and reliable organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the final selective methoxylation step. This guide provides researchers with the foundational knowledge and detailed protocols to undertake the synthesis of this important medicinal chemistry intermediate. Further optimization of each step, especially on a larger scale, may be required to maximize yields and ensure process safety.

References

A Comparative Guide to the Reactivity of 4-Chloropyrimidine and Other Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a fundamental aspect of modern medicinal chemistry, with halopyrimidines serving as versatile building blocks.[1] The reactivity of these compounds is a critical consideration in the strategic design of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of 4-chloropyrimidine with other halopyrimidines, supported by experimental data, to inform the selection of starting materials and reaction conditions.

Understanding Reactivity in Halopyrimidines: Key Principles

The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring. These factors significantly influence the compound's susceptibility to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the two major pathways for their functionalization.

The electron-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, makes it inherently more reactive towards nucleophilic attack and oxidative addition of palladium compared to analogous benzene halides.[2][3]

Positional Reactivity: The C4 Advantage

The position of the halogen on the pyrimidine ring plays a crucial role in determining its reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[1]

This heightened reactivity at the C4 position can be explained by frontier molecular orbital theory. The Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[4] This indicates that the C4 position is more electrophilic and thus more prone to attack by nucleophiles. Additionally, the intermediate formed during substitution at the C4 position can be stabilized by three resonance hybrids, further favoring this pathway.[4] In the case of 2,4-dihalopyrimidines, reactions with nucleophiles generally lead to the selective displacement of the halide at the 4-position.[4]

Halogen Reactivity: A Tale of Two Mechanisms

The identity of the halogen atom (F, Cl, Br, I) has a profound and often opposing effect on the reactivity of halopyrimidines, depending on the reaction mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, the generally accepted order of reactivity for the halogens is I > Br > Cl > F .[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step and is more facile for weaker bonds.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines are less reactive and may necessitate more robust catalytic systems.[1] Fluoropyrimidines are generally unreactive in these reactions.[1][2]

Nucleophilic Aromatic Substitution (SNAr) Reactions

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed: F > Cl > Br > I .[5] This reaction proceeds via a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate.[5][6] The stability of this intermediate and the ability of the leaving group to depart are key factors. The high electronegativity of fluorine stabilizes the intermediate, and the C-F bond is more readily cleaved in the rate-determining step, making fluoropyrimidines the most reactive in SNAr.[5] Consequently, 4-chloropyrimidine is typically more reactive than 4-bromopyrimidine in SNAr reactions.[5]

Quantitative Reactivity Comparison

The following table summarizes the relative reactivity of halopyrimidines based on the reaction type.

Reaction TypeHalogen Reactivity TrendPositional Reactivity Trend
Palladium-Catalyzed Cross-Coupling I > Br > Cl > FC4(6) > C2 > C5
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > IC4(6) > C2 > C5

Experimental Protocols

To illustrate the practical implications of these reactivity differences, detailed protocols for two common transformations are provided below.

Experiment 1: Suzuki-Miyaura Coupling of 4-Chloropyrimidine

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize 4-arylpyrimidines from 4-chloropyrimidine. Due to the lower reactivity of the C-Cl bond, a more active palladium catalyst and potentially higher temperatures are often required compared to the bromo or iodo analogs.

Workflow Diagram:

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 4-Chloropyrimidine, Boronic Acid, Base to Schlenk Tube B Add Palladium Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Degas and Purge with Inert Gas C->D E Heat Reaction Mixture (e.g., 80-120 °C) D->E F Monitor Reaction by TLC/LC-MS E->F G Cool to RT, Quench, and Extract F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Protocol:

  • To a dry Schlenk tube, add 4-chloropyrimidine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if required.

  • Add an anhydrous solvent (e.g., dioxane/water mixture).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experiment 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidine with an Amine

This protocol outlines the synthesis of a 4-aminopyrimidine derivative from 4-chloropyrimidine via an SNAr reaction. The higher reactivity of the C-Cl bond in SNAr allows for milder reaction conditions compared to cross-coupling reactions.

Workflow Diagram:

SNAr_Reaction cluster_setup Reaction Setup cluster_exec Reaction Execution cluster_purify Work-up & Purification Start Combine 4-Chloropyrimidine, Amine, and Base in a Reaction Vessel AddSolvent Add Solvent (e.g., EtOH, DMSO) Start->AddSolvent Heat Heat Reaction Mixture (e.g., RT to Reflux) AddSolvent->Heat Monitor Monitor Progress by TLC/LC-MS Heat->Monitor Workup Cool, Concentrate, and Partition Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Crystallization or Chromatography Extract->Purify

Caption: SNAr Amination Workflow.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4-chloropyrimidine (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, isopropanol, or DMSO).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv) to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Case Study: Synthesis of 2-Amino-4-chloropyrimidine

The synthesis of 2-amino-4-chloropyrimidine provides a practical example of the reactivity principles discussed. One common method involves the reaction of 2,4-dichloropyrimidine with ammonia.[7] In this case, the C4 position is more reactive towards nucleophilic attack by ammonia, leading to the selective formation of 2-amino-4-chloropyrimidine.[7]

Conclusion

The choice between 4-chloropyrimidine and other halopyrimidines is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions, the bromo and iodo analogs offer higher reactivity, while for nucleophilic aromatic substitution, 4-chloropyrimidine is often the more reactive substrate. A thorough understanding of the underlying principles of reactivity, as outlined in this guide, allows for the rational selection of starting materials and the development of efficient and robust synthetic routes.

References

A Comparative Guide to In Vitro Assay Validation for 4-Chloro-6-methoxy-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an objective comparison of methodologies for the in vitro validation of 4-Chloro-6-methoxy-5-methylpyrimidine derivatives, a promising class of compounds in modern drug discovery. By integrating data from both biochemical and cell-based assays, researchers can construct a robust profile of a compound's performance. This document outlines the critical validation frameworks, details key experimental protocols, presents comparative data, and visualizes complex workflows to guide researchers in generating reliable and reproducible results.

Introduction: The Pyrimidine Scaffold and the Imperative of Validation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Its heterocyclic structure is highly effective at forming key hydrogen bonds within the ATP-binding pocket of many kinases, making it a "privileged structure" for inhibitor design.[1] The this compound core represents a versatile platform for developing novel therapeutics, potentially targeting a range of enzymes implicated in diseases like cancer.[3][4]

The Validation Strategy: A Two-Pronged Approach

To build a comprehensive understanding of a compound's activity, a dual-assay strategy is essential. This involves characterizing the compound's direct interaction with its molecular target (biochemical assay) and its subsequent effect within a living cellular system (cell-based assay).

  • Biochemical Assays: These assays utilize purified, isolated biological components (e.g., a kinase enzyme) to measure the compound's direct inhibitory effect. They are critical for determining potency (e.g., IC50) and mechanism of action in a clean, controlled system.

  • Cell-Based Assays: These assays measure the compound's effect on whole cells, providing insights into its activity in a more physiologically relevant context.[7] They account for factors like cell permeability, off-target effects, and engagement with cellular signaling pathways.

The following sections will compare and detail the validation of a representative assay from each category: a luminescent kinase inhibition assay and a colorimetric cell viability assay.

Comparative Assay Methodologies

Biochemical Assay: Kinase Activity/Inhibition

Kinase assays are fundamental for validating compounds designed to inhibit specific kinases. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8] The signal, a luminescent output, is inversely proportional to the activity of the kinase inhibitor.

Cell-Based Assay: Cytotoxicity and Cell Viability

To assess whether a compound's biochemical potency translates into a desired biological outcome (e.g., killing cancer cells), a cell viability assay is employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[9]

Workflow for a Typical Cell Viability Assay

Below is a generalized workflow for assessing compound cytotoxicity using an MTT assay. This process ensures that each step, from cell culture to data analysis, is controlled and reproducible.

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_detect Detection Phase cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) incubate1 2. Incubate 24h (Allow cell attachment) seed->incubate1 treat 3. Treat Cells (Serial dilutions of pyrimidine derivative) incubate1->treat incubate2 4. Incubate 48-72h (Allow compound to take effect) treat->incubate2 controls Controls - Vehicle (DMSO) - Positive (e.g., Staurosporine) - No-cell (Blank) controls->treat add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO or SDS) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read normalize 8. Normalize Data (% Viability vs. Vehicle Control) read->normalize plot 9. Plot Dose-Response Curve (Non-linear regression) normalize->plot calc_ic50 10. Calculate IC50 Value plot->calc_ic50

Caption: Workflow for an MTT-based cell viability assay.

Data Presentation and Comparative Analysis

Properly validated assays generate quantitative data that can be used to compare the performance of different derivatives. The table below presents hypothetical data for three this compound derivatives against a target kinase (Biochemical Assay) and a relevant cancer cell line (Cell-Based Assay), benchmarked against a known inhibitor.

Table 1: Comparative Performance of Pyrimidine Derivatives

CompoundTarget Kinase IC50 (nM) [Biochemical Assay]Cancer Cell Line IC50 (nM) [Cell-Based Assay]Notes
Derivative A 15250Potent on target, but lower cellular efficacy. Potential issues with cell permeability or efflux pumps.
Derivative B 120150Moderate biochemical potency, but good translation to cellular activity.
Derivative C 2530High potency on target with excellent cellular efficacy. A strong lead candidate.
Reference Inhibitor 1020Known FDA-approved drug used as a positive control for assay validation.

Scientist's Note: The discrepancy between biochemical and cellular IC50 values (as seen in Derivative A) is a common and important finding. It underscores the necessity of the dual-assay approach to identify compounds that are not only potent but also effective in a biological system.[10]

Validating the Assays: Key Parameters

According to ICH Q2(R1) guidelines, several characteristics must be evaluated to validate an analytical procedure.[6][11][12] The table below outlines these parameters and their application to our two representative assays.

Table 2: Assay Validation Parameters based on ICH Q2(R1) Guidelines

Validation ParameterBiochemical Kinase Assay (ADP-Glo)Cell-Based Viability Assay (MTT)Rationale & Causality
Specificity Signal is dependent on kinase activity (confirmed with no-enzyme and no-ATP controls).Response is dependent on viable cells (confirmed with no-cell blank and positive kill controls).Ensures the assay signal is unambiguously measuring the intended analyte or activity.
Linearity Linear relationship between signal and ADP concentration over a defined range.Linear relationship between absorbance and cell number over a defined seeding density range.Establishes the assay's ability to produce results that are directly proportional to the analyte concentration or cell number.
Range The concentration range where the assay is linear, precise, and accurate.The cell number range where the assay is linear, precise, and accurate.Defines the upper and lower limits for which the assay is reliable.
Accuracy Determined by spike-and-recovery of known ADP concentrations. Expressed as % recovery.Difficult to assess directly. Often inferred from linearity and comparison to an orthogonal method (e.g., cell counting).Measures the closeness of the assay's results to the true value.
Precision Repeatability (intra-assay) and intermediate precision (inter-assay, inter-day) expressed as %CV.Repeatability and intermediate precision of control wells (e.g., vehicle, positive control) expressed as %CV.Assesses the degree of scatter between a series of measurements, ensuring the assay is reproducible.
Limit of Detection (LOD) Lowest amount of ADP detectable above background noise (Signal-to-Noise > 3).Lowest number of cells detectable above the no-cell blank.Indicates the lowest quantity the assay can reliably detect, but not necessarily quantify.
Robustness Insensitive to minor variations in incubation time, temperature, or reagent concentration.Insensitive to minor variations in incubation time, MTT concentration, or DMSO solubilization time.Demonstrates the assay's reliability when subjected to small but deliberate variations in method parameters.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. They are designed as self-validating systems by incorporating essential controls.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol assesses the ability of a pyrimidine derivative to inhibit a purified kinase.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare serial dilutions of the pyrimidine derivative in DMSO, followed by a final dilution in kinase buffer. Include a known inhibitor as a positive control and DMSO alone as a vehicle (negative) control.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

    • Prepare an ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.[8]

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).

    • Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[8]

Signaling Pathway Context: Kinase Inhibition

Many pyrimidine derivatives function by inhibiting kinases within critical cell signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer. Understanding this context is key to interpreting cell-based assay results.

G cluster_pathway MAPK/ERK Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Inhibitor Pyrimidine Derivative (e.g., Derivative C) Inhibitor->Raf Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway inhibited by a pyrimidine derivative.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the cytotoxic effect of a pyrimidine derivative on a cancer cell line.

  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., A549 lung carcinoma) in appropriate media supplemented with 10% FBS.[9]

    • Trypsinize and count the cells. Seed 5,000 cells in 100 µL of media per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivative in culture media.

    • Include a vehicle control (media with the same final DMSO concentration) and a positive control for cell death (e.g., 10 µM Staurosporine). Also include wells with media only (no cells) as a blank control.

    • Remove the old media from the cells and add 100 µL of the media containing the compound or controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Detection:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9] Purple formazan crystals will form in viable cells.

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle).

    • Plot % Viability versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[4]

Conclusion

The validation of in vitro assays is a non-negotiable step in the rigorous evaluation of this compound derivatives. By employing a dual strategy that combines direct target-based biochemical assays with context-rich cell-based assays, researchers can build a comprehensive and reliable profile of a compound's therapeutic potential. Adherence to established validation principles, such as those derived from ICH Q2(R1), ensures that the generated data is trustworthy and reproducible.[5][12] The protocols and comparative frameworks provided in this guide serve as a robust starting point for scientists and drug development professionals to confidently advance the most promising candidates in their discovery pipeline.

References

Benchmarking the Efficacy of 4-Chloro-6-methoxy-5-methylpyrimidine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, 4-Chloro-6-methoxy-5-methylpyrimidine and its analogs have emerged as a promising class of compounds, particularly in the realm of oncology. Their structural resemblance to the purine core of ATP enables them to function as competitive inhibitors for a variety of protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer.[1] This guide provides a comprehensive, in-depth comparison of the efficacy of this compound analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of novel therapeutics.

The Rationale for Targeting Kinases with Pyrimidine Analogs

Protein kinases play a central role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. The aberrant activation of kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4,6-disubstituted pyrimidine core, as seen in the subject compounds, is a bioisostere of the adenine ring of ATP. This structural mimicry allows these compounds to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades. The substituents at the 4, 5, and 6 positions of the pyrimidine ring are critical for modulating the potency and selectivity of these inhibitors. For instance, the chloro group at the 4-position can serve as a key interaction point within the kinase active site or as a reactive handle for covalent modification, while the methoxy and methyl groups at the 6 and 5 positions, respectively, can influence solubility, metabolic stability, and binding affinity.

Comparative Efficacy Analysis

While specific comparative data for a wide range of this compound analogs is not extensively available in the public domain, we can infer their potential efficacy by examining structurally related 4,6-disubstituted pyrimidines. The following tables summarize the in-vitro cytotoxic and kinase inhibitory activities of representative pyrimidine derivatives against various cancer cell lines and key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For a robust comparison, we have included Gefitinib, a well-established EGFR inhibitor with a quinazoline scaffold, as a benchmark.[2][3]

Table 1: In-Vitro Cytotoxicity of Pyrimidine Analogs against Human Cancer Cell Lines

Compound IDR1-Substitution (at C4)R2-Substitution (at C6)Cancer Cell LineIC50 (µM)Reference
Analog 1 -NH-(3-chlorophenyl)-HA549 (Lung)5.98[4]
Analog 2 -NH-(4-fluorophenyl)-HMCF-7 (Breast)7.2[4]
Analog 3 -NH-(3-ethynylphenyl)-HHCT-116 (Colon)2.22[5]
Gefitinib N/A (Quinazoline core)N/AA549 (Lung)0.054[2]

Table 2: In-Vitro Kinase Inhibitory Activity of Pyrimidine Analogs

Compound IDR1-Substitution (at C4)R2-Substitution (at C6)Target KinaseIC50 (µM)Reference
Analog 4 -NH-(3-bromophenyl)-HEGFR0.186[6]
Analog 5 -NH-(3-chlorophenyl)-HVEGFR-20.15[4]
Analog 6 -NH-(4-fluorobenzyl)-NH-(5-methyl-1H-pyrazol-3-yl)EGFR0.054[5]
Gefitinib N/A (Quinazoline core)N/AEGFR0.033[2]

From the data presented, it is evident that substitutions at the 4-position of the pyrimidine ring with various anilino groups can yield potent anticancer and kinase inhibitory activities. The electronic and steric properties of these substituents play a crucial role in determining the efficacy and selectivity of the compounds.

Mechanistic Insights: The Kinase Inhibition Pathway

The primary mechanism of action for this class of compounds is the inhibition of protein kinase activity. The following diagram illustrates the general mechanism of competitive ATP inhibition.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrimidine Analog Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Inhibitor Pyrimidine Analog Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Binds to ATP Pocket ATP_blocked ATP ATP_blocked->Inactive_Kinase Binding Blocked G cluster_0 Experimental Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) B->C D 4. Measure Luminescence C->D

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-methoxy-5-methylpyrimidine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory principles, designed to provide a clear, actionable plan for laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound, as a chlorinated organic compound, belongs to a class of materials requiring specific handling procedures. Its structure suggests potential for irritation and toxicity, common traits among similar halogenated pyrimidines.[1][2] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4][5]

Proper disposal begins with safe handling. The personal protective equipment listed below is mandatory to prevent exposure during collection and preparation for disposal.

Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1]Wear appropriate protective gloves (e.g., Nitrile) and a lab coat. Ensure clothing prevents skin exposure.[3][4]
Eye Contact Causes serious eye irritation or damage.[1][2][6]Use tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
Inhalation May cause respiratory irritation.[6][7]Handle only in a well-ventilated area or, preferably, inside a chemical fume hood.[3][6] A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded.[4][6]
Ingestion Harmful if swallowed.[2][8]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]

Waste Segregation: The Halogenated Waste Stream

The chlorine atom in this compound fundamentally dictates its disposal pathway. Halogenated organic compounds cannot be mixed with general non-halogenated solvent waste.[9] The reason for this strict segregation is rooted in the final disposal technology. Most organic solvents can be reclaimed or burned for fuel value. However, the combustion of chlorinated compounds produces acidic gases like hydrogen chloride, which requires specialized incinerators equipped with flue gas scrubbers to prevent atmospheric pollution.[10][11][12] Mixing these waste streams makes the entire volume unsuitable for standard solvent recovery, dramatically increasing disposal costs and environmental complexity.[9]

Step-by-Step Segregation Protocol:

  • Designate a Container: Obtain a dedicated, properly vetted waste container. This should be made of a compatible material (e.g., high-density polyethylene) and clearly labeled.[13]

  • Label Correctly: The label must, at a minimum, read "HAZARDOUS WASTE: HALOGENATED ORGANICS ".

  • List Contents: Clearly list "this compound" and any other halogenated compounds collected in that container. An accurate composition is required by disposal facilities.

  • Keep Closed: Waste containers must be kept tightly closed when not in use to prevent the release of vapors.[6][13]

  • Store Safely: Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, or bases.[3][4][5] Ensure the storage location has secondary containment.

Immediate Actions for Spill Management

Accidental spills require a swift and correct response to mitigate exposure and prevent environmental release.

  • Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation. Use a chemical fume hood if the spill is contained within it.

  • Wear Full PPE: Before addressing the spill, don the full PPE as detailed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material, avoiding dust formation.[5][6]

  • Collect Waste: Carefully shovel or sweep the contained material into a suitable, labeled container for disposal.[5] Do not use sparking tools.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Materials: All contaminated materials (absorbent, gloves, etc.) must be placed in the designated halogenated hazardous waste container for disposal.[3][7]

Approved Disposal Procedures

Disposal of this compound must be handled by a licensed and approved chemical waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][12]

The workflow below illustrates the decision-making process for proper disposal.

G cluster_0 Waste Management Workflow A Waste Generated (this compound) B Is this a spill? A->B C Follow Spill Management Protocol B->C Yes D Segregate as Halogenated Waste B->D No (Routine Waste) C->D E Ensure Container is Properly Labeled & Sealed D->E F Store in Designated Secondary Containment Area E->F G Arrange Pickup by Licensed Waste Disposal Vendor F->G H Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing G->H

Disposal decision workflow for halogenated waste.

The primary and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[2][10][12] This process ensures the complete destruction of the organic molecule while neutralizing the resulting hydrogen chloride (HCl) gas, preventing the formation of acid rain and other environmental hazards.[10][11]

Regulatory Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Classifying waste correctly is a legal requirement. While this compound is not specifically a P- or U-listed waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[14] Regardless of classification, it must be disposed of through a licensed hazardous waste handler.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the integrity of our research and our environment.

References

Personal protective equipment for handling 4-Chloro-6-methoxy-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-6-methoxy-5-methylpyrimidine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like this compound is fundamental to innovation. However, with great discovery comes great responsibility. The safe handling of such specialized compounds is not merely a matter of following regulations; it is a prerequisite for scientific integrity and the well-being of our entire research team. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. This involves understanding the potential hazards and evaluating the exposure scenarios in your specific laboratory setting.[4]

Anticipated Hazards of Halogenated Pyrimidines:

  • Skin and Eye Irritation: Many chlorinated pyrimidines are known to cause skin and serious eye irritation.[1][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[6][7]

  • Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds.[2][3]

  • Hazardous Decomposition Products: When heated to decomposition, these compounds can release toxic fumes such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5][6]

A crucial first step is to review the Safety Data Sheet (SDS) for any research chemical to understand its specific hazards.[8] Employers are required by OSHA to have an SDS for each hazardous chemical in the workplace and to train workers on the potential hazards and necessary protective measures.[9]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense.[10] Before resorting to PPE, we must first implement engineering and administrative controls to minimize exposure.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][11] The fume hood provides adequate ventilation and a physical barrier.[12] Eyewash stations and safety showers must be readily accessible and tested regularly.[1][6]

  • Administrative Controls: Develop a lab-specific Standard Operating Procedure (SOP) for the handling of this compound.[13] This SOP should detail every step of the process, from weighing and dissolution to reaction quenching and waste disposal. Ensure all personnel are trained on this SOP before commencing work.[9][13] Never work alone when handling hazardous materials.[12]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is required.[14] The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.[4][15]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile). Change outer gloves immediately if contaminated.[14]Provides a barrier against skin absorption. Double-gloving offers additional protection in case the outer glove is breached.[14] Always inspect gloves before use.[16][17]
Eye & Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN 166.[17][18] A face shield should be worn over goggles if there is a significant splash hazard.[10]Protects against splashes of liquids or airborne particles that can cause serious eye irritation or damage.[1][2][9]
Skin & Body Protection A flame-resistant lab coat with tight-fitting cuffs.[14] Closed-toe shoes are mandatory.Prevents contact with skin and contamination of personal clothing. The cuffs should be covered by the outer glove to seal the interface.[14]
Respiratory Protection Generally not required if work is performed within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7][9]A fume hood is the primary means of preventing inhalation exposure. Respirators are a backup for specific high-risk scenarios.

Step-by-Step Handling and Disposal Plan

A. Preparation and Weighing:

  • Designate an Area: Conduct all manipulations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Follow the PPE protocol outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use an anti-static weigh boat. Handle the container with care to avoid generating dust.

  • Dissolution: Add solvent to the solid slowly to avoid splashing.

B. During the Reaction:

  • Closed System: Maintain the reaction in a closed system whenever possible.

  • Monitoring: Regularly check for any leaks or unexpected changes.

  • Labeling: Clearly label all vessels containing this compound.[8]

C. Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6][11] Do not use combustible materials.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated, labeled waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

D. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound (including gloves, bench paper, and empty containers) must be disposed of as hazardous chemical waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids or oxidizing agents.[5]

  • Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[8][15]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Risk Assessment & SOP Review Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh React Perform Reaction Weigh->React Decon Decontaminate Glassware React->Decon Waste Segregate Hazardous Waste Decon->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.